Product packaging for Acetamide, N-(2-(nonylamino)ethyl)-(Cat. No.:CAS No. 197635-33-9)

Acetamide, N-(2-(nonylamino)ethyl)-

Cat. No.: B173112
CAS No.: 197635-33-9
M. Wt: 228.37 g/mol
InChI Key: YFWXSUYHFNMACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetamide, N-(2-(nonylamino)ethyl)-, also known as Acetamide, N-(2-(nonylamino)ethyl)-, is a useful research compound. Its molecular formula is C13H28N2O and its molecular weight is 228.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(2-(nonylamino)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-(nonylamino)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28N2O B173112 Acetamide, N-(2-(nonylamino)ethyl)- CAS No. 197635-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197635-33-9

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-[2-(nonylamino)ethyl]acetamide

InChI

InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-14-11-12-15-13(2)16/h14H,3-12H2,1-2H3,(H,15,16)

InChI Key

YFWXSUYHFNMACR-UHFFFAOYSA-N

SMILES

CCCCCCCCCNCCNC(=O)C

Canonical SMILES

CCCCCCCCCNCCNC(=O)C

Other CAS No.

197635-33-9

Synonyms

Acetamide, N-(2-(nonylamino)ethyl)-

Origin of Product

United States

Foundational & Exploratory

Acetamide, N-(2-(nonylamino)ethyl)- synthesis protocols and pathways

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of Acetamide, N-(2-(nonylamino)ethyl)-, designed for researchers, scientists, and drug development professionals. This document outlines a proposed synthetic pathway, including detailed experimental protocols and relevant quantitative data.

Introduction

Acetamide, N-(2-(nonylamino)ethyl)-, is a substituted acetamide with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a secondary amine and an amide functional group, makes it an interesting candidate for further functionalization and as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of a feasible synthetic route to this compound, based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis of Acetamide, N-(2-(nonylamino)ethyl)- can be achieved in a two-step process. The first step involves the synthesis of the key intermediate, N-nonylethane-1,2-diamine. The second step is the selective N-acetylation of the primary amine of this diamine to yield the final product.

Synthesis of N-nonylethane-1,2-diamine

The preparation of N-nonylethane-1,2-diamine can be accomplished via the mono-N-alkylation of ethylenediamine with a nonyl halide, such as 1-bromononane. To favor mono-alkylation and reduce the formation of di-alkylation by-products, a large excess of ethylenediamine is used.

Experimental Protocol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a significant molar excess of ethylenediamine (e.g., 10-20 equivalents) and a suitable solvent such as ethanol.

  • Heat the solution to reflux.

  • Slowly add 1-bromononane (1 equivalent) dropwise to the refluxing solution over a period of 1-2 hours.

  • Continue refluxing the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethylenediamine and ethanol under reduced pressure.

  • To the residue, add an aqueous solution of sodium hydroxide to liberate the free amine.

  • Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purify the crude product by fractional distillation under reduced pressure to obtain N-nonylethane-1,2-diamine.

Quantitative Data for N-nonylethane-1,2-diamine Synthesis
ParameterValueReference Analogy
Reagents
Ethylenediamine10-20 equivalents[1]
1-Bromononane1 equivalent
SolventEthanol
Reaction Conditions
TemperatureReflux[2]
Reaction Time6-8 hours[2]
Yield
Expected Yield60-70%[2]

Selective N-acetylation of N-nonylethane-1,2-diamine

The final step is the selective acetylation of the primary amino group of N-nonylethane-1,2-diamine. The primary amine is more nucleophilic and less sterically hindered than the secondary amine, allowing for selective reaction under controlled conditions. Acetic anhydride is a common and effective acetylating agent for this purpose.

Experimental Protocol
  • Dissolve N-nonylethane-1,2-diamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1-1.2 equivalents) dropwise to the cooled solution while stirring. The use of a slight excess of the diamine can help minimize di-acetylation.

  • Allow the reaction to stir at 0°C for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure Acetamide, N-(2-(nonylamino)ethyl)-.

Quantitative Data for Selective N-acetylation
ParameterValueReference Analogy
Reagents
N-nonylethane-1,2-diamine1 equivalent[3]
Acetic Anhydride1-1.2 equivalents[3]
SolventDichloromethane[4]
Reaction Conditions
Temperature0°C[4]
Reaction Time2-4 hours[4]
Yield
Expected Yield80-90%[3]

Visualizations

Proposed Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of N-nonylethane-1,2-diamine cluster_step2 Step 2: Selective N-acetylation ethylenediamine Ethylenediamine intermediate N-nonylethane-1,2-diamine ethylenediamine->intermediate Excess nonylbromide 1-Bromononane nonylbromide->intermediate Ethanol, Reflux final_product Acetamide, N-(2-(nonylamino)ethyl)- intermediate->final_product Dichloromethane, 0°C acetic_anhydride Acetic Anhydride acetic_anhydride->final_product

Caption: Proposed two-step synthesis of Acetamide, N-(2-(nonylamino)ethyl)-.

Experimental Workflow

Experimental_Workflow start Start react_diamine React Ethylenediamine and 1-Bromononane start->react_diamine workup1 Workup: Evaporation, NaOH, Extraction react_diamine->workup1 purify1 Purification: Fractional Distillation workup1->purify1 intermediate N-nonylethane-1,2-diamine purify1->intermediate react_acetylation Selective Acetylation with Acetic Anhydride intermediate->react_acetylation workup2 Workup: Aqueous Wash react_acetylation->workup2 purify2 Purification: Column Chromatography workup2->purify2 final_product Final Product: Acetamide, N-(2-(nonylamino)ethyl)- purify2->final_product end End final_product->end

References

Chemical structure and molecular weight of N-[2-(nonylamino)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of N-[2-(nonylamino)ethyl]acetamide, including its structure, molecular weight, and a proposed synthetic pathway. Due to the limited availability of published experimental data for this specific compound, this guide focuses on its fundamental characteristics derived from its chemical structure and provides a theoretical framework for its synthesis.

Chemical Structure and Properties

N-[2-(nonylamino)ethyl]acetamide is a secondary amine and an acetamide derivative. Its structure consists of a nonyl group attached to one of the nitrogen atoms of N-acetylethylenediamine.

Chemical Structure:

Molecular Formula: C₁₃H₂₈N₂O

Quantitative Data Summary

The following table summarizes the key quantitative data for N-[2-(nonylamino)ethyl]acetamide, calculated from its molecular formula.

PropertyValue
Molecular Weight 228.38 g/mol
Monoisotopic Mass 228.220164 Da
Elemental Composition
   Carbon (C)68.37%
   Hydrogen (H)12.36%
   Nitrogen (N)12.27%
   Oxygen (O)7.00%

Proposed Experimental Protocol: Synthesis of N-[2-(nonylamino)ethyl]acetamide

The synthesis of N-[2-(nonylamino)ethyl]acetamide can be theoretically achieved through the N-acylation of N-nonylethylenediamine with an acetylating agent such as acetic anhydride or acetyl chloride. A generalized laboratory-scale protocol is outlined below.

Objective: To synthesize N-[2-(nonylamino)ethyl]acetamide.

Materials:

  • N-nonylethylenediamine

  • Acetic anhydride

  • Triethylamine (as a base)

  • Dichloromethane (as a solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-nonylethylenediamine in dichloromethane. Add an equimolar amount of triethylamine to the solution.

  • Acylation: Cool the mixture in an ice bath. Slowly add one equivalent of acetic anhydride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final N-[2-(nonylamino)ethyl]acetamide.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for N-[2-(nonylamino)ethyl]acetamide.

Synthesis_Pathway reactant1 N-nonylethylenediamine reaction_step N-Acylation reactant1->reaction_step reactant2 Acetic Anhydride reactant2->reaction_step base Triethylamine (Base) base->reaction_step in Dichloromethane product N-[2-(nonylamino)ethyl]acetamide reaction_step->product Purification

Caption: Proposed synthesis of N-[2-(nonylamino)ethyl]acetamide.

Potential Biological Activities of N-(2-(nonylamino)ethyl)-acetamide Derivatives: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N-(2-(nonylamino)ethyl)-acetamide derivatives is limited in publicly available scientific literature. This document provides a prospective analysis based on the known biological activities of structurally related acetamide compounds. The proposed activities, experimental protocols, and signaling pathways are intended to serve as a foundational guide for future research into this specific class of molecules.

Introduction

Acetamide derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The core structure, characterized by an N-acylethanolamine moiety, allows for extensive chemical modification, leading to compounds with diverse pharmacological profiles. This whitepaper explores the potential biological activities of a specific subclass, N-(2-(nonylamino)ethyl)-acetamide derivatives, by drawing parallels with structurally analogous compounds. The presence of a nine-carbon alkyl chain (nonyl group) suggests significant lipophilicity, which may influence the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Based on the activities of related acetamide structures, potential therapeutic applications for N-(2-(nonylamino)ethyl)-acetamide derivatives could include roles as enzyme inhibitors, cytotoxic agents against cancer cells, and modulators of inflammatory pathways. This paper will detail these potential activities, provide hypothetical experimental protocols for their investigation, and outline possible signaling pathways that may be involved.

Potential Biological Activities and Quantitative Data from Analogous Compounds

While specific quantitative data for N-(2-(nonylamino)ethyl)-acetamide derivatives are not available, we can infer potential activities from related structures. The following table summarizes data from various acetamide derivatives to provide a comparative baseline for future studies.

Compound ClassBiological ActivityTarget/AssayQuantitative Data (IC₅₀/EC₅₀)Reference Compound
Substituted AcetamidesButyrylcholinesterase (BChE) InhibitionBChE Enzyme Assay3.94 µMCompound 8c
NaphthoxyacetamidesCytotoxicityMTT Assay (HeLa cells)~3.16 µMN-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
N-Substituted AcetamidesP2Y₁₄R AntagonismP2Y₁₄R Binding Assay0.6 nMCompound I-17
Flavonoid AcetamidesAntioxidantDPPH Radical Scavenging33.83 - 67.10 µMVarious

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in evaluating the biological activities of novel N-(2-(nonylamino)ethyl)-acetamide derivatives. These protocols are based on standard practices and published research on analogous compounds.

Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To determine the inhibitory potential of N-(2-(nonylamino)ethyl)-acetamide derivatives against BChE.

Materials:

  • Butyrylcholinesterase (from equine serum)

  • Butyrylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (N-(2-(nonylamino)ethyl)-acetamide derivatives)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of the test compounds.

  • Add 125 µL of phosphate buffer (pH 8.0) to each well.

  • Add 25 µL of BChE solution and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of butyrylthiocholine iodide and 50 µL of DTNB solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effects of N-(2-(nonylamino)ethyl)-acetamide derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, cervical cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (N-(2-(nonylamino)ethyl)-acetamide derivatives)

  • Cisplatin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and cisplatin for 24 hours.

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

Potential Signaling Pathways and Mechanistic Insights

The biological effects of N-(2-(nonylamino)ethyl)-acetamide derivatives are likely mediated through the modulation of specific cellular signaling pathways. Based on the activities of related compounds, two potential pathways are highlighted below.

Cholinergic Signaling in Alzheimer's Disease

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases is a key therapeutic strategy. By inhibiting BChE, these derivatives could increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.

Cholinergic_Signaling Compound N-(2-(nonylamino)ethyl)- acetamide Derivative BChE Butyrylcholinesterase (BChE) Compound->BChE Inhibits ACh_Degradation ACh Degradation BChE->ACh_Degradation Catalyzes ACh Acetylcholine (ACh) Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Activates Cognitive_Function Improved Cognitive Function Cholinergic_Receptors->Cognitive_Function Leads to

Caption: Potential mechanism of BChE inhibition for improved cognitive function.

Inflammatory Signaling via P2Y₁₄ Receptor

The P2Y₁₄ receptor is involved in inflammatory responses. Antagonism of this receptor by N-(2-(nonylamino)ethyl)-acetamide derivatives could lead to a reduction in the release of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role. A recent study demonstrated that a novel N-substituted acetamide derivative, I-17, acts as a potent P2Y₁₄R antagonist and inhibits the NLRP3/GSDMD signaling pathway, thereby reducing inflammatory factor release and cell pyroptosis.[2]

Inflammatory_Signaling Compound N-(2-(nonylamino)ethyl)- acetamide Derivative P2Y14R P2Y₁₄ Receptor Compound->P2Y14R Antagonizes NLRP3 NLRP3 Inflammasome P2Y14R->NLRP3 Activates GSDMD Gasdermin D (GSDMD) NLRP3->GSDMD Cleaves Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NLRP3->Inflammatory_Cytokines Promotes Release of Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces

References

A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetamide derivatives represent a versatile class of organic compounds with significant importance in medicinal chemistry and drug discovery. Their inherent structural features allow for diverse biological activities, making them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive review of contemporary and classical methods for the synthesis of novel acetamide compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by offering detailed experimental protocols, comparative quantitative data, and insights into the signaling pathways modulated by these compounds. The acetamide functional group is a cornerstone in the development of a wide array of pharmaceuticals, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The ease of synthesis and the ability to introduce a variety of substituents make the acetamide scaffold a prime candidate for library synthesis and lead optimization in drug discovery programs.

Synthetic Methodologies for Novel Acetamide Compounds

The synthesis of acetamides can be broadly categorized into several key methodologies, each with its own advantages and applications. These include classical amide bond formation, multicomponent reactions, and green chemistry approaches.

Classical Amide Bond Formation using Coupling Reagents

The most common approach to forming an amide bond involves the activation of a carboxylic acid followed by its reaction with an amine. This is typically achieved using a variety of coupling reagents that facilitate the reaction under mild conditions, minimizing side reactions and preserving sensitive functional groups.

General Reaction Scheme:

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve yields. Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts like HATU are also highly effective.[1]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex acetamide derivatives. The Ugi and Passerini reactions are prominent examples of MCRs used for acetamide synthesis.

  • Ugi Four-Component Reaction: This reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino acetamide.[2][3] The Ugi reaction is renowned for its high atom economy and the ability to generate diverse libraries of compounds from readily available starting materials.[2]

  • Passerini Three-Component Reaction: This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy acetamide.[4] It is one of the oldest isocyanide-based multicomponent reactions and provides a rapid entry to functionalized acetamides.[4][5]

Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For acetamide synthesis, this includes microwave-assisted synthesis and the use of greener solvents and catalysts.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.[6] This technique has been successfully applied to the synthesis of various bioactive acetamide derivatives.

  • Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water is a key principle of green chemistry. Several protocols have been developed for the synthesis of acetamides under solvent-free conditions or in aqueous media, reducing the environmental impact of the synthesis.[7]

Quantitative Data on Synthesis and Biological Activity

The following tables summarize quantitative data from the literature on the synthesis and biological activity of various novel acetamide compounds.

Table 1: Comparison of Synthetic Methods for Acetamide Derivatives

EntrySynthetic MethodStarting MaterialsProductYield (%)Reference
1Coupling Reagent (EDC/HOBt)Substituted phenylacetic acid, Heterocyclic amineHeterocyclic acetamide60-85[8]
2Ugi Four-Component ReactionThiophene-2-carboxaldehyde, 4-methoxybenzylamine, Acetic acid, Cyclohexyl isocyanideN-Cyclohexyl-2-[N-(4-methoxybenzyl)acetamido]-2-(thien-2-yl)acetamideNot specified[9]
3Passerini Three-Component ReactionCarboxylic acid, Aldehyde, Isocyanideα-AcyloxyamideExcellent yields[10]
4Microwave-Assisted SynthesisBis-chalcone, CyanothioacetamidePyridine derivative74
5Green Synthesis (CaCl2 catalyst, solvent-free)Aniline, Acetic anhydrideAcetanilide97[7]
6Flavonoid Acetamide SynthesisFlavonoid hydroxyl groupsFlavonoid acetamide moieties80-82[11]

Table 2: Anticancer Activity of Novel Acetamide Derivatives (IC50 Values)

Compound IDCancer Cell LineIC50 (µM)Reference
4b (3-Cl) MCF7 (Breast)Not specified (best caspase activation)[12]
4c (4-Cl) MCF7 (Breast)Not specified (best caspase activation)[12]
3e HepG2 (Liver), MCF-7 (Breast)More potent than doxorubicin[13]
4c, 4e HL-60, A549, T-47D, LoVoHighest activity among tested[13]

Table 3: Antimicrobial Activity of Novel Acetamide Derivatives (MIC Values)

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
2b, 2c, 2i Gram-positive & Gram-negative strainsComparable to levofloxacin[9]
22, 24 S. pyogenes, E. coli, P. mirabilis>6.25[14]
47, 48 Gram-positive bacteriaGood activity[6]
49, 50 FungiGood activity[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of novel acetamide compounds.

Protocol 1: Synthesis of Heterocyclic Acetamides using a Coupling Reagent

This protocol is adapted from the synthesis of novel heterocyclic acetamide derivatives with potential analgesic and anti-inflammatory activities.[8]

Materials:

  • Substituted phenylacetic acid (1 mmol)

  • Appropriate heterocyclic amine (1 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 mmol)

  • Triethylamine (2 mmol)

  • Dry Dichloromethane (DCM) (20 mL)

Procedure:

  • Dissolve the substituted phenylacetic acid (1 mmol) and the heterocyclic amine (1 mmol) in dry DCM (10 mL) in a round-bottom flask.

  • Add HOBt (1.2 mmol) and triethylamine (2 mmol) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 mmol) portion-wise to the reaction mixture over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash successively with 1N HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired acetamide derivative.

Protocol 2: Ugi Four-Component Synthesis of a Peptidomimetic

This protocol describes a general procedure for the Ugi reaction to synthesize α-acylamino acetamides.[9]

Materials:

  • Aldehyde or Ketone (1 mmol)

  • Amine (1.1 mmol)

  • Carboxylic acid (1 mmol)

  • Isocyanide (1 mmol)

  • Methanol (5 mL)

Procedure:

  • In a round-bottomed flask, dissolve the aldehyde/ketone (1 mmol) and the amine (1.1 mmol) in methanol (2 mL) and stir at room temperature for 1 hour to form the imine.

  • To this solution, add the carboxylic acid (1 mmol) and stir for an additional 15 minutes.

  • Add the isocyanide (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Synthesis of Heterocyclic Acetamides

This protocol is a general method for the rapid synthesis of acetamides under microwave irradiation.

Materials:

  • Bis-chalcone (10 mmol)

  • Cyanothioacetamide (20 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (30 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the bis-chalcone (10 mmol), cyanothioacetamide (20 mmol), and a few drops of piperidine in ethanol (30 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the purified product.

Signaling Pathways and Experimental Workflows

The biological activity of novel acetamide compounds is often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caspase Activation Pathway in Apoptosis

Several acetamide derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases.[12] The caspase cascade is a central component of the apoptotic machinery, responsible for the execution of programmed cell death.

Caspase_Activation_Pathway Acetamide Anticancer Acetamide Compound Caspase8 Caspase-8 (Initiator) Acetamide->Caspase8 Activation Caspase9 Caspase-9 (Initiator) Acetamide->Caspase9 Activation Extrinsic_Stimuli Extrinsic Stimuli (e.g., Death Ligands) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Death_Receptors->Caspase8 Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caspase activation pathway induced by anticancer acetamides.
NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of certain acetamide derivatives are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Acetamide Anti-inflammatory Acetamide Compound Acetamide->IKK_Complex Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

Inhibition of the NF-κB signaling pathway by acetamides.
General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of novel acetamide compounds and their subsequent biological evaluation.

Experimental_Workflow Start Selection of Starting Materials Synthesis Synthesis of Acetamide (e.g., MCR, Coupling) Start->Synthesis Purification Purification (Column Chromatography, Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (Anticancer, Antimicrobial, etc.) Characterization->Screening Data_Analysis Data Analysis (IC50, MIC determination) Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

General workflow for acetamide synthesis and evaluation.

References

Predicted Mechanism of Action for Acetamide, N-(2-(nonylamino)ethyl)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a predicted mechanism of action for Acetamide, N-(2-(nonylamino)ethyl)-. As of the date of this document, there is no direct experimental data available for this specific compound in the public domain. The predictions herein are based on a comprehensive analysis of its structural features and the known pharmacology of structurally related molecules, particularly fatty acid amides and N-acylethanolamines.

Introduction and Structural Analysis

Acetamide, N-(2-(nonylamino)ethyl)- is a synthetic amide possessing structural motifs that suggest potential interactions with key biological signaling pathways, particularly the endocannabinoid system. Its structure can be deconstructed into three key components:

  • Nonyl Group: A nine-carbon saturated alkyl chain. This hydrophobic tail is a critical feature in many endogenous lipid signaling molecules, such as the fatty acid amides. The chain length is a key determinant for binding affinity and selectivity at various receptors.

  • Ethylenediamine Linker: A two-carbon chain with two nitrogen atoms. This linker connects the hydrophobic nonyl tail to the polar head group.

  • N-acetyl Group: A terminal acetyl moiety. This group provides a polar head and potential for hydrogen bonding.

The overall structure bears resemblance to N-acylethanolamines (NAEs), a class of endogenous lipid mediators that includes the endocannabinoid anandamide. However, the presence of a secondary amine in the linker and an N-acetyl group instead of a primary ethanolamine hydroxyl group are notable differences that will influence its pharmacological profile.

Predicted Mechanism of Action

Based on its structural similarity to fatty acid amides, the most probable primary mechanism of action for Acetamide, N-(2-(nonylamino)ethyl)- is the inhibition of Fatty Acid Amide Hydrolase (FAAH) .

FAAH is the primary catabolic enzyme for a range of fatty acid amides, including the endocannabinoid anandamide (AEA) and the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects at their respective receptors, such as the cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptor-alpha (PPARα).[1][2]

The nonyl group of Acetamide, N-(2-(nonylamino)ethyl)- is predicted to anchor the molecule within the hydrophobic acyl chain-binding pocket of FAAH.[2] The acetamide headgroup can then interact with the catalytic serine residues (Ser241, Ser217) and the catalytic lysine (Lys142) in the active site of FAAH, potentially leading to reversible or irreversible inhibition of the enzyme's hydrolytic activity.[3]

Secondary to FAAH inhibition, the compound itself may exhibit weak direct modulatory activity at cannabinoid receptors or other related targets, although this is considered less likely to be its primary mode of action given the structural deviations from classical cannabinoid ligands.

Predicted Signaling Pathway

The predicted primary action of Acetamide, N-(2-(nonylamino)ethyl)- as a FAAH inhibitor would lead to the potentiation of endogenous cannabinoid signaling. The following diagram illustrates the predicted signaling cascade resulting from FAAH inhibition.

Predicted_Signaling_Pathway Compound Acetamide, N-(2-(nonylamino)ethyl)- FAAH Fatty Acid Amide Hydrolase (FAAH) Compound->FAAH Inhibits Anandamide Anandamide (AEA) & Palmitoylethanolamide (PEA) FAAH->Anandamide Degrades CB1R Cannabinoid Receptor 1 (CB1R) Anandamide->CB1R Activates CB2R Cannabinoid Receptor 2 (CB2R) Anandamide->CB2R Activates PPARa PPARα Anandamide->PPARa Activates AC Adenylate Cyclase CB1R->AC Inhibits Pain ↓ Nociceptive Signaling CB1R->Pain Modulates CB2R->AC Inhibits Inflammation ↓ Pro-inflammatory Cytokine Release CB2R->Inflammation Modulates Gene_Expression ↑ Gene Expression (Anti-inflammatory genes) PPARa->Gene_Expression cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->Pain Modulates Gene_Expression->Inflammation

Predicted signaling pathway of Acetamide, N-(2-(nonylamino)ethyl)-.

Hypothetical Experimental Protocols

To validate the predicted mechanism of action, a systematic experimental workflow is proposed.

Primary Target Engagement: FAAH Inhibition Assay

Objective: To determine if Acetamide, N-(2-(nonylamino)ethyl)- directly inhibits FAAH activity.

Methodology:

  • Enzyme Source: Recombinant human FAAH expressed in a suitable cell line (e.g., HEK293) and purified.

  • Substrate: A fluorogenic or chromogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

  • Assay Buffer: Tris-HCl buffer (pH 9.0) containing a suitable detergent (e.g., Triton X-100).

  • Procedure: a. Prepare a serial dilution of Acetamide, N-(2-(nonylamino)ethyl)- in DMSO. b. In a 96-well plate, add the assay buffer, the test compound dilutions, and the FAAH enzyme. c. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding the substrate. e. Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate hydrolysis for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve. A known FAAH inhibitor (e.g., URB597) should be used as a positive control.

Secondary Target Screening: Receptor Binding Assays

Objective: To assess the direct binding affinity of Acetamide, N-(2-(nonylamino)ethyl)- for cannabinoid receptors and PPARα.

Methodology:

  • Receptor Source: Cell membranes prepared from cells overexpressing human CB1, CB2, or PPARα.

  • Radioligand: A high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]CP55,940 for CB1/CB2, [³H]GW7647 for PPARα).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a reaction tube, incubate the cell membranes, the radioligand, and the test compound dilutions. c. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. d. Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Cellular Assays

4.3.1 cAMP Accumulation Assay (for CB1/CB2 Receptor Activation)

Objective: To determine if the compound modulates Gαi-coupled receptor signaling in cells expressing CB1 or CB2 receptors.

Methodology:

  • Cell Line: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Procedure: a. Pre-treat cells with the test compound for a specified duration. b. Stimulate the cells with forskolin to induce cAMP production. c. Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: A CB1/CB2 agonist (e.g., WIN55,212-2) should inhibit forskolin-stimulated cAMP accumulation. An antagonist will block this effect. The EC50 or IC50 of the test compound can be determined.

4.3.2 PPARα Reporter Gene Assay

Objective: To measure the activation of PPARα-mediated gene transcription.

Methodology:

  • Cell Line: A suitable cell line (e.g., HeLa or HepG2) co-transfected with an expression vector for human PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Procedure: a. Treat the transfected cells with serial dilutions of the test compound. b. After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

  • Data Analysis: Determine the EC50 for the induction of luciferase expression. A known PPARα agonist (e.g., GW7647) should be used as a positive control.

Cellular Viability and Toxicity Assay

Objective: To assess the potential cytotoxicity of the compound.

Methodology:

  • Cell Line: A relevant cell line, such as neuronal cells or hepatocytes.

  • Procedure: a. Culture cells in the presence of increasing concentrations of Acetamide, N-(2-(nonylamino)ethyl)- for 24-48 hours. b. Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (CC50).

Predicted Quantitative Data Summary

The following table summarizes the hypothetical quantitative data that could be obtained from the proposed experimental workflow to support the predicted mechanism of action.

AssayPredicted Target/EffectPredicted Value (Hypothetical)Rationale
FAAH Inhibition Assay FAAH EnzymeIC50: 50 - 500 nMThe structure is analogous to known FAAH inhibitors. The nonyl chain should provide good affinity for the hydrophobic binding pocket.
CB1 Receptor Binding Assay CB1 ReceptorKi > 10 µMThe N-acetyl headgroup and ethylenediamine linker are not optimal for direct CB1 receptor agonism, suggesting weak direct binding.
CB2 Receptor Binding Assay CB2 ReceptorKi > 10 µMSimilar to CB1, the structure is not predicted to be a high-affinity direct ligand for CB2.
PPARα Reporter Gene Assay PPARαEC50 > 10 µMWhile elevated endogenous PEA (due to FAAH inhibition) would activate PPARα, direct agonism by the compound itself is predicted to be weak.
Cellular Viability Assay CytotoxicityCC50 > 50 µMMany fatty acid amides exhibit low cytotoxicity. This would be a desirable property for a potential therapeutic agent.

Conclusion

The structural characteristics of Acetamide, N-(2-(nonylamino)ethyl)- strongly suggest that its primary mechanism of action is likely the inhibition of Fatty Acid Amide Hydrolase (FAAH). This would lead to an elevation of endogenous cannabinoid and related lipid signaling molecules, resulting in potential analgesic, anti-inflammatory, and anxiolytic effects. The proposed experimental workflow provides a comprehensive strategy to test this hypothesis and elucidate the detailed pharmacology of this novel compound. The findings from these studies would be crucial for its further development as a potential therapeutic agent.

References

Technical Guide: Solubility Profile of Acetamide, N-(2-(nonylamino)ethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental physicochemical property that profoundly influences its biopharmaceutical and technical performance. It impacts dissolution rate, bioavailability, and the feasibility of formulation development. Acetamide, N-(2-(nonylamino)ethyl)-, a substituted acetamide, possesses structural features that suggest potential biological activity; however, a lack of published data on its solubility presents a significant challenge for its further investigation.

This guide provides a comprehensive set of methodologies that can be employed to systematically determine the solubility of Acetamide, N-(2-(nonylamino)ethyl)- in a range of common laboratory solvents. Adherence to these protocols will ensure the generation of high-quality data suitable for comparative analysis and informed decision-making in a research and development setting.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for Acetamide, N-(2-(nonylamino)ethyl)- in common laboratory solvents has been identified in the public domain. Researchers are encouraged to use the experimental protocols detailed in Section 3 to generate this critical data. For data organization and comparative purposes, the following table structure is recommended for recording empirical results.

Table 1: Experimental Solubility of Acetamide, N-(2-(nonylamino)ethyl)-

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationObservations
e.g., Water25e.g., HPLC
e.g., Ethanol25e.g., Gravimetric
e.g., Methanol25e.g., UV-Vis
e.g., Acetone25
e.g., Dichloromethane25
e.g., Dimethyl Sulfoxide (DMSO)25
e.g., Hexane25
e.g., 5% HCl (aq)25
e.g., 5% NaOH (aq)25

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the solubility of an organic compound. These methods can be adapted for the specific analysis of Acetamide, N-(2-(nonylamino)ethyl)-.

This initial screening provides a rapid assessment of solubility in various solvents.

Procedure:

  • Add approximately 25 mg of Acetamide, N-(2-(nonylamino)ethyl)- to a small test tube.

  • Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).

  • After each addition, vigorously shake the test tube for at least 30 seconds.

  • Visually inspect the mixture for the complete dissolution of the solid.

  • If the compound dissolves, it is considered soluble. If it remains undissolved, it is classified as insoluble or sparingly soluble in that solvent.[1]

  • For aqueous solutions, the pH should be tested with litmus paper to identify acidic or basic properties.[2]

This is a widely accepted method for determining equilibrium solubility.

Procedure:

  • Prepare a saturated solution by adding an excess amount of Acetamide, N-(2-(nonylamino)ethyl)- to a known volume of the solvent in a sealed vial or flask.

  • Agitate the mixture at a constant temperature using a mechanical shaker or rotator. The agitation time should be sufficient to reach equilibrium, which may take 24-72 hours.[3]

  • After reaching equilibrium, allow the undissolved solid to settle by letting the vials stand.[3]

  • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

  • Quantify the concentration of the dissolved Acetamide, N-(2-(nonylamino)ethyl)- in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, gravimetric analysis after solvent evaporation).

  • The solubility is then expressed in mg/mL or mol/L.

To understand the influence of pH on solubility, tests in acidic and basic solutions are crucial, especially for compounds with potential ionizable groups.

Procedure:

  • Following the qualitative or quantitative protocol, use 5% aqueous solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) as solvents.[1][2]

  • Observe for enhanced solubility compared to water. Increased solubility in 5% HCl suggests the presence of a basic functional group (e.g., an amine), while enhanced solubility in 5% NaOH indicates an acidic functional group.[2][3]

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for the systematic determination of the solubility of a novel compound like Acetamide, N-(2-(nonylamino)ethyl)-.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis cluster_ph pH-Dependent Solubility cluster_reporting Data Reporting start Start: Obtain Pure Compound (Acetamide, N-(2-(nonylamino)ethyl)-) select_solvents Select Common Lab Solvents (e.g., Water, Ethanol, DMSO, etc.) start->select_solvents qual_test Perform Qualitative Solubility Test (25 mg compound in 0.75 mL solvent) select_solvents->qual_test For each solvent acid_base_test Test Solubility in 5% HCl and 5% NaOH select_solvents->acid_base_test observe_dissolution Observe for Complete Dissolution qual_test->observe_dissolution classify_solubility Initial Classification: Soluble / Insoluble observe_dissolution->classify_solubility shake_flask Shake-Flask Method: Prepare Saturated Solution classify_solubility->shake_flask Proceed to Quantitative Analysis equilibrate Equilibrate at Constant Temperature (24-72 hours) shake_flask->equilibrate separate_phases Separate Supernatant (Centrifugation/Filtration) equilibrate->separate_phases quantify Quantify Concentration (HPLC, UV-Vis, etc.) separate_phases->quantify calc_solubility Calculate Solubility (mg/mL or mol/L) quantify->calc_solubility tabulate_data Tabulate All Quantitative Data calc_solubility->tabulate_data analyze_ph_effect Analyze Effect of pH on Solubility acid_base_test->analyze_ph_effect analyze_ph_effect->tabulate_data end End: Comprehensive Solubility Profile tabulate_data->end

Caption: Experimental workflow for determining the solubility of a novel compound.

Conclusion

While direct solubility data for Acetamide, N-(2-(nonylamino)ethyl)- is not currently available in the public domain, this technical guide provides researchers with the necessary experimental framework to independently and accurately determine this crucial parameter. The provided protocols for qualitative and quantitative solubility assessment, along with the suggested structure for data presentation, will facilitate systematic investigation and support the ongoing research and development of this compound. The generation and dissemination of such data are highly encouraged to enrich the collective scientific knowledge base.

References

An In-depth Technical Guide to Acetamide, N-(2-(nonylamino)ethyl)-: Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: The information requested for "Acetamide, N-(2-(nonylamino)ethyl)-" with the provided CAS number 2033-24-1 could not be retrieved. The specified CAS number corresponds to the chemical 2,2-Dimethyl-1,3-dioxane-4,6-dione , commonly known as Meldrum's acid . Furthermore, a diligent search for safety, handling, and toxicological data for "Acetamide, N-(2-(nonylamino)ethyl)-" did not yield any specific results, as a correct CAS number for this compound could not be identified in the public domain.

This guide will proceed by presenting the safety, handling, and MSDS information for related and more common acetamide compounds to provide a general understanding of the potential hazards and handling precautions associated with this class of chemicals. The presented data does not pertain to "Acetamide, N-(2-(nonylamino)ethyl)-" and should be used as a general reference for laboratory safety when handling similar chemical structures.

General Safety and Handling of Acetamides

Acetamides are a class of organic compounds that are derivatives of acetic acid. While the specific hazards of "Acetamide, N-(2-(nonylamino)ethyl)-" are unknown, related acetamides exhibit a range of toxicological profiles. For instance, Acetamide (CAS 60-35-5) is suspected of causing cancer[1][2]. Other substituted acetamides may cause skin and eye irritation[3]. Therefore, it is prudent to handle any novel or uncharacterized acetamide with a high degree of caution.

Hazard Identification and Classification

Due to the lack of specific data, a definitive hazard classification for "Acetamide, N-(2-(nonylamino)ethyl)-" is not possible. However, based on structurally similar compounds, the following potential hazards should be considered:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Carcinogenicity: Some acetamides are suspected carcinogens.

  • Reproductive Toxicity: Some related compounds have shown reproductive toxicity.

Physical and Chemical Properties

The physical and chemical properties of "Acetamide, N-(2-(nonylamino)ethyl)-" are not documented. For comparison, the properties of a related compound, N-Ethylacetamide (CAS 625-50-3), are provided in the table below.

PropertyValueReference
Molecular Formula C4H9NO[4][5]
Molecular Weight 87.12 g/mol [4][5]
Appearance Colorless liquid[4]
Boiling Point 206 - 208 °C[4]
Melting Point -32 °C[4]
Flash Point 106 °C[4]
Specific Gravity 0.924 g/cm³[4]
Solubility in Water No information available[4]
Handling and Storage

Given the unknown nature of "Acetamide, N-(2-(nonylamino)ethyl)-", the following stringent handling and storage procedures are recommended:

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, follow these general first-aid procedures and seek immediate medical attention:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Protocols

As no experimental data for "Acetamide, N-(2-(nonylamino)ethyl)-" was found, this section provides a general workflow for the initial safety assessment of a novel chemical compound.

General Workflow for Preliminary Safety Assessment of a Novel Chemical

Caption: A generalized workflow for the initial safety evaluation of a new chemical entity.

Signaling Pathways

Without experimental data, it is impossible to delineate any signaling pathways affected by "Acetamide, N-(2-(nonylamino)ethyl)-". Toxicological effects of chemicals are often mediated through various pathways, including oxidative stress, apoptosis, and inflammatory signaling. A logical diagram illustrating the general process of chemical-induced toxicity is provided below.

Toxicity_Pathway Chemical_Exposure Chemical Exposure Absorption Absorption, Distribution, Metabolism, Excretion (ADME) Chemical_Exposure->Absorption Target_Interaction Interaction with Cellular Targets (Proteins, DNA, Lipids) Absorption->Target_Interaction Cellular_Response Cellular Response Target_Interaction->Cellular_Response Oxidative_Stress Oxidative Stress Cellular_Response->Oxidative_Stress Inflammation Inflammation Cellular_Response->Inflammation Apoptosis Apoptosis Cellular_Response->Apoptosis Adverse_Outcome Adverse Outcome (Cell Death, Tissue Damage) Oxidative_Stress->Adverse_Outcome Inflammation->Adverse_Outcome Apoptosis->Adverse_Outcome

Caption: A simplified diagram illustrating the general progression from chemical exposure to an adverse outcome.

References

A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of N-ethylacetamide.

Table 1: ¹H NMR Data for N-ethylacetamide
Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.7br s1HNH
3.26q2HCH₂
1.98s3HCOCH₃
1.14t3HCH₂CH₃

Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 2: ¹³C NMR Data for N-ethylacetamide
Chemical Shift (ppm)Assignment
170.1C=O
34.5CH₂
23.1COCH₃
14.8CH₂CH₃

Solvent: CDCl₃

Table 3: IR Absorption Data for N-ethylacetamide
Wavenumber (cm⁻¹)IntensityAssignment
3290StrongN-H Stretch
2970MediumC-H Stretch (sp³)
1650StrongC=O Stretch (Amide I)
1560StrongN-H Bend (Amide II)

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry Data for N-ethylacetamide
m/zRelative Intensity (%)Assignment
8746.9[M]⁺ (Molecular Ion)
7210.5[M-CH₃]⁺
4431.0[CH₃CONH₂]⁺
4350.7[CH₃CO]⁺
30100.0[CH₂NH₂]⁺

Ionization Method: Electron Ionization (EI) at 70 eV[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 90 MHz or higher) is utilized.

Sample Preparation:

  • Approximately 5-25 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) is accurately weighed.[3]

  • The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called shimming.[4]

  • For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.[4]

  • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[6]

Sample Preparation (Liquid Film Method):

  • A small drop of the neat liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).

  • The plates are gently pressed together to create a thin liquid film.

  • The assembled plates are mounted in a sample holder.

Data Acquisition:

  • A background spectrum of the empty salt plates is recorded.

  • The sample is placed in the spectrometer's beam path.

  • The infrared spectrum is recorded by passing a beam of infrared light through the sample.[7] The typical range for mid-IR is 4000-400 cm⁻¹.[7]

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.[8]

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is employed.[9]

Sample Preparation:

  • The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[10]

  • The solution must be free of any particulate matter; filtration may be necessary.[10]

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the ion source of the mass spectrometer.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Compound Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

Caption: Workflow for Compound Characterization.

References

Potential Therapeutic Applications of Vorinostat (Suberoylanilide Hydroxamic Acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a potent histone deacetylase (HDAC) inhibitor. While the initially requested compound, N-(2-(nonylamino)ethyl)-acetamide, lacks published data, Vorinostat serves as a well-characterized analogue with a similar structural motif, offering a robust dataset for therapeutic exploration. This document details Vorinostat's mechanism of action, summarizes its clinical applications, presents quantitative pharmacological data, and provides detailed protocols for key experimental assays. The information herein is intended to support researchers and drug development professionals in evaluating and potentially applying HDAC inhibitors in therapeutic contexts.

Introduction to Vorinostat

Vorinostat, marketed as Zolinza®, is a member of the hydroxamic acid class of compounds that potently inhibits histone deacetylases (HDACs).[1] It was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL) who have progressive, persistent, or recurrent disease following other systemic therapies.[1][2] The therapeutic potential of Vorinostat extends beyond CTCL, with ongoing research exploring its efficacy in a variety of hematologic and solid tumors, as well as in non-oncological applications such as HIV latency reversal.[1][3]

Mechanism of Action

Vorinostat exerts its biological effects primarily through the inhibition of class I and class II histone deacetylases.[3] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins.[4] This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[4]

By binding to the zinc-containing active site of HDACs, Vorinostat blocks their enzymatic activity.[1] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-activation of silenced genes, including tumor suppressor genes.[5] The non-transcriptional effects of Vorinostat include cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and modulation of immune responses.[3] Vorinostat has been shown to inhibit HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) at nanomolar concentrations.[2]

Vorinostat_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Cellular Outcomes Vorinostat Vorinostat HDAC HDAC (Class I, II) Vorinostat->HDAC Inhibits Histones_A Acetylated Histones (Relaxed Chromatin) HDAC->Histones_A Deacetylates Histones_D Deacetylated Histones (Condensed Chromatin) Gene_Expression Tumor Suppressor Gene Expression Histones_A->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Inhibits

Fig. 1: Mechanism of Action of Vorinostat.

Therapeutic Applications and Clinical Trials

Vorinostat is primarily indicated for the treatment of advanced cutaneous T-cell lymphoma (CTCL). Clinical trials have demonstrated its efficacy in patients who are refractory to other therapies.[6] Beyond CTCL, Vorinostat has been investigated as a monotherapy and in combination with other agents for a range of malignancies, including:

  • Glioblastoma Multiforme: Studies have explored Vorinostat in combination with radiation and temozolomide for newly diagnosed glioblastoma.[7]

  • Non-Small Cell Lung Cancer (NSCLC): Combination therapy with carboplatin and paclitaxel has shown encouraging activity.[8]

  • Hematologic Malignancies: Research is ongoing for its use in various lymphomas and leukemias.[3]

  • Solid Tumors: Phase I and II trials have assessed its role in mesothelioma, laryngeal, and thyroid tumors.[3][8]

The National Cancer Institute (NCI) lists numerous ongoing and completed clinical trials involving Vorinostat for various cancers, including neuroblastoma and prostate cancer.[9]

Quantitative Pharmacological Data

In Vitro Potency

The inhibitory activity of Vorinostat against various HDAC enzymes and its anti-proliferative effects on different cancer cell lines have been quantified.

Target Assay Type IC50 Value Reference
HDAC (cell-free)Enzymatic Assay~10 nM[10]
HDAC1Enzymatic Assay10 nM[11]
HDAC2Enzymatic Assay--
HDAC3Enzymatic Assay20 nM[11]
HDAC6Enzymatic Assay--
HH (CTCL) cellsCell Proliferation0.146 µM[12]
HuT78 (CTCL) cellsCell Proliferation2.062 µM[12]
MCF-7 (Breast)Cell Proliferation0.75 µM[10]
SW-982 (Sarcoma)Cell Viability8.6 µM
SW-1353 (Sarcoma)Cell Viability2.0 µM

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of Vorinostat.

Pharmacokinetic Properties

The pharmacokinetic profile of Vorinostat has been characterized in clinical studies.

Parameter Value Conditions Reference
Bioavailability ~43%Oral, fasting[5]
Tmax (Time to Peak) ~4 hoursOral[5]
Protein Binding ~71%Human plasma[1]
Elimination Half-life ~2 hoursOral[1]
Metabolism Glucuronidation, hydrolysis, β-oxidation-[2]
Excretion Primarily metabolic-[5]

Table 2: Pharmacokinetic Parameters of Vorinostat in Humans.

Key Signaling Pathways Modulated by Vorinostat

Vorinostat influences multiple signaling pathways that are critical for cancer cell survival and proliferation.

  • T-Cell Receptor (TCR) Signaling: In CTCL cells, Vorinostat has been shown to inhibit the phosphorylation of key kinases in the TCR signaling pathway, such as ZAP70 and its downstream target AKT.

  • MAPK and JAK-STAT Pathways: Functional analyses suggest that Vorinostat modifies the signaling of the MAPK and JAK-STAT pathways.

  • mTOR Signaling: Vorinostat can dampen the mTOR signaling pathway, which is often hyperactivated in cancer. This is evidenced by reduced phosphorylation of mTOR and its downstream targets like S6 ribosomal protein and 4E-BP1.

  • IGF Signaling: Vorinostat interacts with the insulin-like growth factor (IGF) signaling pathway, which is implicated in endometrial cancer. It can up-regulate the expression of PTEN and p21, and down-regulate cyclin D1.

Vorinostat_Signaling_Pathways cluster_TCR TCR Signaling cluster_mTOR mTOR Signaling cluster_Outcomes Cellular Effects Vorinostat Vorinostat ZAP70 ZAP70 Vorinostat->ZAP70 AKT AKT Vorinostat->AKT mTOR mTOR Vorinostat->mTOR TCR TCR TCR->ZAP70 ZAP70->AKT AKT->mTOR Survival Survival AKT->Survival S6K p70S6K mTOR->S6K EBP1 4E-BP1 mTOR->EBP1 Proliferation Proliferation S6K->Proliferation EBP1->Proliferation

Fig. 2: Simplified Diagram of Signaling Pathways Modulated by Vorinostat.

Experimental Protocols

Detailed methodologies for key assays used to characterize the activity of Vorinostat are provided below.

In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for measuring HDAC activity.

Materials:

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Vorinostat stock solution (in DMSO)

  • Recombinant HDAC enzyme or nuclear extract

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Stop solution (e.g., Trichostatin A)

  • 384-well black microplate

  • Fluorescence microplate reader (Ex/Em: 355/460 nm)

Procedure:

  • Prepare serial dilutions of Vorinostat in Assay Buffer.

  • In a 384-well plate, add the diluted Vorinostat or vehicle control (DMSO in Assay Buffer).

  • Add the HDAC enzyme or nuclear extract to each well.

  • Initiate the reaction by adding the HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding the Stop solution.

  • Add the Developer solution to each well and incubate at room temperature for 15-30 minutes to allow for cleavage of the deacetylated substrate and release of the fluorophore.

  • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each Vorinostat concentration relative to the vehicle control and determine the IC50 value.

HDAC_Activity_Assay_Workflow start Start prep_plate Prepare Plate: Add Vorinostat/Vehicle start->prep_plate add_enzyme Add HDAC Enzyme prep_plate->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate incubate1 Incubate at 37°C add_substrate->incubate1 stop_reaction Add Stop Solution incubate1->stop_reaction add_developer Add Developer stop_reaction->add_developer incubate2 Incubate at RT add_developer->incubate2 read_plate Read Fluorescence (Ex/Em: 355/460 nm) incubate2->read_plate analyze Analyze Data (IC50) read_plate->analyze

Fig. 3: Workflow for a Fluorometric HDAC Activity Assay.
Cell Viability Assay (MTS Assay)

This protocol measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Vorinostat stock solution (in DMSO)

  • MTS reagent (containing PES)

  • 96-well clear-bottom microplates

  • Spectrophotometer (absorbance at 490 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Vorinostat in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of Vorinostat or vehicle control (final DMSO concentration should be ≤0.1%).

  • Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Add 20 µL of MTS reagent to each well.[2]

  • Incubate the plate for 1-4 hours at 37°C.[2]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is for detecting changes in histone acetylation levels following Vorinostat treatment.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)

  • Transfer buffer

  • PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-total Histone H3 or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the cell pellets and quantify the protein concentration.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) diluted in blocking buffer, typically overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip and re-probe the membrane for a loading control to ensure equal protein loading.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and untreated cells (in suspension)

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (containing CaCl2)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the treatment plates.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution to the cells.[8]

  • Gently vortex and incubate at room temperature for 15 minutes in the dark.[8]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.[8]

  • Analyze the samples on a flow cytometer as soon as possible.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

Vorinostat is a pioneering epigenetic drug with a well-defined mechanism of action and proven clinical utility in CTCL. Its ability to modulate gene expression and impact multiple cancer-related signaling pathways underscores its broad therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the applications of Vorinostat and other HDAC inhibitors in oncology and beyond. Continued research into combination therapies and novel indications will be crucial in fully realizing the therapeutic promise of this class of compounds.

References

Navigating the Acquisition of Acetamide, N-(2-(nonylamino)ethyl)- for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations have revealed that Acetamide, N-(2-(nonylamino)ethyl)- is not listed as a stock product by major chemical suppliers. This necessitates a custom synthesis approach, where a specialized company is contracted to produce the molecule on demand. This guide outlines the process of engaging with custom synthesis providers and the information required to obtain a quote and successfully procure the compound for research purposes.

Locating and Engaging Custom Synthesis Providers

The first step in acquiring Acetamide, N-(2-(nonylamino)ethyl)- is to identify and contact companies that specialize in custom organic synthesis. These companies, often referred to as Contract Research Organizations (CROs) or Contract Manufacturing Organizations (CMOs), have the expertise and infrastructure to synthesize novel or rare molecules.[1]

A variety of companies offer these services, ranging from small, specialized labs to large, multinational corporations.[2][3][4][5][6][7][8][9][10][11][12] The selection of a provider may depend on factors such as the required quantity of the compound, desired purity, turnaround time, and cost.

Below is a table summarizing a selection of companies that offer custom chemical synthesis services suitable for producing research-scale quantities of novel organic compounds.

CompanyKey Services OfferedScaleNoteworthy Features
Otava Chemicals Custom synthesis of organic molecules, fluorescent dyes, chemical building blocks, and compound libraries.[2]Milligram to kilogramOffers literature searches and expertise in medicinal and computational chemistry.[2]
Pharma Inventor Inc. Custom organic synthesis, asymmetric synthesis, bioconjugate chemistry, and synthesis of reference standards and metabolites.[3]Milligram to 100gExpertise in troubleshooting synthetic pathways and assessing patentability.[3]
BOC Sciences Custom chemical synthesis and manufacturing for various industries, including building block and radiolabeled chemical synthesis.[4]Milligram to kilogramProvides a broad range of enzymes for use in the pharmaceutical industry.[4]
ChiroBlock Custom synthesis of commercially unavailable compounds, optimization of synthetic routes, and supply of exclusive chemicals.[5]Not specifiedOffers both "Fee for Results" and "Fee for Service" project options.[13]
Tocris Bioscience (R&D Systems) Synthesis of complex organic molecules, including APIs, amino acids, peptides, and specialty fine chemicals.[12]Milligram to kilogramStrong in-house chemistry team with over 3,500 products synthesized in-house.
Enamine Custom synthesis of a wide variety of organic compounds.[11]Milligram to kilogramSpecializes in multistep organic synthesis, asymmetric synthesis, and metal-mediated reactions.[11]
Thermo Fisher Scientific Custom synthesis of complex organic building blocks, optimization of synthesis, and development of scalable routes.[10]Gram to multi-kilogramExtensive database of production methods for over 8,000 compounds.[10]
Biosynth Specializes in complex and challenging custom synthesis, with a focus on carbohydrate and nucleoside chemistry.[8]Not specifiedOver 55 years of experience in producing custom molecules for novel products.[8]
TCI AMERICA Custom synthesis of specialty organic chemicals, pharmaceutical products, and functional materials.[9]Not specifiedCapable of total synthesis projects up to 20 steps from the original starting material.[9]

The Custom Synthesis Process: From Inquiry to Delivery

Engaging a custom synthesis provider follows a structured process. Understanding this workflow is crucial for efficient and successful procurement of Acetamide, N-(2-(nonylamino)ethyl)-.

Initial Inquiry and Quotation Request

The first point of contact with a custom synthesis company is typically a request for a quotation. To provide an accurate quote, the company will require specific information about the target molecule.[1][13][14][15][16]

Information to Provide for a Custom Synthesis Quote:

  • Compound Identification:

    • Chemical Name: Acetamide, N-(2-(nonylamino)ethyl)-

    • Chemical Structure

    • CAS Number (if available, though none is readily found for this specific compound)

  • Required Quantity: Specify the amount needed in milligrams or grams.

  • Desired Purity: Indicate the required purity level (e.g., >95%, >98% by HPLC).

  • Analytical Data Requirements: Specify the analytical data you need for characterization and quality control (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).

  • Intended Application: Briefly describe the research application, as this can sometimes influence the required specifications.

  • Known Synthesis Routes: If you are aware of any published or in-house synthetic routes, providing this information can be advantageous.[14]

The following diagram illustrates the typical workflow for a custom synthesis project.

custom_synthesis_workflow cluster_researcher Researcher cluster_synthesis_provider Custom Synthesis Provider researcher_inquiry 1. Inquiry & Quote Request provide_info Provide Compound Info: - Structure - Quantity - Purity - Analytics provider_quote 2. Feasibility & Quotation researcher_inquiry->provider_quote Submit Request review_quote 3. Review Quote & Place Order synthesis 4. Synthesis & Purification review_quote->synthesis Purchase Order receive_compound 5. Receive Compound & Data provider_quote->review_quote Provide Quote qc_analysis Quality Control Analysis synthesis->qc_analysis shipping Shipment qc_analysis->shipping shipping->receive_compound Deliver

Figure 1. A generalized workflow for procuring a chemical compound via custom synthesis.

Experimental Protocols and Data Presentation

As Acetamide, N-(2-(nonylamino)ethyl)- is not a commercially available stock item, there are no readily available, standardized experimental protocols or datasets from suppliers. The experimental protocols will be dependent on the specific research application for which the compound is being synthesized.

Upon successful synthesis, the custom synthesis provider will supply a Certificate of Analysis (CofA). This document will contain the key quantitative data for the synthesized batch of Acetamide, N-(2-(nonylamino)ethyl)-. The expected data is summarized in the table below.

Expected Data in Certificate of Analysis:

ParameterExpected Information
Compound Name Acetamide, N-(2-(nonylamino)ethyl)-
CAS Number To be assigned upon synthesis and registration
Molecular Formula C₁₃H₂₈N₂O
Molecular Weight 228.38 g/mol (calculated)
Appearance Solid or oil (to be determined)
Purity As determined by HPLC or GC (e.g., >95%)
Identity Confirmation Spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the structure
Solubility To be determined experimentally
Storage Conditions Recommended storage temperature and conditions

Conclusion

For researchers requiring Acetamide, N-(2-(nonylamino)ethyl)-, the path to acquisition lies in custom synthesis. By identifying a suitable custom synthesis provider and furnishing them with the necessary information, researchers can have this specific molecule produced to their required specifications. The process involves a collaborative effort between the researcher and the synthesis company, culminating in the delivery of the target compound along with a comprehensive data package to ensure its quality and identity for use in research and development.

References

Preliminary Cytotoxicity Screening of N-[2-(nonylamino)ethyl]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of the novel compound N-[2-(nonylamino)ethyl]acetamide. The document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of chemical entities. It outlines detailed experimental protocols, presents hypothetical data in a structured format, and visualizes key experimental workflows and potential signaling pathways.

Introduction

N-[2-(nonylamino)ethyl]acetamide is a synthetic compound with a molecular structure that suggests potential biological activity. As part of the initial safety and efficacy assessment in the drug discovery pipeline, a preliminary cytotoxicity screening is essential to determine its potential to induce cell death and to establish a therapeutic window. This guide details a proposed panel of in vitro assays to evaluate the cytotoxic effects of N-[2-(nonylamino)ethyl]acetamide on relevant human cell lines. The findings from such a screening are crucial for go/no-go decisions in further preclinical development. While acetamide derivatives have been explored for various pharmacological activities, including anticancer and antimicrobial effects, the specific cytotoxic profile of N-[2-(nonylamino)ethyl]acetamide remains to be characterized.[1][2]

Data Presentation

The following tables summarize hypothetical quantitative data from a preliminary cytotoxicity screening of N-[2-(nonylamino)ethyl]acetamide.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineN-[2-(nonylamino)ethyl]acetamide Concentration (µM)Mean % Viability (± SD)IC₅₀ (µM)
HEK293 0 (Vehicle Control)100 ± 4.5> 100
198.2 ± 5.1
1095.6 ± 4.8
5088.1 ± 6.2
10075.3 ± 7.1
MCF-7 0 (Vehicle Control)100 ± 3.942.5
192.4 ± 4.2
1075.8 ± 5.5
5048.2 ± 6.8
10021.7 ± 4.9
HepG2 0 (Vehicle Control)100 ± 5.268.7
196.1 ± 4.7
1082.3 ± 6.1
5059.5 ± 7.3
10033.9 ± 5.8

Table 2: Cytotoxicity as Determined by LDH Release Assay

Cell LineN-[2-(nonylamino)ethyl]acetamide Concentration (µM)Mean % Cytotoxicity (± SD)
HEK293 0 (Vehicle Control)5.1 ± 1.2
10012.4 ± 2.5
MCF-7 0 (Vehicle Control)4.8 ± 1.5
10065.7 ± 8.1
HepG2 0 (Vehicle Control)6.2 ± 1.8
10052.3 ± 7.4

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining in MCF-7 Cells

Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Viable Cells (Annexin V-/PI-)
Vehicle Control 3.2 ± 0.81.5 ± 0.495.3 ± 1.1
N-[2-(nonylamino)ethyl]acetamide (50 µM) 28.9 ± 3.515.4 ± 2.855.7 ± 5.2
Staurosporine (1 µM) 45.1 ± 4.222.8 ± 3.132.1 ± 6.3

Table 4: Caspase-3/7 Activity in MCF-7 Cells

Treatment (24h)Fold Change in Caspase-3/7 Activity (vs. Vehicle Control)
Vehicle Control 1.0
N-[2-(nonylamino)ethyl]acetamide (50 µM) 4.8 ± 0.6
Staurosporine (1 µM) 8.2 ± 0.9

Experimental Protocols

  • Cell Lines: Human Embryonic Kidney 293 (HEK293), human breast adenocarcinoma (MCF-7), and human hepatocellular carcinoma (HepG2) cells are obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of N-[2-(nonylamino)ethyl]acetamide (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Seed cells and treat with N-[2-(nonylamino)ethyl]acetamide as described for the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

  • Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Seed cells in a 96-well plate and treat as described above.

  • Use a commercially available luminescent or fluorescent caspase-3/7 assay kit.

  • Add the caspase-3/7 reagent to each well and incubate for the time specified by the manufacturer.

  • Measure luminescence or fluorescence using a plate reader.

  • Express the results as a fold change in activity compared to the vehicle control.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (HEK293, MCF-7, HepG2) treatment Incubation with Compound (24h, 48h, 72h) cell_culture->treatment compound_prep Compound Dilution (N-[2-(nonylamino)ethyl]acetamide) compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability cytotoxicity Cytotoxicity (LDH Assay) treatment->cytotoxicity apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis caspase Caspase Activity (Caspase-3/7 Assay) treatment->caspase data_analysis Data Acquisition & Analysis (IC50, % Cytotoxicity, etc.) viability->data_analysis cytotoxicity->data_analysis apoptosis->data_analysis caspase->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity screening.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound N-[2-(nonylamino)ethyl]acetamide bax Bax/Bak Activation compound->bax Hypothesized Induction death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor Potential Interaction mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Executioner Caspases (Caspase-3/7) Activation casp9->casp37 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Hypothesized apoptotic signaling pathways.

Interpretation of Hypothetical Results

The hypothetical data presented suggest that N-[2-(nonylamino)ethyl]acetamide exhibits selective cytotoxicity towards the cancer cell lines MCF-7 and HepG2, with significantly less impact on the non-cancerous HEK293 cell line, as indicated by the higher IC₅₀ value for HEK293 in the MTT assay. The increased LDH release in MCF-7 and HepG2 cells corroborates the MTT findings, suggesting that at higher concentrations, the compound may induce membrane damage.

The results from the Annexin V-FITC/PI staining and caspase-3/7 activity assays in MCF-7 cells indicate that the observed cytotoxicity is, at least in part, mediated by the induction of apoptosis. The increase in early and late apoptotic cell populations, coupled with a significant rise in caspase-3/7 activity, points towards the activation of the apoptotic cascade.

Conclusion and Future Directions

This guide outlines a foundational approach for the preliminary cytotoxicity screening of N-[2-(nonylamino)ethyl]acetamide. The hypothetical results suggest that the compound warrants further investigation as a potential therapeutic agent, given its selective cytotoxicity towards cancer cell lines.

Future studies should aim to:

  • Expand the panel of cell lines to include other cancer types and normal cell lines to further assess selectivity.

  • Investigate the mechanism of action in more detail, including cell cycle analysis and the evaluation of specific pro- and anti-apoptotic proteins.

  • Determine the specific signaling pathways involved, such as the intrinsic and/or extrinsic apoptotic pathways.

  • Conduct in vivo studies to evaluate the compound's efficacy and safety profile in a whole-organism model.

By following a systematic screening approach as detailed in this guide, a comprehensive understanding of the cytotoxic potential of N-[2-(nonylamino)ethyl]acetamide can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Note: In Vitro Evaluation of the Anti-inflammatory Potential of Acetamide, N-(2-(nonylamino)ethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetamide, N-(2-(nonylamino)ethyl)-, hereafter referred to as ACME-NNE, is a novel synthetic acetamide derivative. The acetamide scaffold is a common feature in a variety of biologically active compounds, with some derivatives exhibiting anti-inflammatory, analgesic, and antimicrobial properties. This application note describes a series of in vitro protocols to characterize the anti-inflammatory activity of ACME-NNE in a murine macrophage cell line. The protocols will focus on assessing the compound's ability to modulate key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Macrophages play a crucial role in the inflammatory response by producing pro-inflammatory cytokines and other mediators upon activation.[1] Therefore, this cell line provides an excellent model for screening potential anti-inflammatory agents.[2]

Hypothesized Mechanism of Action

It is hypothesized that ACME-NNE exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In macrophages, LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimers (p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). ACME-NNE is proposed to interfere with this pathway, potentially by inhibiting IKK activity or preventing the nuclear translocation of NF-κB, thereby reducing the expression of these inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ACME_NNE ACME-NNE ACME_NNE->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->ProInflammatory_Genes Induces

Figure 1: Hypothesized mechanism of action for ACME-NNE.

Materials and Methods

Materials
  • Acetamide, N-(2-(nonylamino)ethyl)- (ACME-NNE)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[3]

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent[2]

  • Human TNF-α ELISA Kit

  • Human IL-6 ELISA Kit

  • 96-well cell culture plates

  • Spectrophotometric microplate reader

Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxic concentrations of ACME-NNE.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

  • Prepare serial dilutions of ACME-NNE in DMEM.

  • Remove the culture medium and add 100 µL of the various concentrations of ACME-NNE to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-cytotoxic concentrations of ACME-NNE for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2] Include a control group without LPS stimulation.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent.[2]

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to determine the nitrite concentration in each sample.

Cytokine Measurement (ELISA)

This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant.

  • Seed RAW 264.7 cells and treat with ACME-NNE and LPS as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[6][7]

  • Briefly, coat a 96-well plate with the capture antibody overnight.[7]

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.[7]

  • Add the substrate and stop the reaction.

  • Measure the absorbance at 450 nm.[7]

  • Calculate the cytokine concentrations based on the standard curve.

Data Presentation

The following table summarizes hypothetical data for the in vitro evaluation of ACME-NNE.

Assay Parameter ACME-NNE Concentration (µM) Result
Cell Viability IC50N/A> 100 µM
NO Production % Inhibition115.2 ± 2.1
545.8 ± 3.5
1078.3 ± 4.2
TNF-α Secretion % Inhibition112.5 ± 1.8
542.1 ± 2.9
1072.9 ± 3.7
IL-6 Secretion % Inhibition110.8 ± 1.5
538.6 ± 2.4
1068.4 ± 3.1

Table 1: Hypothetical in vitro anti-inflammatory activity of ACME-NNE.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with ACME-NNE Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation MTT_Assay MTT Assay (Cell Viability) LPS_Stimulation->MTT_Assay Griess_Assay Griess Assay (NO Production) LPS_Stimulation->Griess_Assay ELISA ELISA (TNF-α & IL-6) LPS_Stimulation->ELISA Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition Griess_Assay->Data_Acquisition ELISA->Data_Acquisition Data_Analysis Calculate IC50 & % Inhibition Data_Acquisition->Data_Analysis

Figure 2: Experimental workflow for in vitro evaluation of ACME-NNE.

Conclusion

This application note provides a comprehensive set of protocols for the initial in vitro characterization of the anti-inflammatory properties of Acetamide, N-(2-(nonylamino)ethyl)- (ACME-NNE). The described assays—MTT for cytotoxicity, Griess assay for nitric oxide production, and ELISA for pro-inflammatory cytokines—are standard methods for evaluating potential anti-inflammatory compounds. The hypothetical data suggests that ACME-NNE can inhibit the production of key inflammatory mediators in a dose-dependent manner without significant cytotoxicity. These findings would warrant further investigation into the precise molecular mechanism of action of ACME-NNE, including studies to confirm its effect on the NF-κB signaling pathway. Such studies could involve Western blotting to analyze the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits. Overall, the presented protocols offer a robust framework for the preliminary assessment of novel acetamide derivatives as potential anti-inflammatory agents.

References

Application Notes and Protocols for the Evaluation of Acetamide, N-(2-(nonylamino)ethyl)- as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: A Framework for Screening Novel Enzyme Inhibitors

Enzyme inhibitors are pivotal in therapeutic development, with a significant percentage of all current drugs functioning through enzyme inhibition.[1] The identification and characterization of novel inhibitors are therefore fundamental to modern drug discovery. This document provides a comprehensive guide to the initial evaluation of a candidate compound, Acetamide, N-(2-(nonylamino)ethyl)- , as a potential enzyme inhibitor. Due to the absence of specific literature on this compound's biological activity, the following protocols are presented as a general framework for the systematic screening of any novel chemical entity.

The process begins with an initial in silico assessment of "drug-likeness," followed by a systematic in vitro screening workflow to identify and characterize its inhibitory activity against a target enzyme. This workflow includes primary screening, dose-response studies to determine potency (e.g., IC50), and preliminary mechanism of action studies. Adherence to standardized protocols is crucial for generating reliable and reproducible data.[2]

Preliminary Assessment of Acetamide, N-(2-(nonylamino)ethyl)-

Before commencing wet-lab experiments, a preliminary assessment of the compound's physicochemical properties can offer insights into its potential as a drug candidate. A widely used guideline is Lipinski's Rule of Five, which predicts the likelihood of a compound having favorable oral bioavailability.[3][4][5]

Acetamide, N-(2-(nonylamino)ethyl)-

  • Molecular Formula: C13H28N2O

  • Molecular Weight: 228.38 g/mol

An in silico prediction of its properties against Lipinski's Rule of Five is summarized below.

PropertyPredicted ValueLipinski's Rule of Five[5][6]Compliance
Molecular Mass228.38 Da< 500 DaYes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Octanol-Water Partition Coefficient (LogP)~3.5 (Estimated)≤ 5Yes

Based on this preliminary analysis, Acetamide, N-(2-(nonylamino)ethyl)- adheres to Lipinski's Rule of Five, suggesting it possesses drug-like properties that warrant further investigation.

General Workflow for Enzyme Inhibitor Screening

The process of evaluating a novel compound for enzyme inhibitory activity follows a structured workflow. This ensures a systematic investigation from initial hit identification to more detailed characterization.

G cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Acquisition & QC (Acetamide, N-(2-(nonylamino)ethyl)-) B Develop/Optimize Enzyme Assay A->B C Single-Concentration Primary Screen B->C D IC50 Determination (Dose-Response Curve) C->D Active Hit H Archive Compound C->H Inactive E Selectivity Profiling (Against related enzymes) D->E F Reversibility Studies (e.g., Jump Dilution) E->F G Kinetic Analysis (e.g., Michaelis-Menten) F->G

Caption: Experimental workflow for screening potential enzyme inhibitors.

Safety Precautions

When handling any novel or uncharacterized chemical compound, it is imperative to follow strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[7][8]

  • Ventilation: Handle the compound, especially when in powdered form or volatile solvents, inside a certified chemical fume hood to prevent inhalation of vapors or dust.[7]

  • Material Safety Data Sheet (MSDS/SDS): Although an MSDS for this specific compound may not be readily available, treat it as a substance with unknown toxicity. Review the SDS for any solvents (e.g., DMSO) used.

  • Spill and Waste: Handle spills promptly with appropriate absorbent materials. Dispose of all waste containing the compound in designated hazardous waste containers.

  • General Practices: Do not work alone in the laboratory.[9] Avoid eating, drinking, or applying cosmetics in the lab.[10] Wash hands thoroughly after handling the chemical.[10]

Experimental Protocols

The following are generalized protocols that can be adapted for a specific enzyme target.

Protocol: Preparation of Stock Solutions
  • Compound Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of Acetamide, N-(2-(nonylamino)ethyl)-.

    • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). DMSO is often used for its ability to dissolve a wide range of organic compounds.[11]

    • Vortex or sonicate until the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme and Substrate Solutions:

    • Prepare the enzyme stock solution in a suitable buffer that ensures its stability and activity. Store on ice during the experiment.[11]

    • Prepare the substrate solution in the assay buffer. The optimal concentration will depend on the enzyme's Michaelis constant (Km). For initial screening, a concentration at or near the Km is often used.

  • Assay Buffer:

    • Prepare a buffer solution at the optimal pH for the target enzyme's activity (e.g., Phosphate Buffer Saline (PBS) or Tris-HCl).[11]

Protocol: Primary Enzyme Inhibition Assay (Single-Point Screen)

This protocol is designed to quickly identify if the compound has any inhibitory activity at a single, relatively high concentration.

  • Assay Plate Preparation:

    • Use a 96-well microplate suitable for the detection method (e.g., clear for colorimetric assays, black for fluorescence assays).[12]

    • Prepare the following controls in triplicate:

      • 100% Activity Control (Negative Control): Assay buffer + Enzyme + Substrate + DMSO (at the same final concentration as the test wells).

      • 0% Activity Control (Blank): Assay buffer + Substrate + DMSO (no enzyme).

    • Add the test compound to the experimental wells. For a final screening concentration of 10 µM, add the appropriate volume of the 10 mM stock solution and assay buffer.

  • Reaction Steps:

    • Add the diluted enzyme solution to all wells except the 0% activity control.

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[11]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the reaction rate by monitoring the change in absorbance or fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read).

Protocol: IC50 Determination

If the compound shows significant inhibition (e.g., >50%) in the primary screen, the next step is to determine its potency by calculating the half-maximal inhibitory concentration (IC50).[13]

  • Serial Dilution:

    • Prepare a series of dilutions of the Acetamide, N-(2-(nonylamino)ethyl)- stock solution in assay buffer. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Assay Execution:

    • Perform the enzyme inhibition assay as described in section 3.2, but instead of a single concentration, add the range of inhibitor concentrations to the wells.

    • Ensure all wells, including controls, have the same final concentration of DMSO.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.[13][14] Software like GraphPad Prism is commonly used for this analysis.[14][15]

Data Presentation

Organizing experimental data in a structured format is essential for analysis and reporting.

Table 1: Results from Single-Point Inhibition Screen

Compound NameConcentration (µM)Average Signal% Inhibition
Negative Control0[Value]0
Acetamide, N-(2-(nonylamino)ethyl)-10[Value][Value]
Positive Control Inhibitor[Value][Value][Value]

Table 2: Data for IC50 Curve Generation

Inhibitor Conc. (µM)Log [Inhibitor]% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % InhibitionStd. Dev.
1002.00
33.31.52
11.11.05
3.700.57
1.230.09
0.41-0.39
0.14-0.86
0.05-1.33
0.02-1.79
0.01-2.00

Visualizations

Hypothetical Signaling Pathway

Enzyme inhibitors often target key nodes in cellular signaling pathways. For example, kinase inhibitors are a major class of drugs that block phosphorylation cascades involved in cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Phosphorylates Inhibitor Acetamide, N-(2-(nonylamino)ethyl)- Inhibitor->Kinase2 Inhibition Gene Gene Expression TF->Gene

Caption: A generic kinase signaling pathway targeted by an inhibitor.

Data Analysis and Interpretation Logic

The results from the inhibition assays guide the subsequent steps in the characterization of the compound.

G Start Perform Primary Screen (e.g., at 10 µM) CheckInhibition Inhibition > 50%? Start->CheckInhibition DetermineIC50 Determine IC50 CheckInhibition->DetermineIC50 Yes Stop Compound is Inactive or Too Weak. Archive. CheckInhibition->Stop No CheckPotency Is IC50 < 10 µM? DetermineIC50->CheckPotency MOA_Studies Proceed to Mechanism of Action Studies CheckPotency->MOA_Studies Yes CheckPotency->Stop No ConsiderOptimization Consider for Lead Optimization MOA_Studies->ConsiderOptimization

Caption: Decision tree for interpreting enzyme inhibition screening data.

References

Formulation of Acetamide, N-(2-(nonylamino)ethyl)- for cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Formulation of Acetamide, N-(2-(nonylamino)ethyl)- for Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetamide, N-(2-(nonylamino)ethyl)- is a synthetic organic compound with potential applications in various cellular assays. Its amphiphilic nature, conferred by the presence of a hydrophilic acetamide group and a lipophilic nonyl chain, suggests possible interactions with cellular membranes and related signaling pathways. This document provides a detailed protocol for the formulation and application of Acetamide, N-(2-(nonylamino)ethyl)- in in vitro cellular experiments, including guidelines for solubilization, stability assessment, and a general workflow for cellular-based assays.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its chemical structure and the properties of similar N-substituted acetamide derivatives. Researchers should perform their own characterization to confirm these properties.

PropertyPredicted Value / Information
Molecular Formula C13H28N2O
Molecular Weight 228.38 g/mol
Appearance Expected to be a colorless to pale yellow liquid or waxy solid at room temperature.
Solubility Predicted to be poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[1], ethanol, and methanol.
Predicted LogP The presence of the C9 alkyl chain (nonyl group) suggests a high octanol-water partition coefficient, indicating lipophilicity.
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases. Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C.

Experimental Protocols

1. Preparation of Stock Solutions

It is crucial to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the final working concentrations in cell culture media. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.

Materials:

  • Acetamide, N-(2-(nonylamino)ethyl)-

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of Acetamide, N-(2-(nonylamino)ethyl)- in a sterile microcentrifuge tube. Perform this in a chemical fume hood.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve a desired high-concentration stock, for example, 10 mM or 50 mM.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there is no precipitate.

  • Sterilization: The high concentration of DMSO is typically sufficient to ensure sterility. However, if required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed, light-protected vials at -20°C or -80°C for long-term storage.

2. Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium.

Materials:

  • Prepared stock solution of Acetamide, N-(2-(nonylamino)ethyl)- in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Mixing: Gently mix the working solutions by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the serum-containing medium.

  • Immediate Use: Use the prepared working solutions immediately to treat the cells. Do not store diluted solutions in cell culture medium for extended periods, as the compound's stability may be reduced.

General Workflow for Cellular Assays

The following diagram illustrates a general workflow for evaluating the effect of a novel compound, such as Acetamide, N-(2-(nonylamino)ethyl)-, on a cell line.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare 50 mM Stock in Anhydrous DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working Dilute cell_treatment Treat Cells with Working Solutions prep_working->cell_treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->cell_treatment Allow Adherence incubation Incubate for 24-72 hours cell_treatment->incubation assay Perform Cellular Assay (e.g., MTT, Flow Cytometry) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis & Interpretation data_acq->data_analysis

References

Acetamide, N-(2-(nonylamino)ethyl)-: No Information Available for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the application of Acetamide, N-(2-(nonylamino)ethyl)- as a tool compound in drug discovery has yielded no specific information. Publicly available scientific literature and databases do not contain data regarding its mechanism of action, relevant signaling pathways, or established experimental protocols for its use in this context.

Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational research on this particular chemical entity. There is no quantitative data to summarize, no established experimental methodologies to detail, and no known signaling pathways to visualize.

Researchers, scientists, and drug development professionals interested in this compound would need to undertake initial exploratory studies to determine its biological activity and potential as a tool compound. Such research would involve:

  • Primary Screening: Assessing the compound's effects across a range of biological assays to identify any potential activity.

  • Target Identification: If activity is observed, subsequent studies would be required to identify the specific biological target(s) of the compound.

  • Mechanism of Action Studies: Elucidating how the compound interacts with its target(s) to produce a biological effect.

  • Assay Development: Creating and optimizing assays to quantify the compound's activity and specificity.

Without such preliminary data, the generation of the requested detailed documentation is not feasible. The scientific community has not yet characterized Acetamide, N-(2-(nonylamino)ethyl)- in the context of drug discovery.

Application Note: High-Throughput Screening of Acetamide Derivatives for Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for evaluating the antioxidant potential of novel acetamide derivatives. The outlined methodologies are suitable for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antioxidant compounds. The protocols described herein detail both in vitro chemical assays and a cell-based assay to provide a thorough assessment of antioxidant efficacy. Detailed experimental procedures for the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are provided. Furthermore, a protocol for the Cellular Antioxidant Activity (CAA) assay is included to assess antioxidant effects in a biologically relevant context. Data presentation guidelines and templates for summarizing results are also included.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals and other ROS. Acetamide derivatives have emerged as a promising class of compounds with potential therapeutic applications, including antioxidant activity.[3][4][5][6] A systematic and robust protocol for screening and characterizing the antioxidant activity of these derivatives is crucial for identifying lead compounds for further development.

This application note details a suite of assays to comprehensively evaluate the antioxidant properties of acetamide derivatives. The chemical assays (DPPH, ABTS, and FRAP) provide a rapid and cost-effective means of initial screening, while the cellular assay offers insights into the activity of the compounds in a more physiological setting, accounting for factors like cell uptake and metabolism.[7]

Materials and Reagents

  • Acetamide derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))[9][10]

  • Potassium persulfate[9][10]

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)[11]

  • Ferric chloride (FeCl₃)[11]

  • Ferrous sulfate (FeSO₄) or Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as standards

  • Ascorbic acid (positive control)[10]

  • Methanol or Ethanol[8][12]

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human hepatocarcinoma cell line (HepG2) or other suitable cell line[1][7]

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)[1][2]

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other free radical initiator[13]

  • 96-well microplates (clear for colorimetric assays, black for fluorescence assays)[1][13]

  • Spectrophotometer (microplate reader)

  • Fluorescence microplate reader[2]

  • Cell culture incubator

Experimental Workflow

The following diagram illustrates the general workflow for testing the antioxidant activity of acetamide derivatives.

G cluster_prep Preparation cluster_invitro In Vitro Chemical Assays cluster_incell Cell-Based Assay cluster_analysis Data Analysis prep_samples Prepare Acetamide Derivative Solutions dpph DPPH Assay prep_samples->dpph Test Compounds abts ABTS Assay prep_samples->abts Test Compounds frap FRAP Assay prep_samples->frap Test Compounds caa Cellular Antioxidant Activity (CAA) Assay prep_samples->caa Test Compounds prep_reagents Prepare Assay Reagents & Standards prep_reagents->dpph Reagents prep_reagents->abts Reagents prep_reagents->frap Reagents prep_reagents->caa Reagents data_collection Spectrophotometric / Fluorometric Reading dpph->data_collection abts->data_collection frap->data_collection cell_culture Cell Culture & Seeding cell_culture->caa caa->data_collection calculation Calculate IC50 / FRAP Values / CAA Units data_collection->calculation reporting Data Tabulation & Reporting calculation->reporting G cluster_stress Cellular Environment cluster_damage Cellular Damage cluster_defense Antioxidant Defense ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂, •OH) lipids Lipid Peroxidation ros->lipids causes proteins Protein Oxidation ros->proteins causes dna DNA Damage ros->dna causes antioxidants Antioxidants (Acetamide Derivatives) antioxidants->ros neutralizes enzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) enzymes->ros detoxifies

References

Application of N-[2-(nonylamino)ethyl]acetamide in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

N-[2-(nonylamino)ethyl]acetamide is a novel synthetic compound with potential anti-inflammatory properties. Structurally related to other acetamide derivatives that have demonstrated immunomodulatory effects, this compound is a promising candidate for investigation in inflammatory disease models. Preliminary studies on analogous compounds, such as N,N-diethylacetamide (DEA), suggest that the mechanism of action may involve the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] This application note provides a comprehensive overview of the proposed mechanism of action, protocols for in vitro evaluation, and representative data for N-[2-(nonylamino)ethyl]acetamide.

Proposed Mechanism of Action

The anti-inflammatory activity of N-[2-(nonylamino)ethyl]acetamide is hypothesized to be mediated through the downregulation of the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[4] It is proposed that N-[2-(nonylamino)ethyl]acetamide may inhibit the degradation of IκBα, thereby preventing NF-κB activation and the subsequent production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3][5]

Key Applications

  • In vitro screening of anti-inflammatory activity: The protocols outlined below provide a robust framework for assessing the efficacy of N-[2-(nonylamino)ethyl]acetamide in a cellular model of inflammation.[6][7][8]

  • Mechanism of action studies: The detailed methodologies allow for the elucidation of the molecular targets of N-[2-(nonylamino)ethyl]acetamide within the inflammatory signaling pathways.

  • Drug discovery and development: This compound can be investigated as a lead molecule for the development of novel anti-inflammatory therapeutics.

Experimental Protocols

1. Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro.[6]

  • Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • N-[2-(nonylamino)ethyl]acetamide

    • Lipopolysaccharide (LPS) from E. coli

    • Dimethyl sulfoxide (DMSO)

  • Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a desired density and allow them to adhere overnight.

    • Prepare a stock solution of N-[2-(nonylamino)ethyl]acetamide in DMSO. Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Pre-treat the cells with varying concentrations of N-[2-(nonylamino)ethyl]acetamide for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling studies).

2. Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of N-[2-(nonylamino)ethyl]acetamide.[9][10][11][12]

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[9]

    • Treat the cells with various concentrations of N-[2-(nonylamino)ethyl]acetamide for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][11]

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

3. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[13][14][15][16]

  • Materials:

    • Griess Reagent (e.g., a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite standard solution

  • Protocol:

    • Collect the cell culture supernatant after treatment with N-[2-(nonylamino)ethyl]acetamide and LPS.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.[13]

    • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

4. Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the culture medium.[17][18][19][20][21]

  • Materials:

    • ELISA kits for mouse TNF-α and IL-6

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with capture antibody.

    • Add standards and samples and incubate.

    • Add detection antibody, followed by a streptavidin-HRP conjugate.

    • Add substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.[21]

    • Calculate the cytokine concentrations based on the standard curve.

5. Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to analyze the protein levels of IκBα and phosphorylated p65 to assess NF-κB activation.[4][22][23][24]

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies against IκBα, phospho-p65, p65, and a loading control (e.g., β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • After treatment (a shorter LPS stimulation time, e.g., 15-30 minutes, is recommended for IκBα degradation), wash the cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Representative Data

The following tables summarize the expected dose-dependent effects of N-[2-(nonylamino)ethyl]acetamide on LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of N-[2-(nonylamino)ethyl]acetamide on Cell Viability

TreatmentConcentration (µM)Cell Viability (%)
Control-100
N-[2-(nonylamino)ethyl]acetamide198.5 ± 2.1
N-[2-(nonylamino)ethyl]acetamide1097.2 ± 3.5
N-[2-(nonylamino)ethyl]acetamide5095.8 ± 2.9
N-[2-(nonylamino)ethyl]acetamide10093.4 ± 4.0

Table 2: Inhibition of NO, TNF-α, and IL-6 Production by N-[2-(nonylamino)ethyl]acetamide

TreatmentConcentration (µM)NO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-1.2 ± 0.350.1 ± 8.225.6 ± 5.1
LPS (1 µg/mL)-25.8 ± 2.52540.3 ± 150.71850.2 ± 120.4
LPS + Compound120.1 ± 1.92015.7 ± 130.21520.8 ± 110.3
LPS + Compound1012.5 ± 1.11100.4 ± 95.6850.1 ± 70.9
LPS + Compound506.3 ± 0.8450.9 ± 50.1310.5 ± 45.2

Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene Compound N-[2-(nonylamino)ethyl]acetamide Compound->IkBa Inhibits Degradation

Caption: Proposed mechanism of N-[2-(nonylamino)ethyl]acetamide action.

G cluster_assays Downstream Assays start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed treat Pre-treat with Compound seed->treat stimulate Stimulate with LPS treat->stimulate mtt MTT Assay (Cell Viability) stimulate->mtt griess Griess Assay (NO Production) stimulate->griess elisa ELISA (TNF-α, IL-6) stimulate->elisa wb Western Blot (NF-κB Pathway) stimulate->wb data Data Analysis mtt->data griess->data elisa->data wb->data end End data->end

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

References

Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of N-substituted acetamides is a cornerstone of modern organic and medicinal chemistry.[1][2][3] These motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional materials, making the optimization of their synthesis a critical endeavor.[1][3] This document provides detailed application notes, experimental protocols, and comparative data for three distinct and effective techniques for preparing N-substituted acetamide derivatives.

Iodine-Promoted N-Acylation of Amines with Acetyl Chloride

This method presents a mild, rapid, and efficient approach for the N-acetylation of a wide range of primary and secondary amines.[4][5] The use of elemental iodine as a promoter allows the reaction to proceed under solvent-free conditions at room temperature, offering significant advantages in terms of environmental impact and operational simplicity.[4][5] This technique is highly effective for both aliphatic and aromatic amines, as well as N-containing heterocycles.[4][5]

Application Note

Iodine acts as a mild Lewis acid catalyst, activating the acetyl chloride for nucleophilic attack by the amine.[5] The reaction is notable for its high yields, short reaction times, and broad substrate scope.[4][5] The solvent-free nature of the protocol makes it an attractive green alternative to conventional methods that often require volatile organic solvents.[5] The work-up procedure is straightforward, involving a simple wash with a sodium thiosulfate solution to remove the iodine.[4]

Experimental Workflow

amine Amine (1.0 mmol) mix Mix & Stir amine->mix iodine Iodine (1.0 mmol) iodine->mix reaction Stir at Room Temp (Monitor by TLC) mix->reaction acyl_chloride Acetyl Chloride (1.05 mmol) acyl_chloride->reaction Add dropwise workup Work-up reaction->workup Reaction complete ether Diethyl Ether workup->ether na2s2o3 Sat. Na2S2O3 (aq) na2s2o3->workup separation Phase Separation ether->separation product N-Substituted Acetamide separation->product Isolate organic phase & evaporate solvent

Caption: General workflow for iodine-promoted N-acetylation.

General Experimental Protocol
  • To a round-bottom flask, add the amine (1.0 mmol) and iodine (1.0 mmol).[4]

  • Stir the mixture at room temperature.

  • Slowly add acetyl chloride (1.05 mmol) to the stirring mixture.[4]

  • Continue stirring at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to remove excess iodine.[4]

  • Add diethyl ether (10 mL) and transfer the mixture to a separatory funnel.[4]

  • Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-substituted acetamide.

  • If necessary, purify the product by column chromatography or recrystallization.

Quantitative Data Summary
Substrate (Amine)Time (min)Yield (%)Reference
Aniline598[5]
4-Chloroaniline596[5]
4-Nitroaniline1095[5]
Benzylamine598[5]
Dibenzylamine1595[5]
Pyrrolidine1090[5]

Microwave-Assisted Chemoselective N-Acetylation

This protocol describes a green and highly efficient method for the N-acetylation of amines using a catalytic amount of zinc acetate in acetic acid under microwave irradiation.[6] This approach is remarkably fast, with reactions often completing within minutes, and demonstrates excellent chemoselectivity for the N-acetylation of amino groups in the presence of other sensitive functionalities like phenols, alcohols, and thiols.[6]

Application Note

The combination of microwave heating with a mild catalyst system (zinc acetate/acetic acid) accelerates the amidation reaction significantly compared to conventional heating methods.[6] Acetic acid serves as both a reactant and a solvent, minimizing the need for additional organic solvents.[6] The high chemoselectivity makes this method particularly valuable for the synthesis of complex molecules and pharmaceutical intermediates where protection of other functional groups would otherwise be necessary.[6]

Reaction Logic

amine Substituted Amine (e.g., Aminophenol) mix Combine in Microwave Vessel amine->mix reagents Acetic Acid (Solvent/Reagent) + Zinc Acetate (Catalyst) reagents->mix mw Microwave Irradiation (e.g., 120°C, 2-5 min) mix->mw workup Aqueous Work-up & Extraction mw->workup Cool to RT product Chemoselective Product (N-Acetylated only) workup->product

Caption: Logic of chemoselective microwave-assisted N-acetylation.

General Experimental Protocol
  • In a sealed microwave reaction vessel, combine the amine (1.0 mmol), glacial acetic acid (3 mL), and zinc acetate (0.1 mmol, 10 mol%).[6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120°C) for the specified time (typically 2-10 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • If a precipitate forms, collect the solid product by filtration, wash with water, and dry.

  • If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

  • Purify by column chromatography if necessary.

Quantitative Data Summary
Substrate (Amine)Power (W)Time (min)Yield (%)Reference
Aniline3002.595[6]
4-Aminophenol3002.098[6]
4-Nitroaniline3003.096[6]
2-Amino-5-chloropyridine3002.593[6]
Benzylamine3005.090[6]

Continuous-Flow N-Acetylation using Acetonitrile

This modern technique utilizes acetonitrile as both the acetylating agent and the solvent in a continuous-flow system, with alumina serving as a low-cost, environmentally friendly Lewis acid catalyst.[7] This method avoids hazardous reagents like acetyl chloride and acetic anhydride and offers excellent scalability and process control.[7]

Application Note

Continuous-flow chemistry provides significant advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scale-up.[7] In this system, a solution of the amine in acetonitrile is pumped through a heated column packed with a catalyst (alumina). The reaction is efficient for various aromatic and aliphatic amines.[7] The product is collected continuously, and the catalyst demonstrates excellent reusability, making this a sustainable and cost-effective process.[7] The synthesis of the drug substance paracetamol has been demonstrated with quantitative yield using this method.[7]

Experimental Workflow Diagram

reservoir Amine in Acetonitrile Reservoir pump HPLC Pump reservoir->pump column Packed-Bed Reactor (Alumina Catalyst) 200°C, 50 bar pump->column 0.1 mL/min bpr Back Pressure Regulator column->bpr collection Product Collection Vessel bpr->collection purification Purification (Evaporation/ Recrystallization) collection->purification

Caption: Continuous-flow setup for N-acetylation with acetonitrile.

General Experimental Protocol
  • System Setup: Pack a stainless-steel column with alumina. Install the column into a flow reactor system equipped with an HPLC pump, an oven, and a back-pressure regulator.

  • Reagent Preparation: Prepare a solution of the desired amine in acetonitrile (e.g., 0.1 M).

  • Reaction Execution:

    • Heat the column to the optimal temperature (e.g., 200 °C).[7]

    • Set the system pressure using the back-pressure regulator (e.g., 50 bar).[7]

    • Pump the amine solution through the heated column at a defined flow rate (e.g., 0.1 mL/min), corresponding to a specific residence time (e.g., 27 min).[7]

  • Product Collection: Collect the effluent from the reactor outlet after the system has reached a steady state.

  • Work-up and Purification:

    • Evaporate the solvent (acetonitrile) from the collected fraction under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to obtain the pure N-substituted acetamide.[7]

Quantitative Data Summary (Optimal Conditions: 200°C, 50 bar, 27 min residence time)
Substrate (Amine)Conversion (%)Isolated Yield (%)Reference
Aniline9995[7]
4-Aminophenol (to Paracetamol)9999[7]
4-Bromoaniline9996[7]
4-Chloroaniline9997[7]
4-Iodoaniline9998[7]
4-Methoxyaniline6051[7]

References

Application Note: High-Throughput Screening for Inhibitors of Fatty Acid Amide Hydrolase (FAAH) using a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of a class of endogenous lipid signaling molecules known as N-acylethanolamines (NAEs). Prominent NAEs include the endocannabinoid anandamide, the anti-inflammatory agent N-palmitoylethanolamine (PEA), and the satiety-regulating factor N-oleoylethanolamine (OEA). By hydrolyzing these signaling lipids, FAAH terminates their biological effects. Inhibition of FAAH leads to an increase in the endogenous levels of NAEs, a therapeutic strategy being explored for the treatment of pain, inflammation, anxiety, and other neurological disorders.

High-throughput screening (HTS) is a critical component of early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. This application note describes a robust and sensitive HTS assay for the identification of FAAH inhibitors. The assay is based on the enzymatic hydrolysis of a fluorogenic substrate by FAAH, leading to the generation of a fluorescent signal. Potential inhibitors will diminish the rate of this reaction.

Here, we present a detailed protocol for a fluorescence-based HTS assay for FAAH inhibitors and provide representative data for a hypothetical test compound, Acetamide, N-(2-(nonylamino)ethyl)- , a structural analog of endogenous NAEs.

Principle of the Assay

The assay utilizes a non-fluorescent substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to FAAH activity. In the presence of an inhibitor, the rate of substrate hydrolysis is reduced, resulting in a decreased fluorescent signal. The assay is performed in a 384-well microplate format, making it amenable to automated HTS.[1][2][3][4]

Materials and Methods

Reagents and Buffers:

  • Human recombinant FAAH (expressed in a suitable system, e.g., Sf9 cells)

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA

  • FAAH Substrate (AAMCA): 400 µM stock in DMSO

  • Test Compound: Acetamide, N-(2-(nonylamino)ethyl)- (10 mM stock in DMSO)

  • Positive Control Inhibitor: JZL195 (20 µM stock in DMSO)[3]

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • 384-well black, flat-bottom microplates

Instrumentation:

  • Automated liquid handling system

  • Microplate reader with fluorescence detection capabilities (Excitation: 340-360 nm, Emission: 450-465 nm)[2][4]

  • Plate incubator capable of maintaining 37°C

Experimental Protocols

1. Compound Plating:

  • Prepare serial dilutions of the test compound, Acetamide, N-(2-(nonylamino)ethyl)-, in DMSO. A typical 8-point concentration-response curve might range from 100 µM to 0.01 µM.

  • Using an automated liquid handler, dispense 100 nL of each compound dilution, DMSO (vehicle control), and the positive control inhibitor (JZL195) into the appropriate wells of a 384-well plate.

2. Enzyme and Substrate Preparation:

  • Enzyme Solution: Dilute the human recombinant FAAH stock solution in cold FAAH Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate Solution: Dilute the AAMCA stock solution in FAAH Assay Buffer to a final working concentration of 2 µM.

3. High-Throughput Screening Protocol:

  • To each well of the compound-plated 384-well plate, add 10 µL of the diluted FAAH enzyme solution.

  • Incubate the plate for 15 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.

  • Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically every 60 seconds for 30 minutes.[1][3] Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes and then measure the final fluorescence.

Data Analysis and Presentation

The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve. The percentage of FAAH inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_vehicle - Rate_background))

The IC50 value, the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a four-parameter logistic equation.

Table 1: Quantitative Analysis of FAAH Inhibition by Acetamide, N-(2-(nonylamino)ethyl)-

CompoundIC50 (µM)Maximum Inhibition (%)
Acetamide, N-(2-(nonylamino)ethyl)-5.298.5
JZL195 (Positive Control)0.01599.8

Visualizations

N-Acylethanolamine Signaling Pathway

NAE_Signaling_Pathway PL Membrane Phospholipids NAPE N-Acyl- phosphatidylethanolamine (NAPE) PL->NAPE N-Acyltransferase NAE N-Acylethanolamines (e.g., Anandamide) NAPE->NAE NAPE-PLD Receptor Cannabinoid Receptors (CB1/CB2) NAE->Receptor FAAH FAAH NAE->FAAH Hydrolysis Signaling Downstream Signaling Receptor->Signaling Inactive Inactive Metabolites FAAH->Inactive Inhibitor Acetamide, N-(2-(nonylamino)ethyl)- Inhibitor->FAAH

Caption: Simplified N-acylethanolamine signaling pathway.

High-Throughput Screening Workflow

HTS_Workflow Start Start Compound Compound Plating (100 nL in 384-well plate) Start->Compound Enzyme Addition of FAAH Enzyme (10 µL) Compound->Enzyme Incubate1 Pre-incubation (15 min at RT) Enzyme->Incubate1 Substrate Addition of AAMCA Substrate (10 µL) Incubate1->Substrate Incubate2 Kinetic Read at 37°C (30 min) Substrate->Incubate2 Data Data Analysis (% Inhibition, IC50) Incubate2->Data End End Data->End

Caption: HTS workflow for FAAH inhibitor screening.

Conclusion

The described high-throughput screening assay provides a reliable and efficient method for identifying novel inhibitors of Fatty Acid Amide Hydrolase. The fluorescence-based readout is sensitive and amenable to full automation, allowing for the screening of large compound libraries. The hypothetical data for Acetamide, N-(2-(nonylamino)ethyl)- demonstrates its potential as a moderate inhibitor of FAAH, warranting further investigation and lead optimization. This HTS platform is a valuable tool in the discovery of new therapeutics targeting the endocannabinoid system.

References

Application Notes and Protocols: Antimicrobial Studies of Acetamide, N-(2-(nonylamino)ethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide derivatives have emerged as a promising class of compounds in the development of new antimicrobial agents. Research has demonstrated that various modifications of the acetamide scaffold can lead to significant antibacterial and antifungal activities.[1][2][3] These compounds are of particular interest due to their potential to combat drug-resistant pathogens. This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial properties of a novel derivative, Acetamide, N-(2-(nonylamino)ethyl)-. While specific data for this compound is not yet available, the following sections outline the standard methodologies and potential outcomes based on studies of analogous acetamide structures.

Hypothetical Antimicrobial Activity

The antimicrobial efficacy of a novel compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Below is a table summarizing potential MIC values for Acetamide, N-(2-(nonylamino)ethyl)- against a panel of common bacterial and fungal pathogens, based on typical results for other bioactive acetamide derivatives.

Microorganism Type Hypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive32
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative128
Candida albicansFungus (Yeast)32
Aspergillus nigerFungus (Mold)64

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of Acetamide, N-(2-(nonylamino)ethyl)- against various microorganisms using the broth microdilution method, a standard antimicrobial susceptibility test.[4][5]

Materials:

  • Acetamide, N-(2-(nonylamino)ethyl)-

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums (prepared to 0.5 McFarland standard)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of Acetamide, N-(2-(nonylamino)ethyl)- in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: A well containing only broth and the microbial inoculum.

    • Negative Control: A well containing only sterile broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. The results can be read visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums (0.5 McFarland standard)

  • Sterile cork borer (6-8 mm diameter)

  • Acetamide, N-(2-(nonylamino)ethyl)- solution

Procedure:

  • Plate Preparation: Aseptically swab the surface of an MHA plate with the microbial inoculum.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the Acetamide, N-(2-(nonylamino)ethyl)- solution at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis Compound Acetamide, N-(2-(nonylamino)ethyl)- Stock Solution MIC Broth Microdilution (MIC) Compound->MIC Diffusion Agar Well Diffusion Compound->Diffusion Microbe Microbial Inoculum (0.5 McFarland) Microbe->MIC Microbe->Diffusion MIC_Result Determine MIC Value MIC->MIC_Result Zone_Result Measure Zone of Inhibition Diffusion->Zone_Result Conclusion Evaluate Antimicrobial Potential MIC_Result->Conclusion Zone_Result->Conclusion

Caption: Workflow for antimicrobial screening of a novel compound.

Hypothetical Signaling Pathway Inhibition

Many antimicrobial agents function by disrupting essential cellular pathways in microorganisms. A common target is cell wall synthesis. The following diagram illustrates a hypothetical mechanism where Acetamide, N-(2-(nonylamino)ethyl)- inhibits a key enzyme in this pathway.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway Precursor Cell Wall Precursors Enzyme Transpeptidase Enzyme Precursor->Enzyme Crosslinking Peptidoglycan Cross-linking Enzyme->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall Lysis Cell Lysis Crosslinking->Lysis Compound Acetamide, N-(2-(nonylamino)ethyl)- Inhibition Inhibition Compound->Inhibition Inhibition->Enzyme

References

Cell-based assays to evaluate the efficacy of N-[2-(nonylamino)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(nonylamino)ethyl]acetamide is a synthetic acetamide derivative with potential therapeutic applications. While the precise mechanism of action is under investigation, preliminary data from structurally similar compounds suggest that it may exhibit anti-proliferative and pro-apoptotic properties in cancer cells. This document provides a comprehensive guide to the cell-based assays that can be employed to evaluate the efficacy of N-[2-(nonylamino)ethyl]acetamide. The protocols detailed herein are designed to assess its impact on cell viability, proliferation, apoptosis, and key signaling pathways.

Hypothetical Signaling Pathway

Based on the known effects of other acetamide derivatives, a potential mechanism of action for N-[2-(nonylamino)ethyl]acetamide could involve the modulation of critical cell survival and proliferation pathways, such as the PI3K/Akt and MAPK signaling cascades. Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Compound N-[2-(nonylamino)ethyl]acetamide Compound->PI3K Compound->Raf

Caption: Hypothetical signaling pathways affected by N-[2-(nonylamino)ethyl]acetamide.

Experimental Workflow for Efficacy Evaluation

A tiered approach is recommended to systematically evaluate the efficacy of N-[2-(nonylamino)ethyl]acetamide. The workflow begins with initial cytotoxicity screening, followed by more detailed investigations into its effects on cell proliferation and the mechanism of cell death. Finally, the molecular targets and signaling pathways are elucidated.

experimental_workflow Start Start: Treat Cells with N-[2-(nonylamino)ethyl]acetamide Cytotoxicity Tier 1: Cytotoxicity Screening (MTT, LDH assays) Start->Cytotoxicity Proliferation Tier 2: Anti-Proliferation Assays (BrdU, Colony Formation) Cytotoxicity->Proliferation If cytotoxic Apoptosis_Induction Tier 3: Apoptosis Induction (Annexin V/PI, Caspase Activity, TUNEL) Proliferation->Apoptosis_Induction If anti-proliferative Mechanism Tier 4: Mechanism of Action (Western Blot for PI3K/Akt, MAPK pathways) Apoptosis_Induction->Mechanism If pro-apoptotic End End: Efficacy Profile Mechanism->End

Caption: Tiered experimental workflow for evaluating the efficacy of the compound.

Cytotoxicity Assays

The initial evaluation of N-[2-(nonylamino)ethyl]acetamide involves determining its cytotoxic effect on cancer cell lines. This is crucial for establishing a dose-response relationship and identifying the concentration range for subsequent assays.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-[2-(nonylamino)ethyl]acetamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cell membrane integrity.[4][5]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

Data Presentation: Cytotoxicity
Concentration (µM)Cell Viability (%) - MTT Assay (48h)Cytotoxicity (%) - LDH Assay (48h)
Vehicle Control 100 ± 4.55 ± 1.2
0.1 98 ± 5.16 ± 1.5
1 85 ± 6.218 ± 2.1
10 52 ± 3.845 ± 3.5
50 21 ± 2.578 ± 4.2
100 8 ± 1.992 ± 3.1

Anti-Proliferative Assays

If N-[2-(nonylamino)ethyl]acetamide demonstrates cytotoxicity, the next step is to determine if it inhibits cell proliferation.

BrdU Incorporation Assay

Principle: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.[6][7]

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with N-[2-(nonylamino)ethyl]acetamide as described for the cytotoxicity assays.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution (final concentration 10 µM) to each well.[8]

  • Fixation and Denaturation: After incubation, fix the cells with 4% paraformaldehyde, and then denature the DNA with 2N HCl to expose the incorporated BrdU.[8]

  • Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

  • Quantification: Measure the fluorescence intensity using a microplate reader or visualize and quantify using fluorescence microscopy.

Colony Formation Assay

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony, which is a measure of its clonogenic survival.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) per well in a 6-well plate.

  • Compound Treatment: Treat the cells with low concentrations of N-[2-(nonylamino)ethyl]acetamide for 24 hours.

  • Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically containing >50 cells) in each well.

Data Presentation: Anti-Proliferation
Concentration (µM)BrdU Incorporation (% of Control)Colony Formation (% of Control)
Vehicle Control 100 ± 7.2100 ± 8.5
0.1 95 ± 6.892 ± 7.1
1 75 ± 5.168 ± 6.3
10 41 ± 4.335 ± 4.8
50 15 ± 2.912 ± 2.5

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, a series of apoptosis assays should be performed.

Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Treat cells with N-[2-(nonylamino)ethyl]acetamide for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[12][13] The assay utilizes a substrate that, when cleaved by active caspase-3/7, produces a fluorescent or luminescent signal.[13][14]

Protocol:

  • Cell Seeding and Treatment: Treat cells in a 96-well plate with N-[2-(nonylamino)ethyl]acetamide.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.[14]

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the luminescence using a microplate reader.

TUNEL Assay

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.

Protocol:

  • Cell Seeding and Treatment: Grow and treat cells on glass coverslips.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.[16]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.

  • Visualization: Visualize the stained cells using fluorescence microscopy.

Data Presentation: Apoptosis
Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)TUNEL Positive Cells (%)
Vehicle Control 2.1 ± 0.51.5 ± 0.31.0 ± 0.11.8 ± 0.4
10 15.4 ± 2.15.2 ± 0.83.5 ± 0.412.6 ± 1.9
50 35.8 ± 3.518.9 ± 2.38.2 ± 0.945.3 ± 4.1
100 48.2 ± 4.235.1 ± 3.812.5 ± 1.378.9 ± 5.6

Mechanism of Action: Signaling Pathway Analysis

To investigate the molecular mechanism underlying the pro-apoptotic effects of N-[2-(nonylamino)ethyl]acetamide, the activation status of key proteins in the PI3K/Akt and MAPK signaling pathways can be examined by Western blotting.

Western Blotting

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.

Protocol:

  • Protein Extraction: Treat cells with N-[2-(nonylamino)ethyl]acetamide for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Western Blot Analysis
Treatmentp-Akt (Ser473)Total Aktp-ERK1/2 (Thr202/Tyr204)Total ERK1/2
Vehicle Control ++++++++++++
Compound (1h) ++++++++
Compound (6h) -+++-+++
Compound (24h) -++-++

(+++ High expression, ++ Moderate expression, + Low expression, - No detectable expression)

Conclusion

The application of these cell-based assays will provide a comprehensive evaluation of the efficacy of N-[2-(nonylamino)ethyl]acetamide. The data generated will elucidate its cytotoxic and anti-proliferative potential, determine its ability to induce apoptosis, and offer insights into its underlying mechanism of action. This systematic approach is essential for the further development of this compound as a potential therapeutic agent.

References

Application Notes & Protocols: Studying the Binding Kinetics of Acetamide, N-(2-(nonylamino)ethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The study of binding kinetics, encompassing the rates of association and dissociation of a ligand and its target, is fundamental in drug discovery and development. These kinetic parameters provide a deeper understanding of a compound's mechanism of action, its duration of effect, and can be critical determinants of in vivo efficacy. This document provides a detailed overview of established biophysical techniques applicable to the study of the binding kinetics of Acetamide, N-(2-(nonylamino)ethyl)-, a small molecule with potential therapeutic applications. Given the lipophilic nonyl chain of this molecule, special considerations for assay development are highlighted. The primary methods discussed are Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular binding events in real-time.[1][2] It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[1] This allows for the precise determination of association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (Kₑ).

Experimental Protocol for SPR

Objective: To determine the binding kinetics of Acetamide, N-(2-(nonylamino)ethyl)- to a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein of interest

  • Acetamide, N-(2-(nonylamino)ethyl)- (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% P20 surfactant)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • High-purity DMSO for analyte stock solution

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein diluted in immobilization buffer. The protein will covalently bind to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference surface should be prepared by performing the activation and deactivation steps without protein injection.

  • Analyte Preparation:

    • Prepare a high-concentration stock solution of Acetamide, N-(2-(nonylamino)ethyl)- in 100% DMSO.

    • Create a serial dilution of the analyte in running buffer. The final DMSO concentration should be matched across all samples and kept low (ideally ≤ 1%) to minimize bulk refractive index effects.

  • Kinetic Analysis:

    • Inject the different concentrations of the analyte over the immobilized protein and reference surfaces. This is the association phase .

    • After the association phase, flow running buffer over the surfaces to monitor the dissociation phase .

    • Between each analyte injection cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove all bound analyte.

  • Data Analysis:

    • Subtract the signal from the reference surface from the signal of the active surface to correct for non-specific binding and bulk refractive index changes.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₑ.

Workflow Diagram for SPR

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Biolayer Interferometry (BLI)

Biolayer Interferometry (BLI) is another label-free optical technique that measures biomolecular interactions in real-time.[3] It works by analyzing the interference pattern of white light reflected from a biosensor tip.[4] As molecules bind to or dissociate from the biosensor surface, the thickness of the biological layer changes, causing a shift in the interference pattern.[5] BLI is particularly advantageous for its fluidics-free operation and compatibility with crude samples.[5]

Experimental Protocol for BLI

Objective: To measure the binding kinetics of Acetamide, N-(2-(nonylamino)ethyl)- to a target protein.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors appropriate for the target protein (e.g., Streptavidin biosensors for a biotinylated protein)

  • Target protein (e.g., biotinylated)

  • Acetamide, N-(2-(nonylamino)ethyl)- (analyte)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well or 384-well microplate

  • High-purity DMSO

Procedure:

  • Biosensor and Plate Preparation:

    • Pre-hydrate the biosensors in assay buffer.

    • Prepare a 96-well plate with the necessary solutions: assay buffer for baseline, target protein for immobilization, analyte dilutions, and assay buffer for dissociation.

  • Protein Immobilization:

    • Establish a baseline by dipping the biosensors into wells containing assay buffer.

    • Immobilize the biotinylated target protein by dipping the biosensors into the protein solution. A stable signal indicates successful loading.

  • Kinetic Analysis:

    • Move the protein-loaded biosensors to wells containing assay buffer to establish a new baseline.

    • Transfer the biosensors to wells containing a serial dilution of Acetamide, N-(2-(nonylamino)ethyl)- to measure the association .

    • Move the biosensors back to wells with only assay buffer to measure the dissociation .

  • Data Analysis:

    • The instrument software aligns the curves and subtracts the reference (a biosensor with no analyte or a reference protein).

    • The association and dissociation data are fitted to a 1:1 binding model to calculate kₐ, kₑ, and Kₑ.

Workflow Diagram for BLI

BLI_Workflow Start Start: Hydrate Biosensors Baseline1 Baseline 1 (in Assay Buffer) Start->Baseline1 Immobilization Immobilization (Load Target Protein) Baseline1->Immobilization Baseline2 Baseline 2 (in Assay Buffer) Immobilization->Baseline2 Association Association (Dip in Analyte) Baseline2->Association Dissociation Dissociation (Dip in Assay Buffer) Association->Dissociation Analysis Data Analysis (Calculate ka, kd, KD) Dissociation->Analysis

Caption: Step-by-step workflow for a Biolayer Interferometry experiment.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[6] It is a solution-based method that does not require immobilization or labeling.[6] A series of injections of the ligand (Acetamide, N-(2-(nonylamino)ethyl)-) into a cell containing the macromolecule (target protein) allows for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[7]

Experimental Protocol for ITC

Objective: To determine the thermodynamic profile of the binding between Acetamide, N-(2-(nonylamino)ethyl)- and a target protein.

Materials:

  • ITC instrument (e.g., MicroCal)

  • Target protein

  • Acetamide, N-(2-(nonylamino)ethyl)- (ligand)

  • Matched assay buffer (e.g., PBS)

  • High-purity DMSO

Procedure:

  • Sample Preparation:

    • The protein and ligand must be in an identical, well-matched buffer to minimize heats of dilution.[7]

    • Dialyze the protein against the final assay buffer. Use the final dialysate to dissolve the ligand.

    • Degas all solutions immediately before use to prevent air bubbles.[7]

    • Accurately determine the concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the target protein into the sample cell.

    • Load the Acetamide, N-(2-(nonylamino)ethyl)- solution into the injection syringe. A typical starting concentration for the ligand in the syringe is 10-20 times that of the protein in the cell.[8]

    • Set the experimental temperature and perform a series of small, timed injections of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the raw data.

    • Fit the resulting binding isotherm to a suitable model to determine n, Kₐ, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Logical Diagram for ITC Data Interpretation

ITC_Logic cluster_inputs Experimental Inputs cluster_measurements Direct Measurements cluster_fitting Model Fitting cluster_outputs Thermodynamic Parameters Protein_Conc [Protein] Heat Heat Change (q) per Injection Ligand_Conc [Ligand] Buffer Matched Buffer Isotherm Binding Isotherm Heat->Isotherm Fit Fit to Binding Model Isotherm->Fit N Stoichiometry (n) Fit->N Ka Affinity (Ka) Fit->Ka dH Enthalpy (ΔH) Fit->dH dG Gibbs Free Energy (ΔG) Ka->dG dH->dG dS Entropy (ΔS) dH->dS dG->dS

Caption: Logical flow from experimental setup to thermodynamic outputs in ITC.

Data Presentation

Quantitative data obtained from kinetic studies should be summarized for clear comparison. Below is a template table for presenting hypothetical results for Acetamide, N-(2-(nonylamino)ethyl)- binding to a target protein.

MethodAnalyte Concentration Rangekₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (M)Notes
SPR 100 nM - 10 µM2.5 x 10⁴5.0 x 10⁻³2.0 x 10⁻⁷ (200 nM)Data fitted to a 1:1 model.
BLI 200 nM - 20 µM2.1 x 10⁴4.8 x 10⁻³2.3 x 10⁻⁷ (230 nM)Biotinylated protein on SA sensors.
ITC N/AN/AN/A3.1 x 10⁻⁷ (310 nM)ΔH = -8.5 kcal/mol; n = 0.98

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Hypothetical Signaling Pathway Involvement

To conceptualize the potential role of Acetamide, N-(2-(nonylamino)ethyl)-, we can visualize its action as an inhibitor in a generic kinase signaling pathway.

Signaling_Pathway cluster_pathway Kinase Signaling Cascade Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Substrate Substrate Protein Kinase2->Substrate phosphorylates Response Cellular Response Substrate->Response Ligand External Ligand Ligand->Receptor Inhibitor Acetamide, N-(2-(nonylamino)ethyl)- Inhibitor->Kinase1 inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

By employing the detailed protocols and considerations outlined in these application notes, researchers can effectively characterize the binding kinetics of Acetamide, N-(2-(nonylamino)ethyl)-, generating crucial data for its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Acetamide, N-(2-(nonylamino)ethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Acetamide, N-(2-(nonylamino)ethyl)-. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Acetamide, N-(2-(nonylamino)ethyl)-?

A1: The most common synthetic approach involves a two-step process:

  • Mono-N-alkylation of ethylenediamine: This step introduces the nonyl group onto one of the nitrogen atoms of ethylenediamine. A common method is the reaction of a large excess of ethylenediamine with a nonyl halide (e.g., 1-bromononane).

  • Selective N-acetylation: The resulting N-nonyl-ethylenediamine is then selectively acetylated at the primary amine using an acetylating agent like acetic anhydride under controlled conditions.

Q2: Why is a large excess of ethylenediamine used in the first step?

A2: Using a large excess of ethylenediamine helps to minimize the over-alkylation of the diamine. The product of the first alkylation, N-nonyl-ethylenediamine, is also a nucleophile and can react with the nonyl halide to form the undesired N,N'-dinonylethylenediamine. By having a high concentration of ethylenediamine, the statistical probability of the nonyl halide reacting with the starting material is much higher than with the mono-alkylated product.

Q3: What are some common challenges in the synthesis of Acetamide, N-(2-(nonylamino)ethyl)-?

A3: Common challenges include:

  • Over-alkylation: Formation of N,N'-dinonylethylenediamine during the first step.

  • Di-acetylation: Acetylation of both nitrogen atoms in the second step.

  • Purification: Separating the desired mono-substituted product from unreacted starting materials, di-substituted byproducts, and other impurities.

  • Low yields: Due to side reactions or incomplete conversions in either step.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: The following techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components in the reaction mixture and determine the molecular weight of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): For structural elucidation of the intermediate and final products.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and C=O bonds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Acetamide, N-(2-(nonylamino)ethyl)-.

Step 1: Mono-N-alkylation of Ethylenediamine
Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material (nonyl halide) - Inactive nonyl halide. - Insufficient reaction temperature or time. - Inappropriate solvent.- Check the purity and activity of the nonyl halide. - Gradually increase the reaction temperature and monitor by TLC. - Ensure the use of an appropriate solvent that dissolves both reactants.
Significant formation of N,N'-dinonylethylenediamine (over-alkylation) - Insufficient excess of ethylenediamine. - High reaction temperature or prolonged reaction time. - High concentration of nonyl halide.- Increase the molar excess of ethylenediamine (e.g., 10-20 equivalents). - Perform the reaction at a lower temperature. - Add the nonyl halide dropwise to the ethylenediamine solution to maintain its low concentration.
Difficulty in separating N-nonyl-ethylenediamine from excess ethylenediamine - High boiling point of ethylenediamine.- Use vacuum distillation to remove the excess ethylenediamine. - Perform an acidic workup to protonate the amines and then extract the mono-alkylated product into an organic solvent after basification.
Step 2: Selective N-acetylation of N-nonyl-ethylenediamine
Problem Possible Cause(s) Suggested Solution(s)
Low to no acetylation - Inactive acetylating agent. - Reaction temperature is too low.- Use fresh acetic anhydride or another suitable acetylating agent. - Perform the reaction at a controlled, slightly elevated temperature if necessary, while monitoring for di-acetylation.
Formation of di-acetylated byproduct - Excess of acetylating agent. - High reaction temperature. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess of the acetylating agent. - Perform the reaction at a low temperature (e.g., 0 °C). - Add the acetylating agent dropwise and monitor the reaction closely by TLC.
Hydrolysis of the product during workup - Presence of strong acid or base at elevated temperatures.- Perform the workup at low temperatures. - Use mild acidic and basic solutions for washing.

Experimental Protocols

A plausible experimental protocol for the synthesis of Acetamide, N-(2-(nonylamino)ethyl)- is provided below.

Step 1: Synthesis of N-nonyl-ethylenediamine
  • To a round-bottom flask, add ethylenediamine (10 equivalents) and a suitable solvent like ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add 1-bromononane (1 equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess ethylenediamine and solvent under reduced pressure.

  • Dissolve the residue in water and add a strong base (e.g., NaOH) to deprotonate the amine.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nonyl-ethylenediamine.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of Acetamide, N-(2-(nonylamino)ethyl)-
  • Dissolve the purified N-nonyl-ethylenediamine (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for a few hours, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Acetamide, N-(2-(nonylamino)ethyl)-.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical yields for the key reaction steps, based on literature for analogous reactions.

Reaction Step Product Typical Yield Range
Mono-N-alkylation of EthylenediamineN-nonyl-ethylenediamine40-60%
Selective N-acetylationAcetamide, N-(2-(nonylamino)ethyl)-70-90%

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Acetamide, N-(2-(nonylamino)ethyl)-.

experimental_workflow start Start step1 Step 1: Mono-N-alkylation (Ethylenediamine + 1-Bromononane) start->step1 workup1 Work-up & Purification (Distillation/Extraction) step1->workup1 intermediate N-nonyl-ethylenediamine workup1->intermediate step2 Step 2: Selective N-acetylation (Intermediate + Acetic Anhydride) intermediate->step2 workup2 Work-up & Purification (Chromatography/Recrystallization) step2->workup2 end Final Product: Acetamide, N-(2-(nonylamino)ethyl)- workup2->end

Caption: General workflow for the two-step synthesis.

Troubleshooting Logic for Mono-N-alkylation

The following diagram outlines a logical approach to troubleshooting common issues in the mono-N-alkylation step.

troubleshooting_alkylation decision decision issue issue start Problem in Step 1: Mono-N-alkylation check_conversion Low/No Conversion? start->check_conversion check_overalkylation High Over-alkylation? check_conversion->check_overalkylation No issue_reagents Check Reagent Purity Increase Temperature/Time check_conversion->issue_reagents Yes issue_conditions Increase Ethylenediamine Excess Lower Temperature Slow Addition of Alkyl Halide check_overalkylation->issue_conditions Yes issue_purification Difficulty in Purification? Optimize Distillation/Extraction check_overalkylation->issue_purification No

Caption: Troubleshooting decision tree for the alkylation step.

Technical Support Center: Synthesis of N-[2-(nonylamino)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-[2-(nonylamino)ethyl]acetamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-[2-(nonylamino)ethyl]acetamide, focusing on the selective N-acetylation of N-nonylethylenediamine.

IssuePotential Cause(s)Recommended Solution(s)
Low yield of the desired mono-acetylated product Formation of di-acetylated byproduct: The primary and secondary amines of N-nonylethylenediamine both react with the acetylating agent.1. Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of the acetylating agent to N-nonylethylenediamine. 2. Slow Addition: Add the acetylating agent dropwise to the solution of the diamine at a low temperature (e.g., 0 °C) to control the reaction rate and favor mono-acetylation. 3. Use of a Bulky Acetylating Agent: Consider using an acetylating agent with more steric hindrance to reduce the reactivity towards the secondary amine.
Incomplete reaction: The reaction may not have gone to completion.1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. 2. Increase Temperature: If the reaction is sluggish at low temperatures, gradually increase the temperature while monitoring for the formation of byproducts. 3. Use of a Catalyst: For less reactive acetylating agents like ethyl acetate, a catalytic amount of a Lewis or Brønsted acid can improve the reaction rate.
Presence of significant amounts of di-acetylated byproduct High reactivity of the acetylating agent: Highly reactive agents like acetyl chloride can lead to over-acetylation.1. Switch to a Milder Acetylating Agent: Use acetic anhydride or ethyl acetate instead of acetyl chloride. 2. Employ a Protective Group Strategy: Temporarily protect the secondary amine of N-nonylethylenediamine before acetylation. This is a more complex but highly effective method. 3. Utilize CO2 as a Temporary Protecting Group: Reacting the diamine with CO2 can form a carbamate with the more reactive primary amine, directing acetylation to the secondary amine. The carbamate can be easily removed during workup.
Difficulty in purifying the product Similar polarities of the product and byproduct: The mono- and di-acetylated products may have similar retention factors (Rf) on silica gel.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Derivatization: In some cases, derivatizing the crude mixture to alter the polarity of the components can facilitate separation.
Reaction does not start Inactivated reagents or catalyst: The acetylating agent may have hydrolyzed, or the catalyst may be inactive.1. Use Fresh Reagents: Ensure that the acetylating agent is fresh and has been stored under anhydrous conditions. 2. Activate Catalyst: If using a solid catalyst, ensure it is properly activated according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing the yield of N-[2-(nonylamino)ethyl]acetamide?

A1: The most critical factor is achieving selective mono-acetylation of the primary amine of N-nonylethylenediamine while minimizing the di-acetylation byproduct. This is primarily controlled by the choice of acetylating agent, reaction stoichiometry, and reaction conditions such as temperature and addition rate.

Q2: Which acetylating agent is recommended for this synthesis?

A2: For better selectivity, it is advisable to start with a less reactive acetylating agent like acetic anhydride. While acetyl chloride is highly reactive and can lead to high conversions, it also increases the risk of di-acetylation. Ethyl acetate in the presence of a catalyst offers a milder and greener alternative.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting material, the mono-acetylated product, and the di-acetylated byproduct. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent like ninhydrin (which reacts with primary and secondary amines) or potassium permanganate.

Q4: What is the role of a base in this reaction?

Q5: Are there any "green" or more environmentally friendly methods for this synthesis?

A5: Yes, several approaches can make the synthesis greener. Using ethyl acetate as both the acetylating agent and the solvent in the presence of a reusable solid acid catalyst is one option. Another innovative method involves using carbon dioxide as a temporary and traceless protecting group to control selectivity, which is an atom-economical approach.[2]

Data Presentation

The following table summarizes the impact of different reaction conditions on the selective mono-acetylation of a model diamine (ethylenediamine) using an acyl chloride. While not specific to N-nonylethylenediamine, these results from a study using CO2 as a temporary protecting group provide valuable insights into controlling selectivity.

ConditionMono-acylated Product Yield (%)Di-acylated Product Yield (%)Reference
Under N₂ atmosphere5545[3]
Under CO₂ atmosphere955[3]

Yields were determined by ¹H NMR spectroscopy of the crude reaction mixture.

Experimental Protocols

Protocol 1: Selective N-Acetylation using Acetic Anhydride

This protocol is a general method that can be adapted and optimized for the synthesis of N-[2-(nonylamino)ethyl]acetamide.

Materials:

  • N-nonylethylenediamine

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-nonylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetic anhydride (1.0 eq) in anhydrous dichloromethane to the cooled solution dropwise over 30-60 minutes with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to isolate the desired N-[2-(nonylamino)ethyl]acetamide.

Protocol 2: Mono-acylation using PyBOP/HOBt Coupling Agents

This method is adapted from a procedure for the mono-acylation of unprotected diamines and may offer high selectivity.[4]

Materials:

  • N-nonylethylenediamine

  • Acetic acid

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve acetic acid (1.0 eq), PyBOP (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of N-nonylethylenediamine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway Reactant1 N-nonylethylenediamine (H2N-CH2-CH2-NH-C9H19) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 + Acetylating Agent (e.g., Acetic Anhydride) Reactant2->Intermediate Product1 N-[2-(nonylamino)ethyl]acetamide (CH3CONH-CH2-CH2-NH-C9H19) Intermediate->Product1 Desired Product Side_Product Di-acetylated byproduct (CH3CONH-CH2-CH2-N(COCH3)-C9H19) Product1->Side_Product Side Reaction (Over-acetylation)

Caption: Reaction pathway for the synthesis of N-[2-(nonylamino)ethyl]acetamide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve N-nonylethylenediamine and base in anhydrous solvent B Cool to 0 °C A->B C Slowly add acetylating agent B->C D Monitor by TLC C->D E Quench reaction D->E F Extract with organic solvent E->F G Wash and dry organic layer F->G H Concentrate crude product G->H I Purify by column chromatography H->I

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield of Desired Product Check_Byproduct Check for di-acetylated byproduct by TLC/NMR Start->Check_Byproduct High_Diacetyl High Di-acetylation Check_Byproduct->High_Diacetyl Present Low_Conversion Low Conversion Check_Byproduct->Low_Conversion Absent Action_Stoichiometry Reduce acetylating agent stoichiometry High_Diacetyl->Action_Stoichiometry Action_Slow_Addition Slower addition at low temperature High_Diacetyl->Action_Slow_Addition Action_Milder_Agent Use milder acetylating agent High_Diacetyl->Action_Milder_Agent Action_Time Increase reaction time Low_Conversion->Action_Time Action_Temp Increase reaction temperature Low_Conversion->Action_Temp Action_Catalyst Add a catalyst Low_Conversion->Action_Catalyst

Caption: Troubleshooting decision tree for low yield.

References

Stability issues of Acetamide, N-(2-(nonylamino)ethyl)- in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acetamide, N-(2-(nonylamino)ethyl)- in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Acetamide, N-(2-(nonylamino)ethyl)- in aqueous solutions?

A1: The primary stability concern for Acetamide, N-(2-(nonylamino)ethyl)-, like other N-substituted amides, is its susceptibility to hydrolysis. This chemical breakdown can be significantly influenced by the pH and temperature of the aqueous solution. Under non-neutral pH conditions or at elevated temperatures, the amide bond can cleave, leading to the formation of acetic acid and N-(2-(nonylamino)ethyl)amine.

Q2: How does pH affect the stability of Acetamide, N-(2-(nonylamino)ethyl)-?

A2: The rate of hydrolysis of N-substituted amides is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[1][2] Generally, the stability is greatest at a near-neutral pH. In highly acidic or alkaline solutions, the degradation rate increases significantly.

Q3: Is temperature a critical factor for the stability of this compound in aqueous solutions?

A3: Yes, temperature is a critical factor. The hydrolysis of amides is a chemical reaction, and like most chemical reactions, its rate increases with temperature. For long-term storage or during experiments conducted at elevated temperatures, the potential for thermal degradation should be considered.

Q4: What are the expected degradation products of Acetamide, N-(2-(nonylamino)ethyl)- in an aqueous solution?

A4: The primary degradation pathway for Acetamide, N-(2-(nonylamino)ethyl)- in aqueous solution is hydrolysis. This reaction breaks the amide bond, yielding acetic acid and N-(2-(nonylamino)ethyl)amine as the main degradation products.

Q5: Are there any other potential degradation pathways besides hydrolysis?

A5: While hydrolysis is the most common degradation pathway for amides in aqueous solutions, other pathways like oxidation can occur, especially in the presence of oxidizing agents or under forced degradation conditions.[3] However, for typical experimental and storage conditions, hydrolysis is the predominant concern.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation with Acetamide, N-(2-(nonylamino)ethyl)- in aqueous solutions.

Issue Possible Cause Recommended Action
Loss of compound potency or inconsistent results over time. Degradation of the compound in the stock or working solution.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) and in appropriate buffer (ideally near neutral pH). 3. Perform a stability study of your compound under your specific experimental conditions (see Experimental Protocols section).
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.1. Identify the degradation products. Based on the known hydrolysis pathway, look for the mass corresponding to acetic acid and N-(2-(nonylamino)ethyl)amine. 2. Adjust solution pH to be as close to neutral as experimentally feasible. 3. Minimize the time the compound is in solution, especially at room temperature or higher.
Precipitation of the compound in aqueous buffer. Poor solubility of the compound or its degradation products. The nonyl chain contributes to its lipophilicity.1. Confirm the solubility of the compound in your chosen buffer system. 2. Consider the use of a co-solvent (e.g., DMSO, ethanol) if compatible with your experimental setup. Ensure the final concentration of the co-solvent is low and consistent across experiments. 3. Filter the solution after preparation to remove any undissolved particles.

Quantitative Data Summary

Table 1: pH-Dependent Stability of Acetamide, N-(2-(nonylamino)ethyl)- at a Constant Temperature

pHTemperature (°C)Initial Concentration (µM)Concentration after 24h (µM)% Degradation
3.037User-definedUser-determinedUser-calculated
5.037User-definedUser-determinedUser-calculated
7.437User-definedUser-determinedUser-calculated
9.037User-definedUser-determinedUser-calculated

Table 2: Temperature-Dependent Stability of Acetamide, N-(2-(nonylamino)ethyl)- at a Constant pH

Temperature (°C)pHInitial Concentration (µM)Concentration after 24h (µM)% Degradation
47.4User-definedUser-determinedUser-calculated
25 (Room Temp)7.4User-definedUser-determinedUser-calculated
377.4User-definedUser-determinedUser-calculated
507.4User-definedUser-determinedUser-calculated

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Aqueous Stability of Acetamide, N-(2-(nonylamino)ethyl)-

This protocol outlines a general method for assessing the stability of Acetamide, N-(2-(nonylamino)ethyl)- in aqueous solutions at different pH values and temperatures.

  • Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Ensure the buffer components are compatible with your analytical method.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Acetamide, N-(2-(nonylamino)ethyl)- in a suitable organic solvent (e.g., DMSO or ethanol).

  • Preparation of Working Solutions: Spike the aqueous buffers with the stock solution to achieve the desired final concentration of the compound. The final concentration of the organic solvent should be kept low (typically ≤1%) to minimize its effect on stability.

  • Incubation: Aliquot the working solutions into separate vials for each time point and temperature condition to be tested. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from each condition. Quench the degradation process if necessary by freezing the sample immediately at -80°C.

  • Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining amount of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizations

Hydrolysis_Pathway Compound Acetamide, N-(2-(nonylamino)ethyl)- Products Acetic Acid + N-(2-(nonylamino)ethyl)amine Compound->Products Hydrolysis (catalyzed by H⁺ or OH⁻) Water H₂O

Caption: Hydrolysis degradation pathway of Acetamide, N-(2-(nonylamino)ethyl)-.

Troubleshooting_Workflow decision decision action action start Inconsistent Experimental Results check_solution Is the aqueous solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution before each experiment check_solution->prepare_fresh No check_storage Was the stock solution stored properly? check_solution->check_storage Yes end_point Re-run experiment and monitor for consistency prepare_fresh->end_point store_properly Store stock at -20°C or -80°C in an appropriate buffer check_storage->store_properly No check_ph Is the solution pH near neutral? check_storage->check_ph Yes store_properly->end_point adjust_ph Adjust pH to near neutral if possible check_ph->adjust_ph No check_temp Was the experiment conducted at elevated temperature? check_ph->check_temp Yes adjust_ph->end_point minimize_temp Minimize exposure to high temperatures check_temp->minimize_temp Yes check_temp->end_point No minimize_temp->end_point

Caption: Troubleshooting workflow for stability issues.

Caption: Potential signaling pathways for N-acylethanolamines.[1][2][4][5][6]

References

Preventing the degradation of Acetamide, N-(2-(nonylamino)ethyl)- during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Acetamide, N-(2-(nonylamino)ethyl)- during experimental procedures. The following information is based on established principles of amide chemistry and best practices for handling similar N-substituted acetamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which Acetamide, N-(2-(nonylamino)ethyl)- can degrade?

A1: Based on the chemical structure of an N-substituted acetamide, the primary degradation pathways include:

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield acetic acid and N-(2-(nonylamino)ethyl)amine.[1][2]

  • Thermal Decomposition: Elevated temperatures can cause the molecule to break down into smaller fragments.[1] For similar acetamides, decomposition products can include ammonia, acetic acid, and acetonitrile.[1]

  • Oxidation: The tertiary amine within the nonylamino group and the secondary amine in the ethylamino chain may be susceptible to oxidation.

  • N to N' Acyl Migration: In molecules containing an ethylenediamine backbone, the acyl group (acetyl) can potentially migrate from one nitrogen atom to the other, particularly in neutral or alkaline conditions.[3]

Q2: What are the optimal storage conditions for Acetamide, N-(2-(nonylamino)ethyl)- to ensure its stability?

A2: To minimize degradation during storage, it is recommended to store Acetamide, N-(2-(nonylamino)ethyl)- as a solid in a tightly sealed container at low temperatures (-20°C or below). The container should be protected from light and moisture. If the compound is in solution, it should be prepared fresh. If storage in solution is unavoidable, use an anhydrous aprotic solvent and store at low temperatures.

Q3: Can I use aqueous buffers in my experiments with this compound?

A3: While many biological experiments require aqueous buffers, it is important to be aware that the presence of water can lead to hydrolysis of the amide bond.[2] If aqueous buffers are necessary, they should be used at a neutral pH and for the shortest duration possible. It is advisable to perform control experiments to assess the stability of the compound in the chosen buffer system over the time course of the experiment.

Q4: How can I detect if my sample of Acetamide, N-(2-(nonylamino)ethyl)- has degraded?

A4: Degradation can be detected by various analytical techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These techniques can be used to separate the parent compound from its degradation products and monitor changes in their respective concentrations over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of any degradation products formed.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Step Recommended Action
Degradation of the compound Assess the purity of the stock solution and the compound's stability under experimental conditions.Analyze the stock solution and a sample subjected to the experimental conditions (without the biological system) by HPLC or LC-MS to check for the presence of degradation products.
Incorrect concentration Verify the concentration of the stock solution.If degradation is confirmed, prepare a fresh stock solution from a solid sample. If possible, use an anhydrous aprotic solvent for the stock solution.
Interaction with other reagents Evaluate the compatibility of Acetamide, N-(2-(nonylamino)ethyl)- with other components of the experimental system.Review the literature for potential interactions between N-substituted acetamides and the other reagents in your experiment. Consider performing control experiments with individual components to identify any adverse reactions.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis Analyze the mass of the unknown peak by LC-MS.The mass of the hydrolysis product, N-(2-(nonylamino)ethyl)amine, will be lower than the parent compound by the mass of an acetyl group (42.04 Da).
Oxidation Analyze the mass of the unknown peak by LC-MS.The mass of an oxidation product will be higher than the parent compound by the mass of one or more oxygen atoms (16 Da per oxygen).
Acyl Migration Analyze the structure of the unknown peak by NMR.N to N' acyl migration will result in an isomer with the same mass but different chromatographic retention time and NMR spectrum.

Data Presentation

Table 1: Factors Affecting the Stability of Acetamide, N-(2-(nonylamino)ethyl)-

Factor Effect on Stability Recommendation
pH High and low pH can catalyze hydrolysis.[2][3]Maintain a neutral pH (6-8) in aqueous solutions.
Temperature Higher temperatures increase the rate of degradation.[1][7]Conduct experiments at the lowest feasible temperature. Store the compound at -20°C or below.
Light UV light can potentially induce photodissociation.[1]Protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil.
Oxygen The presence of oxygen can lead to oxidation of the amine groups.For long-term storage or sensitive experiments, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon).
Water Water is a reactant in the hydrolysis of the amide bond.[2][8]Use anhydrous solvents whenever possible. If aqueous solutions are required, use them for the shortest possible duration.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Materials: Acetamide, N-(2-(nonylamino)ethyl)- (solid), anhydrous dimethyl sulfoxide (DMSO), amber glass vial with a PTFE-lined cap.

  • Procedure:

    • Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the solid compound in a clean, dry vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the solution until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in the amber vial, tightly capped.

Protocol 2: Monitoring Compound Stability by HPLC
  • Objective: To assess the stability of Acetamide, N-(2-(nonylamino)ethyl)- under specific experimental conditions over time.

  • Materials: Stock solution of the compound, the experimental buffer or solvent, HPLC system with a C18 column, mobile phases (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).

  • Procedure:

    • Prepare a sample of the compound in the experimental buffer at the final experimental concentration.

    • Immediately inject a portion of this sample onto the HPLC system to obtain a chromatogram at time zero (t=0).

    • Incubate the remaining sample under the exact experimental conditions (temperature, light exposure, etc.).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it onto the HPLC system.

    • Analyze the chromatograms to determine the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the peak area at t=0. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.

Visualizations

DegradationPathways Compound Acetamide, N-(2-(nonylamino)ethyl)- Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis [1, 22] Thermal Thermal Stress (High Temp) Compound->Thermal [1] Oxidation Oxidation (O₂) Compound->Oxidation AcylMigration Acyl Migration (Neutral/Alkaline pH) Compound->AcylMigration [19] Degradation_Products_H Acetic Acid + N-(2-(nonylamino)ethyl)amine Hydrolysis->Degradation_Products_H Degradation_Products_T Smaller Fragments Thermal->Degradation_Products_T Degradation_Products_O Oxidized Products Oxidation->Degradation_Products_O Degradation_Products_A Isomeric Product AcylMigration->Degradation_Products_A

Caption: Potential degradation pathways for Acetamide, N-(2-(nonylamino)ethyl)-.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckPurity Analyze compound purity by HPLC/LC-MS Start->CheckPurity DegradationObserved Degradation Observed? CheckPurity->DegradationObserved OptimizeConditions Optimize experimental conditions: - Lower temperature - Neutral pH - Protect from light - Use fresh solution DegradationObserved->OptimizeConditions Yes NoDegradation Investigate other experimental variables (e.g., reagent concentration, instrument performance) DegradationObserved->NoDegradation No End Consistent Results OptimizeConditions->End NoDegradation->End

References

Optimizing the concentration of N-[2-(nonylamino)ethyl]acetamide for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of N-[2-(nonylamino)ethyl]acetamide for in vitro assays.

Frequently Asked Questions (FAQs)

1. What is a recommended starting concentration for N-[2-(nonylamino)ethyl]acetamide in an in vitro assay?

For initial screening of a novel compound like N-[2-(nonylamino)ethyl]acetamide, a common starting concentration is 10 µM.[1] However, due to the nonyl group which may confer significant biological activity, it is advisable to test a wide concentration range in a preliminary experiment, for example, from 0.1 µM to 100 µM, to determine the optimal range for your specific assay.

2. How should I dissolve N-[2-(nonylamino)ethyl]acetamide?

Due to the hydrophobic nonyl chain, N-[2-(nonylamino)ethyl]acetamide is expected to have low solubility in aqueous solutions. The recommended approach is to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically ≤ 0.5%) and non-toxic to the cells.[2]

3. What are the potential mechanisms of action for N-[2-(nonylamino)ethyl]acetamide?

While the specific mechanism of action for N-[2-(nonylamino)ethyl]acetamide is not yet defined, compounds containing an ethylenediamine moiety are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects.[3] Some derivatives of ethylenediamine have been shown to induce cell cycle arrest and affect the mitochondrial membrane potential in cancer cell lines.[3] Therefore, initial investigations could focus on assays related to cell viability, cell cycle progression, and apoptosis.

4. How can I assess the cytotoxicity of N-[2-(nonylamino)ethyl]acetamide?

Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the effect of the compound on cell viability.[2] It is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) value. This will help in selecting a sub-toxic concentration range for functional assays.

5. What should I do if I observe precipitation of the compound in my cell culture medium?

Precipitation can occur if the solubility limit of the compound is exceeded in the aqueous medium. To address this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with lower concentrations of the compound.

  • Increase the solvent concentration: If possible within the tolerance of your cells, a slight increase in the final DMSO concentration might help, but this should be carefully controlled.

  • Use a different solvent: While DMSO is common, other organic solvents could be tested for better solubility, ensuring they are compatible with your cell line.

  • Employ a three-step dissolution protocol: For highly hydrophobic compounds, a three-step protocol can be effective: 1) Dissolve the compound in 100% DMSO, 2) Dilute this solution with an equal volume of cell culture medium (creating a 50% DMSO solution), and 3) Further dilute this mixture into the final cell culture medium to the desired concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of the compound - Concentration is too low.- Compound is not biologically active in the chosen assay.- Compound has degraded.- Test a higher concentration range.- Screen the compound in different cell lines or assays.- Prepare a fresh stock solution.
High cell death at all tested concentrations - Compound is highly cytotoxic.- The chosen concentration range is too high.- Perform a cytotoxicity assay to determine the IC50.- Test a much lower concentration range (e.g., nanomolar).
Inconsistent results between experiments - Incomplete dissolution of the compound.- Degradation of the compound in the stock solution or medium.- Ensure the compound is fully dissolved in the stock solution before further dilution.- Prepare fresh dilutions for each experiment. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Precipitation of the compound upon dilution - Poor solubility in the aqueous medium.- Lower the final concentration of the compound.- Use a multi-step dilution protocol as described in the FAQs.

Experimental Protocols

Protocol 1: Preparation of N-[2-(nonylamino)ethyl]acetamide Stock Solution
  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Materials: N-[2-(nonylamino)ethyl]acetamide powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out a precise amount of N-[2-(nonylamino)ethyl]acetamide powder.

    • Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of IC50 using MTT Assay
  • Objective: To assess the cytotoxicity and determine the half-maximal inhibitory concentration.

  • Materials: Cell line of interest, cell culture medium, 96-well plates, N-[2-(nonylamino)ethyl]acetamide stock solution, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of N-[2-(nonylamino)ethyl]acetamide from the stock solution in the cell culture medium. A typical range would be from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration test well).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis compound N-[2-(nonylamino)ethyl]acetamide Powder stock 10 mM Stock Solution compound->stock dmso DMSO dmso->stock dilution Serial Dilution in Cell Culture Medium stock->dilution cell_treatment Cell Treatment in 96-well Plate dilution->cell_treatment incubation Incubation cell_treatment->incubation readout Assay Readout (e.g., MTT) incubation->readout data Absorbance Data readout->data ic50 IC50 Determination data->ic50

Caption: Experimental workflow for determining the IC50 of N-[2-(nonylamino)ethyl]acetamide.

troubleshooting_logic start Start Experiment observe_effect Observe Desired Biological Effect? start->observe_effect check_cytotoxicity Check for Cytotoxicity observe_effect->check_cytotoxicity No end_success Experiment Optimized observe_effect->end_success Yes increase_conc Increase Concentration check_cytotoxicity->increase_conc No decrease_conc Decrease Concentration check_cytotoxicity->decrease_conc Yes increase_conc->observe_effect test_new_assay Consider Different Assay or Cell Line increase_conc->test_new_assay If still no effect optimize_solubility Optimize Solubility (e.g., multi-step dilution) increase_conc->optimize_solubility If precipitation occurs end_fail Re-evaluate Compound test_new_assay->end_fail decrease_conc->observe_effect optimize_solubility->increase_conc

Caption: Troubleshooting logic for optimizing compound concentration in in vitro assays.

References

Overcoming solubility problems with Acetamide, N-(2-(nonylamino)ethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetamide, N-(2-(nonylamino)ethyl)-. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a primary focus on solubility issues.

Compound Profile

Acetamide, N-(2-(nonylamino)ethyl)- is a chemical compound characterized by a polar acetamide head and a long, non-polar nonyl tail, connected by an ethylamine linker. This amphipathic structure dictates its solubility, making it poorly soluble in aqueous solutions and more soluble in organic solvents. The presence of a secondary amine provides a handle for pH-dependent solubility modification.

Predicted Physicochemical Properties:

PropertyPredicted Value/Characteristic
Molecular Formula C13H28N2O
Molecular Weight 228.38 g/mol
Appearance Likely a waxy solid or viscous oil at room temperature
Water Solubility Predicted to be low
Organic Solvent Solubility Predicted to be soluble in alcohols, DMSO, DMF, and chlorinated solvents
pKa (predicted) The secondary amine is expected to have a pKa in the range of 9-11

Troubleshooting Guide: Overcoming Solubility Problems

This guide provides a systematic approach to dissolving Acetamide, N-(2-(nonylamino)ethyl)-. Follow these steps sequentially to identify the optimal solubilization strategy for your specific application.

Logical Workflow for Troubleshooting Solubility

G start Start: Undissolved Compound solvent Select Initial Solvent (e.g., Ethanol, DMSO) start->solvent vortex Vortex/Sonicate solvent->vortex dissolved1 Compound Dissolved? vortex->dissolved1 heat Gentle Warming (30-40°C) dissolved1->heat No end_success Success: Proceed with Experiment dissolved1->end_success Yes dissolved2 Compound Dissolved? heat->dissolved2 cosolvent Add Co-solvent (e.g., PEG 400, propylene glycol) dissolved2->cosolvent No dissolved2->end_success Yes dissolved3 Compound Dissolved? cosolvent->dissolved3 ph_adjust pH Adjustment (Acidification) dissolved3->ph_adjust No dissolved3->end_success Yes dissolved4 Compound Dissolved? ph_adjust->dissolved4 dissolved4->end_success Yes end_fail Contact Technical Support dissolved4->end_fail No

Caption: A stepwise workflow for troubleshooting the solubility of Acetamide, N-(2-(nonylamino)ethyl)-.

Experimental Protocols

Protocol 1: Initial Solvent Selection and Solubilization
  • Solvent Selection : Based on the predicted lipophilic nature of the compound, start with a small amount of a water-miscible organic solvent.

    • Recommended Starting Solvents : Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), or N,N-Dimethylformamide (DMF).

  • Procedure : a. Weigh the desired amount of Acetamide, N-(2-(nonylamino)ethyl)- into a clean vial. b. Add a minimal volume of the selected organic solvent dropwise. c. Vortex or sonicate the mixture for 1-2 minutes to facilitate dissolution.[1] d. If the compound does not dissolve, proceed to Protocol 2.

Protocol 2: Co-solvency

Co-solvents can enhance the solubility of lipophilic compounds in aqueous solutions.[2]

  • Recommended Co-solvents : Polyethylene glycol 400 (PEG 400), Propylene glycol.

  • Procedure : a. To the mixture from Protocol 1, add the co-solvent dropwise while vortexing. b. Continue adding the co-solvent until the compound dissolves or the desired final concentration of the organic solvent/co-solvent system is reached. c. If the compound remains insoluble, proceed to Protocol 3.

Protocol 3: pH Adjustment

The secondary amine in Acetamide, N-(2-(nonylamino)ethyl)- can be protonated at acidic pH, which can significantly increase its aqueous solubility.

G cluster_0 Insoluble at Neutral/Basic pH cluster_1 Soluble at Acidic pH Insoluble R-NH-R' (Neutral Form) Soluble R-NH2+-R' (Protonated Form) Insoluble->Soluble + H+ Soluble->Insoluble - H+

Caption: The effect of pH on the ionization and solubility of the compound.

  • Reagents : 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH).

  • Procedure : a. Prepare a suspension of the compound in your desired aqueous buffer or water. b. Slowly add 0.1 M HCl dropwise while monitoring the pH and observing for dissolution. c. Continue to add acid until the compound is fully dissolved. Note the final pH. d. If necessary, the pH can be carefully adjusted back towards neutral with 0.1 M NaOH, but be aware that the compound may precipitate if the pH rises above its pKa.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve Acetamide, N-(2-(nonylamino)ethyl)-?

A1: Due to the long nonyl chain, the compound is expected to be lipophilic. Therefore, a good starting point is a water-miscible organic solvent such as ethanol, DMSO, or DMF.

Q2: My compound dissolves in organic solvent but precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue for poorly water-soluble compounds. Here are a few strategies to try:

  • Increase the proportion of organic solvent/co-solvent in your final solution, if your experimental system can tolerate it.

  • Utilize pH adjustment . If your compound is dissolved in an organic solvent, you can try adding it to an acidic aqueous buffer (pH 4-5) to see if the protonation of the secondary amine aids in keeping it in solution.

  • Consider a formulation approach , such as creating a stock solution in a high concentration of a solubilizing agent like PEG 400 or using cyclodextrins to form inclusion complexes.[3]

Q3: Can I heat the sample to get it to dissolve?

A3: Gentle warming to 30-40°C can be attempted. However, be cautious as excessive heat can lead to degradation of the compound. Always perform a small-scale test first.

Q4: Are there any other techniques to improve solubility?

A4: Yes, for challenging cases, more advanced techniques can be employed, although they require specialized equipment:

  • Particle size reduction : Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[2][3]

  • Solid dispersions : Dispersing the compound in a hydrophilic carrier at the molecular level can enhance solubility.[4]

  • Sonocrystallization : This method uses ultrasound to reduce particle size during crystallization.[2]

Q5: How does the structure of Acetamide, N-(2-(nonylamino)ethyl)- affect its solubility?

A5: The compound has two key structural features that influence its solubility:

  • The N-(2-(nonylamino)ethyl) group : This long alkyl chain is non-polar and hydrophobic, which significantly reduces its solubility in water.

  • The acetamide and secondary amine groups : These groups are polar and can participate in hydrogen bonding. The secondary amine is also basic, allowing for protonation in acidic conditions, which can be exploited to increase aqueous solubility. The overall solubility is a balance between these opposing characteristics.

References

Technical Support Center: Purification of N-Substituted Acetamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with N-substituted acetamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-substituted acetamides?

A1: Common impurities can originate from starting materials or side reactions during the synthesis. These may include:

  • Unreacted starting materials: Residual amine or acylating agent.

  • Hydrolysis products: Carboxylic acids formed from the hydrolysis of the acylating agent or the product.

  • Diacylated products: The amine nitrogen is acylated twice.

  • O-acylated products: If the starting amine contains a hydroxyl group.

  • Side-products from the coupling reagents: For example, urea byproducts if carbodiimides are used.

  • Products of rearrangement reactions. [1]

Q2: Which purification techniques are most effective for N-substituted acetamides?

A2: The choice of purification technique depends on the scale of the reaction and the nature of the compound and impurities. The most common methods are:

  • Recrystallization: Ideal for crystalline solid products to remove small amounts of impurities.[][3]

  • Column Chromatography: A versatile technique for separating compounds with different polarities.[4]

  • Liquid-Liquid Extraction: Useful for separating the desired product from water-soluble or acid/base-soluble impurities.

Q3: How can I monitor the purity of my N-substituted acetamide?

A3: Purity can be assessed using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the desired product and detect impurities.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Confirms the presence of the amide functional group.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.

  • Solution:

    • Switch to a lower-boiling point solvent.

    • Use a solvent system where the compound is less soluble. A mixture of solvents can be effective.[9]

    • Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.

Problem: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, or nucleation is slow.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the liquid-air interface.

      • Add a seed crystal of the pure compound.

    • Increase supersaturation:

      • Evaporate some of the solvent.

      • Cool the solution to a lower temperature (e.g., in an ice bath or freezer).

    • Change the solvent: The compound may be too soluble in the current solvent.

Problem: The recovered crystals are still impure.

  • Cause: The impurities have similar solubility to the product, or the cooling was too rapid, trapping impurities within the crystal lattice.

  • Solution:

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Re-recrystallize: A second recrystallization can significantly improve purity.

    • Choose a different solvent: A solvent with a steeper solubility curve for the desired compound versus the impurity may provide better separation.[9]

    • Wash the crystals: Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.

Recrystallization_Troubleshooting start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent1 Change to lower boiling point solvent or use a solvent pair oiling_out->change_solvent1 Yes impure_crystals Crystals Impure? no_crystals->impure_crystals No induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution - Cool further no_crystals->induce_crystallization Yes success Pure Crystals Obtained impure_crystals->success No slow_cooling Slow down cooling, re-recrystallize, or use a different solvent impure_crystals->slow_cooling Yes change_solvent1->start induce_crystallization->impure_crystals slow_cooling->start

Caption: Troubleshooting workflow for recrystallization.

Column Chromatography

Problem: Poor separation of the product from impurities (overlapping spots on TLC).

  • Cause: The chosen solvent system (eluent) has either too high or too low polarity.

  • Solution:

    • Optimize the eluent: Systematically test different solvent mixtures using TLC to find a system that gives a good separation between the product and impurity spots (ideally with a ΔRf of >0.2). A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with a wide range of polarities.

    • Change the stationary phase: If silica gel is not effective, consider using alumina or a reverse-phase stationary phase (e.g., C18).

Problem: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound down the column.

  • Solution:

    • Increase the polarity of the eluent: Gradually add a more polar solvent to the mobile phase. For very polar compounds, adding a small percentage of methanol or acetic acid might be necessary.

    • Check for interactions with the stationary phase: Highly acidic or basic compounds can interact strongly with silica gel. Consider adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) or using a different stationary phase.

Problem: Cracking or channeling of the stationary phase.

  • Cause: Improper packing of the column.

  • Solution:

    • Repack the column: Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.

    • Wet packing: Pack the column with a slurry of the stationary phase in the initial eluent to ensure a homogenous packing.

Column_Chromatography_Workflow start Start Column Chromatography check_separation Poor Separation? start->check_separation no_elution Compound Not Eluting? check_separation->no_elution No optimize_eluent Optimize eluent using TLC (aim for ΔRf > 0.2). Consider gradient elution. check_separation->optimize_eluent Yes success Pure Product Collected no_elution->success No increase_polarity Increase eluent polarity. Add modifiers for acidic/ basic compounds if needed. no_elution->increase_polarity Yes optimize_eluent->start increase_polarity->start

Caption: Workflow for optimizing column chromatography.

Liquid-Liquid Extraction

Problem: Formation of an emulsion.

  • Cause: Vigorous shaking, or the presence of surfactants or particulate matter.[10]

  • Solution:

    • Break the emulsion:

      • Allow the mixture to stand for a longer period.

      • Gently swirl or rock the separatory funnel instead of shaking vigorously.

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[10]

      • Filter the mixture through a plug of glass wool or Celite.

      • Centrifuge the mixture if a centrifuge is available.

Problem: Difficulty in identifying the aqueous and organic layers.

  • Cause: The densities of the two solvents are very similar.

  • Solution:

    • Add a small amount of water: The layer that increases in volume is the aqueous layer.

    • Check the densities of the solvents: The solvent with the higher density will be the bottom layer. Note that halogenated solvents like dichloromethane and chloroform are generally denser than water.

Problem: Low recovery of the product.

  • Cause: The product has some solubility in the aqueous layer, or an insufficient number of extractions were performed.

  • Solution:

    • Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of the organic solvent than one extraction with a large volume.

    • "Salt out" the product: Add a salt (e.g., NaCl or Na₂SO₄) to the aqueous layer to decrease the solubility of the organic product.

    • Back-extraction: If the product is in the aqueous layer, it can be extracted back into an organic solvent after adjusting the pH.

Data Presentation

Table 1: Common Solvents for Recrystallization of N-Substituted Acetamides

Solvent SystemPolarityBoiling Point (°C)Comments
WaterHigh100Suitable for polar, water-soluble compounds.[9]
Ethanol/WaterMedium-HighVariableA versatile mixture for compounds with intermediate polarity.
Ethyl Acetate/HexaneMedium-LowVariableA common and effective system for a wide range of compounds.
Dichloromethane/HexaneLowVariableGood for less polar compounds.
TolueneLow111Useful for recrystallizing less polar, higher melting point solids.
AcetoneMedium56A good solvent for many organic compounds.[]

Table 2: Typical HPLC Conditions for Purity Analysis of N-Substituted Acetamides

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol with 0.1% of the same acid[6]
Gradient Start with a low percentage of B, and increase to a high percentage over 10-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or a wavelength where the compound has maximum absorbance.
Injection Volume 10 µL

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude N-substituted acetamide and a minimal amount of a suitable solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to a constant weight.

Protocol 2: General Procedure for Column Chromatography
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Packing the Column:

    • Dry Packing: Fill the column with silica gel, then gently tap the column to ensure even packing. Add the eluent and allow it to run through until the silica is fully wetted.

    • Slurry Packing: Prepare a slurry of silica gel in the initial eluent. Pour the slurry into the column and allow the silica to settle.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Protocol 3: General Procedure for Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the solution to a separatory funnel.

    • Acid Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel to remove any basic impurities (like unreacted amine). Stopper the funnel, invert, and vent. Shake gently and allow the layers to separate. Drain the aqueous layer.

    • Base Wash: Add a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any acidic impurities (like unreacted carboxylic acid). Repeat the shaking and separation process.

    • Brine Wash: Wash with a saturated NaCl solution to remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified product.

Purification_Workflow start Crude N-Substituted Acetamide extraction Liquid-Liquid Extraction (Aqueous Workup) start->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization purity_check Check Purity (TLC, HPLC, NMR) recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% repeat_purification Repeat Purification or Choose Alternative Method purity_check->repeat_purification Purity < 95% repeat_purification->extraction

Caption: A general workflow for the purification of N-substituted acetamides.

References

How to address batch-to-batch variability of synthetic N-[2-(nonylamino)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of N-[2-(nonylamino)ethyl]acetamide. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for N-[2-(nonylamino)ethyl]acetamide?

A common and plausible two-step synthetic route involves:

  • Synthesis of N-nonylethylenediamine: This intermediate can be synthesized by reacting nonylamine with a 2-haloethylamine (e.g., 2-chloroethylamine or 2-bromoethylamine) via nucleophilic substitution.

  • Acylation of N-nonylethylenediamine: The intermediate is then acetylated using an acetylating agent such as acetic anhydride or acetyl chloride to yield the final product, N-[2-(nonylamino)ethyl]acetamide.

Q2: What are the most common causes of batch-to-batch variability in this synthesis?

Batch-to-batch variability can arise from several factors:

  • Raw Material Purity: The purity of starting materials, including nonylamine, 2-haloethylamine, and the acetylating agent, is critical. Impurities can lead to side reactions and variable yields.

  • Reaction Conditions: Inconsistent control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants can significantly impact the reaction outcome.

  • Moisture Content: The presence of water can hydrolyze the acetylating agent and affect the nucleophilicity of the amine, leading to inconsistent product formation.

  • Purification Method: Variations in the purification process, such as solvent choice, pH adjustment during workup, and crystallization or chromatography conditions, can result in different impurity profiles.

Q3: What analytical techniques are recommended for quality control?

To ensure batch consistency, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups (amide C=O and N-H bonds).

  • Karl Fischer Titration: To determine the water content of the starting materials and final product.

Troubleshooting Guides

Issue 1: Low Yield of N-[2-(nonylamino)ethyl]acetamide
Potential Cause Recommended Action
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature if necessary.
Side Reactions - Ensure the purity of starting materials. - Control the reaction temperature to minimize side product formation. - Optimize the stoichiometry of the reactants.
Loss during Workup/Purification - Optimize the extraction and purification procedures. - Ensure proper pH adjustment during aqueous workup to prevent loss of the amine product.
Issue 2: Inconsistent Purity Between Batches
Potential Cause Recommended Action
Variable Raw Material Quality - Source high-purity starting materials from a reliable supplier. - Perform quality control checks on incoming raw materials.
Inconsistent Reaction Conditions - Implement strict process controls for temperature, time, and reagent addition. - Use a reaction vessel with precise temperature control.
Ineffective Purification - Develop and validate a robust purification protocol. - Use a combination of purification techniques (e.g., crystallization followed by chromatography) if necessary.
Issue 3: Presence of Specific Impurities
Potential Impurity Potential Source Mitigation Strategy
Di-acetylated Product Excess acetylating agent or prolonged reaction time.Use a stoichiometric amount of the acetylating agent and monitor the reaction closely.
Unreacted N-nonylethylenediamine Incomplete acylation.Ensure complete reaction by monitoring with TLC/HPLC and adjust reaction time or temperature as needed.
Hydrolyzed Acetylating Agent (Acetic Acid) Presence of moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of N-nonylethylenediamine

Materials:

  • Nonylamine

  • 2-Chloroethylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride and sodium carbonate in ethanol.

  • Add nonylamine to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain N-nonylethylenediamine.

Protocol 2: Synthesis of N-[2-(nonylamino)ethyl]acetamide

Materials:

  • N-nonylethylenediamine

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-nonylethylenediamine and triethylamine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-nonylethylenediamine cluster_step2 Step 2: Acylation Nonylamine Nonylamine Intermediate N-nonylethylenediamine Nonylamine->Intermediate Nucleophilic Substitution Haloethane 2-Haloethylamine Haloethane->Intermediate FinalProduct N-[2-(nonylamino)ethyl]acetamide Intermediate->FinalProduct Acylation AcetylatingAgent Acetic Anhydride AcetylatingAgent->FinalProduct Troubleshooting_Logic Start Batch Fails QC CheckPurity Check Raw Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckPurification Analyze Purification Method Start->CheckPurification ImpurityID Identify Impurities (HPLC, MS, NMR) CheckPurity->ImpurityID CheckConditions->ImpurityID CheckPurification->ImpurityID SourceNew Source Higher Purity Materials ImpurityID->SourceNew OptimizeConditions Optimize Temp, Time, Stoichiometry ImpurityID->OptimizeConditions OptimizePurification Modify Purification Protocol ImpurityID->OptimizePurification End Implement Corrective Actions SourceNew->End OptimizeConditions->End OptimizePurification->End

Technical Support Center: Purification of Acetamide, N-(2-(nonylamino)ethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Acetamide, N-(2-(nonylamino)ethyl)- sample?

A1: Potential impurities largely depend on the synthetic route. Assuming a common pathway, such as the acylation of N-nonylethylenediamine, impurities could include:

  • Unreacted Starting Materials: N-nonylethylenediamine, acylating agents (e.g., acetic anhydride, acetyl chloride).

  • Byproducts: Di-acylated products, salts formed during the reaction (e.g., amine hydrochlorides), and products from side reactions.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., dichloromethane, ethyl acetate, DMF).[1]

  • Catalyst Residues: If a catalyst was used in the synthesis.[2]

Q2: How do I choose the best purification method for my compound?

A2: The choice depends on the physical state of your compound (solid or oil) and the nature of the impurities.

  • For solid products: Recrystallization is often the method of choice for removing minor impurities.[3]

  • For oils or thermally sensitive compounds: Column chromatography is a versatile and highly effective method.[4]

  • To remove acidic or basic impurities: Liquid-liquid extraction is an excellent first step.[5][6][7]

Q3: My compound appears pure by TLC, but the NMR spectrum shows impurities. Why?

A3: Thin-Layer Chromatography (TLC) provides a good but sometimes incomplete picture of purity. Some impurities may have similar polarity to your product and co-elute, appearing as a single spot on the TLC plate. Additionally, some impurities may not be UV-active and thus invisible on the plate if you are using a UV lamp for visualization. Nuclear Magnetic Resonance (NMR) spectroscopy is a more powerful tool for identifying and quantifying impurities.[8]

Q4: I am losing a significant amount of my product during purification. What can I do to improve the yield?

A4: Product loss can occur at several stages.[8] Consider the following:

  • Recrystallization: Ensure you are using a minimal amount of hot solvent to dissolve your compound. Cooling the solution slowly and then at lower temperatures can maximize crystal formation.[9]

  • Chromatography: Avoid using very broad polarity ranges for your eluent, which can lead to diffuse bands and difficult separation. Dry loading your sample onto the column can also improve resolution and reduce streaking.

  • Extractions: Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[10] Always check the aqueous layers by TLC to ensure your product is not unexpectedly water-soluble.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Workup Incomplete reaction; presence of unreacted starting materials or significant byproducts.Perform an acidic/basic liquid-liquid extraction to remove basic (amine starting material) or acidic impurities. Refer to Protocol 1 .
Oily Product That Won't Solidify Presence of residual solvent or impurities preventing crystallization.Try purification by flash column chromatography. Refer to Protocol 3 . If the product is high-boiling, consider vacuum distillation.[9]
Persistent Colored Impurities Highly conjugated byproducts or degradation products.Consider treating a solution of your crude product with activated charcoal before a final purification step like recrystallization or filtration through a silica plug.
Emulsion During Liquid-Liquid Extraction The polarity of the organic and aqueous layers are too similar, or vigorous shaking has occurred.Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase. Allow the mixture to stand without shaking for an extended period.[11]
Product is Water-Soluble The presence of the amine and amide functionalities can increase water solubility, especially if the nonyl chain is not long enough to confer high lipophilicity.Before discarding any aqueous layers, test them by TLC to check for product loss.[8] If product is present, back-extract the aqueous layer with a different organic solvent.

Data Presentation: Purification Method Comparison (Illustrative)

The following table presents hypothetical data to illustrate the effectiveness of different purification techniques on a 1-gram crude sample of Acetamide, N-(2-(nonylamino)ethyl)-.

Purification Method Initial Purity (by ¹H NMR) Final Purity (by ¹H NMR) Typical Recovery Yield Notes
None (Crude Product) 75%-100%Contains starting materials and byproducts.
Protocol 1: Liquid-Liquid Extraction 75%85-90%90-95%Effective for removing acidic/basic impurities.
Protocol 2: Recrystallization 85%>98%70-85%Assumes the product is a solid. Requires solvent screening.
Protocol 3: Column Chromatography 75%>99%60-80%Highly effective but can be lower yielding and more time-consuming.

Experimental Protocols

Protocol 1: Acid/Base Liquid-Liquid Extraction

This protocol is designed to remove unreacted amine starting materials and acidic byproducts.

  • Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent (50 mL), such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel. Add 25 mL of 1 M HCl (aq). Shake gently, venting frequently. Allow the layers to separate. Drain the aqueous (bottom) layer. This step protonates the unreacted N-nonylethylenediamine, making it water-soluble.[6][7]

  • Base Wash: To the organic layer remaining in the funnel, add 25 mL of saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any residual acid and remove acidic impurities.

  • Brine Wash: Wash the organic layer with 25 mL of brine to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Recrystallization

This method is suitable if your product is a solid at room temperature.

  • Solvent Selection: In a small test tube, add ~20 mg of your partially purified product. Add a potential recrystallization solvent (e.g., acetonitrile, ethyl acetate, or a hexane/ethyl acetate mixture) dropwise.[3] The ideal solvent will dissolve your compound when hot but not when cold.

  • Dissolution: Place the bulk of your product in a flask. Add the chosen solvent in small portions while heating the mixture until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum.

Protocol 3: Flash Column Chromatography

This is a highly effective method for purifying oils or solids.

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: Use TLC to determine a suitable eluent system. A good system will give your product an Rf value of approximately 0.3. A gradient of ethyl acetate in hexanes is a common starting point.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow start Crude Product Post-Synthesis extraction Protocol 1: Liquid-Liquid Extraction start->extraction purity_check1 Assess Purity (TLC, NMR) extraction->purity_check1 is_solid Is Product a Solid? purity_check1->is_solid Impure final_product Pure Product purity_check1->final_product Sufficiently Pure recrystallize Protocol 2: Recrystallization is_solid->recrystallize Yes chromatography Protocol 3: Column Chromatography is_solid->chromatography No (Oil) purity_check2 Assess Final Purity (NMR, LC-MS, etc.) recrystallize->purity_check2 chromatography->purity_check2 purity_check2->final_product Pure

Caption: General purification workflow for Acetamide, N-(2-(nonylamino)ethyl)-.

TroubleshootingLogic start Crude Product Analysis impurity_type Main Impurity Type? start->impurity_type start_materials Unreacted Starting Materials impurity_type->start_materials Basic/Acidic byproducts Side-Reaction Byproducts impurity_type->byproducts Neutral / Similar Polarity solvent Residual Solvent impurity_type->solvent extraction Acid/Base Extraction (Protocol 1) start_materials->extraction chromatography Column Chromatography (Protocol 3) byproducts->chromatography vacuum High Vacuum Drying solvent->vacuum

Caption: Decision tree for selecting a purification method based on impurity type.

References

Technical Support Center: Mitigating Cytotoxicity of Acetamide, N-(2-(nonylamino)ethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetamide, N-(2-(nonylamino)ethyl)-. The information is designed to help mitigate potential cytotoxicity and address common challenges encountered during in vitro cell-based assays.

Frequently Asked Questions (FAQs)

1. What is the potential mechanism of cytotoxicity for Acetamide, N-(2-(nonylamino)ethyl)-?

2. How should I dissolve and prepare Acetamide, N-(2-(nonylamino)ethyl)- for cell culture experiments?

Due to its predicted lipophilicity, dissolving Acetamide, N-(2-(nonylamino)ethyl)- directly in aqueous culture media is challenging and may lead to precipitation.[3] The recommended approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the final culture medium.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving lipophilic compounds for in vitro assays.[3]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final solvent concentration in your experiment.

  • Final Solvent Concentration: It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%, as DMSO itself can be cytotoxic at higher concentrations.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Precipitation Issues: If you observe precipitation upon dilution in the media, try serial dilutions or vortexing during dilution. If precipitation persists, consider alternative solubilization strategies.[3]

3. What are some alternative solubilization strategies if my compound precipitates in the media?

If precipitation of Acetamide, N-(2-(nonylamino)ethyl)- remains an issue, consider the following advanced formulation strategies:

  • Use of Surfactants: Non-ionic surfactants with an appropriate hydrophilic-lipophilic balance (HLB), such as Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80), can be used to create stable dispersions of lipophilic compounds in aqueous media.[5]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility.

  • Lipid-Based Formulations: For in vivo studies, and adaptable for some in vitro work, lipid-based formulations like emulsions or liposomes can be employed to deliver lipophilic drugs.[6][7]

4. How can I reduce the observed cytotoxicity of Acetamide, N-(2-(nonylamino)ethyl)- in my cell line?

Mitigating cytotoxicity can be approached from several angles:

  • Concentration Optimization: Perform a dose-response study to determine the optimal concentration range for your desired experimental effect with minimal cytotoxicity.

  • Incubation Time: Shortening the exposure time of the cells to the compound may reduce toxicity.

  • Serum Concentration: Increasing the serum concentration in the culture medium can sometimes mitigate the toxicity of lipophilic compounds, as they may bind to serum proteins like albumin, reducing their free concentration.

  • Co-incubation with Lipoproteins: High-density lipoproteins (HDLs) have been shown to extract some lipophilic drugs from cells, thereby reducing their intracellular concentration and toxicity.[8]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with Acetamide, N-(2-(nonylamino)ethyl)-.

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Suggested Solution
Compound Precipitation Visually inspect wells for precipitation. Prepare fresh dilutions and consider using a solubilizing agent (see FAQ 3).
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells.
Edge Effects in Plates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Solvent Toxicity Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
Problem 2: Unexpectedly High Cytotoxicity at Low Concentrations
Possible Cause Suggested Solution
High Lipophilicity Leading to Membrane Disruption The nonyl chain may be causing significant membrane damage even at low concentrations.[1][2] Consider using a membrane integrity assay (e.g., LDH release) to investigate.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to cytotoxic compounds. Test a panel of cell lines if possible.
Incorrect Stock Concentration Verify the initial weighing and calculation of your stock solution.
Contamination of Compound Stock Ensure the purity of your Acetamide, N-(2-(nonylamino)ethyl)- stock.
Problem 3: Difficulty Achieving a Soluble Formulation
Possible Cause Suggested Solution
High Lipophilicity Explore alternative solvents to DMSO, such as ethanol, though be mindful of its higher potential for cytotoxicity.[4]
Incorrect pH of Media The charge state of the amino group can affect solubility. Ensure the pH of your culture medium is stable.
Insufficient Mixing When diluting the stock solution, add it to the medium dropwise while vortexing to facilitate dispersion.
Low Temperature Storage Some lipophilic compounds can precipitate out of solution at lower temperatures. Ensure your stock solution is fully dissolved at room temperature before use.[9]

Data Presentation

Table 1: Hypothetical IC50 Values of Acetamide, N-(2-(nonylamino)ethyl)- and Related Compounds in Different Cell Lines

This table presents illustrative data to demonstrate how to structure and compare cytotoxicity results. Actual values would need to be determined experimentally.

CompoundAlkyl Chain LengthCell LineAssay TypeIncubation Time (h)IC50 (µM)
Acetamide, N-(2-(hexylamino)ethyl)-C6HeLaMTT48> 100
Acetamide, N-(2-(octylamino)ethyl)-C8HeLaMTT4855.2
Acetamide, N-(2-(nonylamino)ethyl)- C9 HeLa MTT 48 25.8
Acetamide, N-(2-(nonylamino)ethyl)- C9 HEK293 MTT 48 42.1
Acetamide, N-(2-(nonylamino)ethyl)- C9 HepG2 MTT 48 18.5
Acetamide, N-(2-(dodecylamino)ethyl)-C12HeLaMTT488.3

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Acetamide, N-(2-(nonylamino)ethyl)- in culture medium from a DMSO stock. Ensure the final DMSO concentration is constant in all treatment wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and an untreated control.

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Release Assay for Membrane Integrity
  • Experimental Setup: Follow steps 1-4 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the positive and negative controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) serial_dil Serial Dilution (in Culture Medium) stock->serial_dil treat Treat Cells with Compound Dilutions serial_dil->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate measure Measure Viability (e.g., MTT Assay) incubate->measure calc Calculate % Viability and IC50 measure->calc

Caption: A generalized workflow for assessing the cytotoxicity of a lipophilic compound.

signaling_pathway compound Acetamide, N-(2-(nonylamino)ethyl)- membrane Cell Membrane compound->membrane interacts with disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability apoptosis Apoptosis disruption->apoptosis may trigger leakage Leakage of Intracellular Contents permeability->leakage necrosis Necrosis leakage->necrosis

Caption: A potential mechanism of cytotoxicity for lipophilic compounds with long alkyl chains.

troubleshooting_logic start High Cytotoxicity Observed check_solubility Check for Precipitation start->check_solubility solubility_yes Precipitate Observed check_solubility->solubility_yes Yes solubility_no No Precipitate check_solubility->solubility_no No check_solvent Verify Solvent Concentration (<0.5%) solvent_high Solvent Too High check_solvent->solvent_high >0.5% solvent_ok Solvent OK check_solvent->solvent_ok <=0.5% check_dose Review Dose-Response Curve dose_ok Cytotoxicity is Dose-Dependent check_dose->dose_ok action_solubilize Action: Improve Solubilization (e.g., use surfactant) solubility_yes->action_solubilize solubility_no->check_solvent action_lower_solvent Action: Lower Solvent Conc. solvent_high->action_lower_solvent solvent_ok->check_dose action_optimize_dose Action: Optimize Compound Dose & Incubation Time dose_ok->action_optimize_dose

Caption: A troubleshooting decision tree for unexpectedly high cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of Acetamide, N-(2-(nonylamino)ethyl)-, benchmarked against established compounds with anti-inflammatory and antioxidant properties. While specific experimental data for Acetamide, N-(2-(nonylamino)ethyl)- is not extensively available in public literature, this document synthesizes information on related acetamide derivatives to project its likely activities and offers a framework for its experimental validation.

Introduction

Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and antioxidant effects.[1][2] This guide focuses on Acetamide, N-(2-(nonylamino)ethyl)-, a novel compound with potential therapeutic applications. We present a comparative analysis against well-characterized agents: Ibuprofen as a standard nonsteroidal anti-inflammatory drug (NSAID) and Trolox, a water-soluble analog of vitamin E, as a standard antioxidant.

Comparative Biological Activity

Based on the activities of structurally related acetamide compounds, it is hypothesized that Acetamide, N-(2-(nonylamino)ethyl)- will exhibit both anti-inflammatory and antioxidant properties. The following tables present hypothetical, yet plausible, quantitative data to illustrate a direct comparison.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundTargetIC50 (µM) for COX-2 InhibitionIC50 (µM) for Nitric Oxide (NO) Production Inhibition in LPS-stimulated Macrophages
Acetamide, N-(2-(nonylamino)ethyl)- Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS)15.822.5
Ibuprofen Cyclooxygenase-1 (COX-1) and COX-28.2>100

Table 2: In Vitro Antioxidant Activity

CompoundAssayIC50 (µM)
Acetamide, N-(2-(nonylamino)ethyl)- DPPH Radical Scavenging45.3
Trolox DPPH Radical Scavenging28.7

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against human recombinant COX-2.

Methodology:

  • Human recombinant COX-2 is incubated with the test compound (Acetamide, N-(2-(nonylamino)ethyl)- or Ibuprofen) at varying concentrations for 15 minutes at 25°C.

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for 2 minutes at 37°C.

  • The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • The IC50 value is calculated from the concentration-response curve.

Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages

Objective: To assess the ability of the test compounds to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Methodology:

  • RAW 264.7 cells are plated in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce iNOS and subsequent NO production.

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm, and the IC50 value is determined.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of the test compounds.

Methodology:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • The test compounds (Acetamide, N-(2-(nonylamino)ethyl)- or Trolox) are added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.[3]

Visualizations

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates a simplified signaling pathway for inflammation, which is a likely target for Acetamide, N-(2-(nonylamino)ethyl)-.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins NO Nitric Oxide (Inflammation) iNOS->NO Acetamide Acetamide, N-(2-(nonylamino)ethyl)- Acetamide->COX2 Inhibition Acetamide->iNOS Inhibition

Caption: Hypothesized inhibition of inflammatory pathways by Acetamide, N-(2-(nonylamino)ethyl)-.

Experimental Workflow for Biological Activity Validation

The diagram below outlines the general workflow for validating the biological activity of a novel compound like Acetamide, N-(2-(nonylamino)ethyl)-.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis A Compound Synthesis & Purification B Primary Assays (e.g., COX-2, DPPH) A->B C Dose-Response Studies B->C D Cell Viability Assay C->D E Macrophage NO Production Assay D->E F Cytokine Profiling E->F G IC50 Calculation F->G H Statistical Analysis G->H I Comparative Analysis H->I

Caption: General experimental workflow for validating biological activity.

References

Efficacy of Acetamide, N-(2-(nonylamino)ethyl)-: A Data-Deficient Landscape and a Proposed Path Forward

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data gap regarding the biological efficacy, mechanism of action, and comparative performance of Acetamide, N-(2-(nonylamino)ethyl)-. Currently, there are no published experimental studies detailing its specific biological activities or comparing it to other compounds. This guide, therefore, addresses this information scarcity by first outlining the limited available data on the target compound and its structural analogs. Subsequently, it proposes a standardized experimental workflow for future investigations aimed at characterizing the efficacy of Acetamide, N-(2-(nonylamino)ethyl)- and enabling objective comparisons with similar chemical entities.

Current State of Knowledge: Limited Data on the Target Compound and its Analogs

Searches of chemical databases confirm the existence of Acetamide, N-(2-(nonylamino)ethyl)-, identified by the PubChem CID 3075697. However, this entry lacks any associated biological activity data, experimental protocols, or links to peer-reviewed literature.

While direct analogs with a nonyl group are not readily found in efficacy studies, a broader look at N-substituted acetamide derivatives reveals a wide range of biological activities. It is crucial to note that these activities are highly dependent on the specific substitutions and cannot be directly extrapolated to Acetamide, N-(2-(nonylamino)ethyl)-. Table 1 provides a summary of the biological activities observed in structurally related, yet distinct, acetamide derivatives.

Compound NameStructural Difference from Target CompoundObserved Biological ActivityReference
N-ethylacetamideShort ethyl group instead of a nonylaminoethyl group.Metabolite.[1]
N-[2-(diethylamino)ethyl]acetamideDiethyl substitution on the terminal amine.Not specified in publicly available literature.[2]
Flavonoid acetamide derivativesAcetamide moieties attached to a flavonoid backbone.Increased bioavailability and altered antioxidant activity compared to parent flavonoids.[3]
N-phenyl-2-(phenyl-amino) acetamide derivativesAromatic substitutions on both the amide nitrogen and the acetyl group.Anticoagulant activity through inhibition of Factor VIIa.[4]

Table 1: Biological Activities of Structurally Related Acetamide Derivatives. This table highlights the diverse biological roles of various acetamide-containing compounds. The significant structural deviations from Acetamide, N-(2-(nonylamino)ethyl)- mean that these activities are not predictive of its function.

Proposed Experimental Workflow for Efficacy Assessment

To address the current lack of data, a systematic experimental approach is necessary. The following workflow outlines a potential strategy for the initial screening and characterization of the biological efficacy of Acetamide, N-(2-(nonylamino)ethyl)-. This workflow is designed to be adaptable depending on the hypothesized target or therapeutic area.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_validation Phase 2: Hit Validation and Dose-Response cluster_mechanistic Phase 3: Mechanism of Action Studies cluster_in_vivo Phase 4: In Vivo Efficacy A Compound Synthesis and Purification B High-Throughput Screening (HTS) (e.g., cell viability, receptor binding) A->B Test Compound C Hit Identification B->C Data Analysis D Dose-Response Studies (IC50/EC50 determination) C->D Validated Hits E Secondary Assays (e.g., enzyme kinetics, biomarker analysis) D->E F Target Identification (e.g., proteomics, genetic screening) E->F Confirmed Activity G Signaling Pathway Analysis (e.g., Western blot, reporter assays) F->G H Animal Model Selection G->H Identified Target and Pathway I Pharmacokinetic and Pharmacodynamic (PK/PD) Studies H->I J Efficacy and Toxicity Assessment I->J

Caption: Proposed experimental workflow for assessing the efficacy of novel compounds.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, generalized protocols for key experiments in the proposed workflow. These would need to be adapted based on the specific biological question being addressed.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Acetamide, N-(2-(nonylamino)ethyl)- (e.g., from 0.01 µM to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Signaling Pathway Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The current body of scientific literature does not contain the necessary data to perform a comprehensive efficacy comparison of Acetamide, N-(2-(nonylamino)ethyl)- with other compounds. The diverse biological activities of other acetamide derivatives underscore the importance of empirical testing rather than speculation based on structural similarity. The proposed experimental workflow provides a roadmap for researchers to systematically evaluate the biological effects of this and other novel chemical entities. Future studies should focus on conducting the outlined screening and mechanistic studies to elucidate the potential therapeutic value of Acetamide, N-(2-(nonylamino)ethyl)-. Such data would be invaluable to the scientific and drug development communities.

References

Comparative Analysis of N-[2-(Alkylamino)ethyl]acetamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, biological activities, and structure-activity relationships of N-[2-(alkylamino)ethyl]acetamide analogues, providing researchers and drug development professionals with a comparative guide to this class of compounds.

While specific experimental data for N-[2-(nonylamino)ethyl]acetamide is limited in publicly available literature, this guide provides a comparative analysis of its structural analogues, focusing on the broader class of N-alkyl-N'-acetylethylenediamines and related N,N'-disubstituted ethylenediamine derivatives. The information presented is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this chemical scaffold.

Synthesis of N-Substituted Ethylenediamine Derivatives

The synthesis of N-substituted ethylenediamine derivatives can be achieved through several established chemical routes. A common approach involves the nucleophilic substitution reaction of an amine with a suitable electrophile. For instance, N-substituted and N,N-disubstituted ethylenediamine derivatives can be prepared in aqueous conditions from inexpensive and commercially available starting materials, involving steps like Michael addition, hydrazinolysis, and Curtius rearrangements.[1] Another method involves the reaction of an amine with N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or with 2-chloroethylamine hydrochloride.[1]

A general synthetic workflow for the preparation and evaluation of these analogues is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., Alkylamine, Ethylenediamine derivative) B Chemical Reaction (e.g., Acylation, Alkylation) A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Characterization (e.g., NMR, Mass Spectrometry) C->D E In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) D->E Test Compound F Data Analysis (IC50/EC50 Determination) E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: General workflow for the synthesis and biological evaluation of N-[2-(alkylamino)ethyl]acetamide analogues.

Comparative Biological Activities

Analogues of N-[2-(nonylamino)ethyl]acetamide, particularly N,N'-disubstituted ethylenediamine derivatives, have been investigated for a range of biological activities, including anticancer, antileishmanial, and neurological applications. The biological activity is significantly influenced by the nature of the substituents on the nitrogen atoms and the length of the alkyl chain.

Anticancer Activity: Farnesyltransferase Inhibition

A notable therapeutic target for this class of compounds is farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins implicated in cancer signaling pathways, such as Ras. Inhibition of FTase can disrupt these signaling cascades and inhibit tumor growth.

Below is a simplified representation of the Ras signaling pathway and the role of farnesyltransferase.

G cluster_pathway Ras Signaling Pathway cluster_inhibition Inhibition Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active GEF FTase Farnesyltransferase (FTase) Ras_inactive->FTase Ras_active->Ras_inactive GAP Effector Downstream Effectors (e.g., Raf, PI3K) Ras_active->Effector FTase->Ras_inactive Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Proliferation Cell Proliferation, Survival, Differentiation Effector->Proliferation Inhibitor N-substituted Ethylenediamine Derivatives Inhibitor->FTase Inhibition

Caption: Simplified Ras signaling pathway and the inhibitory action of farnesyltransferase inhibitors.

Quantitative data for the inhibition of human farnesyltransferase (hFTase) and geranylgeranyltransferase-I (GGTase-I) by some ethylenediamine-based inhibitors are presented in the following table.[2]

CompoundhFTase IC50 (nM)GGTase-I IC50 (µM)Selectivity (GGTase-I/hFTase)H-Ras Processing IC50 (µM)
1a 56 ± 29>25>4461.6 ± 1.3
1f 25 ± 108.3 ± 1.23320.09 ± 0.02
5 79 ± 30>25>3161.6 ± 1.3

Note: The compound numbering is as per the source publication.[2] Lower IC50 values indicate greater potency.

Antileishmanial Activity

Derivatives of N,N'-disubstituted ethylenediamine have demonstrated promising activity against Leishmania species, the protozoan parasites responsible for leishmaniasis.[3][4] The proposed mechanism of action may involve the inhibition of polyamine synthesis or interference with cellular membrane penetration.[3]

The following table summarizes the in vitro antileishmanial activity of selected N,N'-disubstituted ethylenediamine and imidazolidine derivatives against L. amazonensis and L. major promastigotes.[4]

CompoundL. amazonensis IC50 (µg/mL)L. major IC50 (µg/mL)
4 3.52.5
5 7.05.0
6 8.06.0
7 10.08.0
11 12.09.0
Amphotericin B (Ref.) 0.40.3

Note: The compound numbering is as per the source publication.[4] Lower IC50 values indicate greater potency.

Anti-Alzheimer's Disease Activity

Certain N,N'-bis-methylenedioxybenzyl-alkylenediamines have been evaluated as potential therapeutic agents for Alzheimer's disease.[5] These compounds have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of this neurodegenerative disorder.[5] Additionally, some analogues have demonstrated the ability to inhibit the aggregation of β-amyloid fibrils.[5]

The inhibitory concentrations (IC50) for selected compounds against AChE and BuChE are presented below.[5]

CompoundAChE IC50 (µM)BuChE IC50 (µM)
5e 2.763.02
5f 3.824.15
5g 4.245.14
Rivastigmine (Ref.) 5.501.60

Note: The compound numbering is as per the source publication.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of methodologies typically employed in the evaluation of N-substituted ethylenediamine derivatives.

In Vitro Farnesyltransferase Inhibition Assay

The in vitro inhibition of hFTase and GGTase-I can be determined by measuring the incorporation of radiolabeled isoprenoid pyrophosphates into their respective protein substrates.[2]

  • Principle: A scintillation proximity assay is used to quantify the amount of [3H]farnesyl pyrophosphate ([3H]FPP) or [3H]geranylgeranyl pyrophosphate ([3H]GGPP) transferred to a biotinylated Ras protein (e.g., H-Ras-CVLS for FTase, H-Ras-CVLL for GGTase-I).

  • Procedure:

    • The assay is performed in a 96-well plate containing the respective enzyme (hFTase or GGTase-I), the biotinylated Ras substrate, and the radiolabeled isoprenoid pyrophosphate in a suitable buffer.

    • The test compounds are added at varying concentrations.

    • The reaction is incubated to allow for enzymatic transfer of the radiolabel.

    • Streptavidin-coated scintillant-containing beads are added, which bind to the biotinylated Ras protein.

    • The radioactivity in close proximity to the beads is measured using a microplate scintillation counter.

    • The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated.[2]

Antileishmanial Promastigote Viability Assay

The in vitro activity against Leishmania promastigotes is typically assessed using a colorimetric assay to determine cell viability.

  • Principle: The assay measures the metabolic activity of viable parasites, which is proportional to the number of living cells.

  • Procedure:

    • Leishmania promastigotes are cultured in a suitable medium.

    • The parasites are seeded in a 96-well plate and exposed to various concentrations of the test compounds.

    • After an incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, XTT, or resazurin) is added to each well.

    • The plate is incubated further to allow for the conversion of the reagent into a colored product by metabolically active cells.

    • The absorbance of the colored product is measured using a microplate reader.

    • The IC50 value is determined by plotting the percentage of parasite growth inhibition against the compound concentration.[4]

Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BuChE is commonly determined using a modified Ellman's method.

  • Principle: The assay measures the activity of the cholinesterase enzyme by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored compound.

  • Procedure:

    • The reaction is carried out in a 96-well plate containing the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and DTNB in a phosphate buffer.

    • The test compounds are added at different concentrations.

    • The rate of color development is monitored spectrophotometrically.

    • The percentage of enzyme inhibition is calculated, and the IC50 value is determined from the dose-response curve.[5]

Conclusion

While direct experimental data on N-[2-(nonylamino)ethyl]acetamide remains elusive, the analysis of its structural analogues reveals a versatile chemical scaffold with a broad range of potential therapeutic applications. The N-substituted ethylenediamine and acetamide moieties are present in compounds with demonstrated anticancer, antileishmanial, and anti-Alzheimer's activities. The structure-activity relationship studies, though not exhaustive for a homologous alkyl series, indicate that the nature of the substituents on the ethylenediamine backbone is a critical determinant of biological activity and target selectivity. Further research focusing on the systematic variation of the N-alkyl substituent in N-[2-(alkylamino)ethyl]acetamides is warranted to fully elucidate the therapeutic potential of this compound class. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.

References

Unraveling the Putative Mechanism of Action of Acetamide, N-(2-(nonylamino)ethyl)-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comparative analysis of the hypothetical mechanism of action of Acetamide, N-(2-(nonylamino)ethyl)-, a less-characterized molecule, against a well-established alternative. This document is intended for researchers, scientists, and drug development professionals to illustrate a potential biological role and provide a framework for its experimental validation.

Disclaimer: Publicly available information on the specific biological activity of Acetamide, N-(2-(nonylamino)ethyl)- is limited. The following sections propose a hypothetical mechanism of action based on structural similarities to known pharmacophores and outline a comparative framework with a known drug.

Proposed Biological Target and Mechanism of Action

Based on its structural characteristics, featuring a long nonyl chain and an acetamide group, it is hypothesized that Acetamide, N-(2-(nonylamino)ethyl)- may act as a modulator of intracellular signaling pathways, potentially as an inhibitor of a specific class of enzymes. A plausible candidate would be an enzyme with a hydrophobic binding pocket, such as a phosphodiesterase (PDE). For the purpose of this guide, we will postulate that Acetamide, N-(2-(nonylamino)ethyl)- acts as a selective inhibitor of Phosphodiesterase 4 (PDE4).

PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the degradation of cAMP. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and subsequently modulates the transcription of various genes through the phosphorylation of the cAMP response element-binding protein (CREB).

Alternative Compound for Comparison: Roflumilast, a well-characterized and clinically approved PDE4 inhibitor, will be used as the comparator.

Comparative Efficacy and Potency

To assess the potential of Acetamide, N-(2-(nonylamino)ethyl)- as a PDE4 inhibitor, a series of in vitro experiments would be necessary. The following table summarizes hypothetical quantitative data comparing the two compounds.

ParameterAcetamide, N-(2-(nonylamino)ethyl)-Roflumilast
PDE4B Binding Affinity (Ki) 15 nM0.8 nM
PDE4B IC50 50 nM2.5 nM
cAMP Accumulation (EC50) 120 nM10 nM
PKA Activation (EC50) 150 nM15 nM
CREB Phosphorylation (EC50) 200 nM25 nM

Experimental Protocols

Detailed methodologies for the key experiments cited in the table are provided below.

1. PDE4B Binding Affinity Assay:

  • Objective: To determine the binding affinity (Ki) of the compounds to the purified PDE4B enzyme.

  • Method: A competitive binding assay using a radiolabeled ligand (e.g., [3H]-rolipram) is performed.

  • Procedure:

    • Purified recombinant human PDE4B is incubated with a fixed concentration of [3H]-rolipram.

    • Increasing concentrations of either Acetamide, N-(2-(nonylamino)ethyl)- or Roflumilast are added.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured by scintillation counting.

    • The Ki value is calculated using the Cheng-Prusoff equation.

2. PDE4B Inhibition Assay (IC50):

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of the compounds against PDE4B enzymatic activity.

  • Method: A fluorescence polarization-based assay is used to measure the hydrolysis of a fluorescently labeled cAMP substrate.

  • Procedure:

    • PDE4B enzyme is incubated with varying concentrations of the test compounds.

    • A fluorescently labeled cAMP substrate is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the degree of substrate hydrolysis is determined by measuring the change in fluorescence polarization.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

3. Intracellular cAMP Accumulation Assay:

  • Objective: To determine the effect of the compounds on intracellular cAMP levels in a cellular context.

  • Method: A competitive immunoassay using a specific antibody against cAMP is employed.

  • Procedure:

    • A suitable cell line expressing PDE4 (e.g., U937 cells) is treated with various concentrations of the compounds.

    • Cells are stimulated with forskolin to induce cAMP production.

    • Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP ELISA kit.

    • EC50 values are determined from the dose-response curves.

4. PKA Activation and CREB Phosphorylation Assays:

  • Objective: To assess the downstream effects of increased cAMP levels on PKA activation and CREB phosphorylation.

  • Method: Western blotting is used to detect the phosphorylated forms of PKA substrates and CREB.

  • Procedure:

    • Cells are treated with the compounds as described above.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with specific antibodies against phosphorylated PKA substrates (e.g., VASP) and phosphorylated CREB (at Ser133).

    • The band intensities are quantified, and EC50 values are calculated.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates Compound Acetamide, N-(2-(nonylamino)ethyl)- Compound->PDE4 Inhibits CREB_active p-CREB CREB_inactive->CREB_active Gene Gene Transcription CREB_active->Gene Promotes

Caption: Proposed PDE4 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Binding PDE4B Binding Assay (Determine Ki) Analysis Dose-Response Curve Fitting and Parameter Calculation Binding->Analysis Inhibition PDE4B Inhibition Assay (Determine IC50) Inhibition->Analysis cAMP_assay cAMP Accumulation Assay (Determine EC50) Downstream PKA/CREB Phosphorylation (Western Blot) cAMP_assay->Downstream Downstream->Analysis

Caption: Experimental workflow for inhibitor characterization.

Investigation of Acetamide, N-(2-(nonylamino)ethyl)- Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the cross-reactivity of Acetamide, N-(2-(nonylamino)ethyl)-, has revealed a significant lack of publicly available experimental data. Despite extensive searches for information on this specific compound and its close structural analogs, no direct evidence or detailed studies on its off-target effects or cross-reactivity with other biological molecules could be identified. Therefore, a direct comparative guide based on experimental data cannot be provided at this time.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is crucial for assessing its specificity, potential side effects, and overall therapeutic viability. The absence of such data for Acetamide, N-(2-(nonylamino)ethyl)- highlights a critical knowledge gap.

Structural Analogs and Related Compounds

To provide some context, a broader search was conducted on classes of compounds with some structural similarities to Acetamide, N-(2-(nonylamino)ethyl)-, such as N-substituted acetamides and long-chain alkylamines. While literature exists on the synthesis and biological activities of various acetamide derivatives, these compounds often differ significantly in their overall structure, making direct comparisons of cross-reactivity profiles unreliable.

For instance, studies on N-substituted β-amino acid derivatives have shown antimicrobial activity, while certain N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides have demonstrated antiarrhythmic properties. However, the unique combination of an acetamide group, an ethyl linker, and a nonylamino group in the target compound precludes direct extrapolation from these findings.

Logical Relationship of the Target Compound

To visualize the structural components of Acetamide, N-(2-(nonylamino)ethyl)- and its relationship to broader chemical classes, a logical diagram is presented below. This illustrates the key functional groups that would be central to any future investigation of its biological activity and potential for cross-reactivity.

G A Acetamide, N-(2-(nonylamino)ethyl)- B Acetamide Group (CH3C(=O)N) A->B contains C Ethyl Linker (-CH2CH2-) A->C contains D Nonylamino Group (-NH(C9H19)) A->D contains E Potential Biological Targets (Unknown) A->E interacts with F Potential Cross-Reactivity (Undetermined) E->F leads to

Figure 1. Logical diagram illustrating the structural components of Acetamide, N-(2-(nonylamino)ethyl)-.

Future Directions and Recommendations

Given the lack of available data, the following experimental protocols would be necessary to investigate the cross-reactivity of Acetamide, N-(2-(nonylamino)ethyl)-:

1. Target Identification and Validation:

  • Affinity Chromatography: Immobilize the compound on a solid support to capture interacting proteins from cell lysates. Interacting partners can then be identified by mass spectrometry.

  • Computational Docking: In silico screening against a panel of known biological targets (e.g., receptors, enzymes, ion channels) to predict potential binding partners.

2. In Vitro Cross-Reactivity Profiling:

  • Broad Panel Screening: Test the compound against a large panel of receptors and enzymes (e.g., using services from specialized contract research organizations). This would provide a comprehensive overview of its off-target binding profile.

  • Binding Assays: For any identified potential off-targets, perform detailed binding assays (e.g., radioligand binding, surface plasmon resonance) to determine the binding affinity (Kd or Ki).

  • Functional Assays: For targets where binding is confirmed, conduct functional assays (e.g., enzyme activity assays, second messenger assays) to determine if the compound acts as an agonist, antagonist, or modulator.

3. Cellular and In Vivo Studies:

  • Cell-Based Assays: Utilize cell lines expressing potential off-targets to assess the functional consequences of compound binding in a more physiological context.

  • In Vivo Toxicity and Phenotypic Screening: Animal studies can help to identify any unexpected physiological effects that might be indicative of off-target activity.

A Comparative Guide to the Analytical Quantification of N-[2-(nonylamino)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the quantification of N-[2-(nonylamino)ethyl]acetamide, a long-chain fatty acid amide. Due to the limited availability of specific analytical methods for this exact compound in peer-reviewed literature, this comparison is based on established methods for structurally similar molecules, primarily long-chain N-acylethanolamides (NAEs) and other fatty acid amides. The methodologies and performance data presented are extrapolated from these related compounds to provide a robust framework for analytical method development and selection.

The primary analytical techniques discussed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance parameters of the most common analytical techniques used for the quantification of long-chain fatty acid amides, which are expected to be applicable to N-[2-(nonylamino)ethyl]acetamide.

ParameterLC-MS/MSGC-MSHPLC-UV/ELSD
Principle Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Separation of volatile compounds by gas chromatography followed by mass-selective detection.Separation by liquid chromatography with detection based on UV absorbance or light scattering.
Sample Preparation Liquid-liquid extraction or solid-phase extraction.Often requires derivatization to increase volatility, followed by extraction.[1]Liquid-liquid extraction or solid-phase extraction.
Limit of Detection (LOD) Very low (pM to low nM range).[2][3]Low (pg range on-column).[4]Higher (µg/mL to ng/mL range).[5][6]
Limit of Quantification (LOQ) Low (fmol to pmol range).[7][8]ng/mL range.µg/mL range.[5]
Linearity Excellent over a wide dynamic range.Good, but can be affected by derivatization efficiency.Moderate, detector-dependent.
Throughput High, with rapid analysis times.[8]Moderate, sample preparation can be time-consuming.[1]Moderate to high.
Specificity Very high, capable of distinguishing structurally similar compounds.High, mass spectra provide structural information.Lower, potential for co-eluting interferences.
Matrix Effects Can be significant, often requires the use of internal standards.[7]Less prone to ion suppression than LC-MS, but matrix can affect derivatization.Can be affected by non-volatile matrix components (ELSD) or lack of a chromophore (UV).

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized from methods for related long-chain fatty acid amides and should be optimized for the specific analysis of N-[2-(nonylamino)ethyl]acetamide.

LC-MS/MS Method

This is often the preferred method due to its high sensitivity and specificity.

Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of sample (e.g., plasma, cell lysate), add an internal standard (e.g., a deuterated analog of the analyte).

  • Add 550 µL of ice-cold toluene.

  • Vortex vigorously for 3 minutes to ensure thorough mixing.

  • Centrifuge at 5,000 x g for 5 minutes at 4°C to separate the phases.[2]

  • Transfer the upper organic layer (toluene) to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[2]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for these types of compounds.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for N-[2-(nonylamino)ethyl]acetamide would need to be determined by direct infusion of a standard.

GC-MS Method

This technique is a viable alternative, especially when high sensitivity is required and LC-MS/MS is unavailable.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable organic solvent.

  • Dry the extract completely.

  • Derivatize the amide to a more volatile form. This is often necessary for compounds with active hydrogens. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatization reaction typically involves heating the dried extract with the derivatizing agent.

  • After derivatization, the sample is ready for injection into the GC-MS.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[4]

HPLC with UV or ELSD Detection

This method is less sensitive than mass spectrometry-based techniques but can be useful for higher concentration samples or when MS is not available.

Sample Preparation:

  • Sample preparation is similar to that for LC-MS/MS, involving liquid-liquid or solid-phase extraction to remove interfering matrix components.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.[9]

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.[5][10]

  • Detection:

    • UV Detection: Detection at low wavelengths (e.g., 200-210 nm) may be possible if the analyte has a suitable chromophore and the mobile phase is transparent in this region.[10]

    • ELSD: This detector is suitable for non-volatile analytes that lack a UV chromophore. The mobile phase is nebulized and evaporated, and the remaining analyte particles scatter a light beam.

Mandatory Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of N-[2-(nonylamino)ethyl]acetamide in a biological matrix.

Analytical Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analytical Separation and Detection Reconstitution->Analysis LCMS LC-MS/MS Analysis->LCMS High Sensitivity & Specificity GCMS GC-MS (with Derivatization) Analysis->GCMS Alternative for Volatile Analytes HPLC HPLC-UV/ELSD Analysis->HPLC For Higher Concentrations Data Data Acquisition and Processing LCMS->Data GCMS->Data HPLC->Data Quantification Quantification Data->Quantification

Caption: General workflow for the quantification of N-[2-(nonylamino)ethyl]acetamide.

This guide provides a foundational understanding of the analytical techniques available for the quantification of N-[2-(nonylamino)ethyl]acetamide. The choice of method will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For trace-level quantification in complex biological matrices, LC-MS/MS is generally the most suitable technique.

References

Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various acetamide derivatives, focusing on their structure-activity relationships (SAR) in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate an objective understanding of how structural modifications influence biological activity.

Acetamide Derivatives as Anticancer Agents

Acetamide scaffolds are prevalent in the design of novel anticancer agents due to their versatile chemical nature, which allows for interaction with various biological targets. Key areas of investigation include their roles as histone deacetylase (HDAC) inhibitors and kinase inhibitors.

Histone Deacetylase (HDAC) Inhibition

HDAC enzymes are crucial in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy[1][2]. Acetamide derivatives, particularly those incorporating a hydroxamic acid or a benzamide moiety, have shown significant promise as HDAC inhibitors[2][3]. The general pharmacophore for these inhibitors consists of a zinc-binding group, a linker region (often an aliphatic chain), and a "cap" group that interacts with surface residues of the enzyme's catalytic pocket[2].

Structure-Activity Relationship Insights:

  • Linker Group: The introduction of an unsaturated linking group between the terminal aryl ring (cap) and the amide moiety has been identified as a key factor for achieving high potency[1][4]. For example, (E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide demonstrated a potent HDAC inhibitory activity with an IC50 value of 8 nM[1].

  • Cap Group: Modifications on the cap group, such as heteroaryl amide groups, significantly influence inhibitory activity and selectivity against different HDAC isoforms[3].

  • Zinc-Binding Group: Mercaptoacetamide-based inhibitors have been explored as alternatives to hydroxamates, reportedly offering lower toxicity[5]. Fluoroalkene modifications of the mercaptoacetamide group have yielded compounds with subnanomolar HDAC inhibition[5].

Comparative Data for Acetamide-Based HDAC Inhibitors:

Compound ClassSpecific DerivativeTarget(s)IC50 ValueReference Cell LineCitation
Propenamide Derivative(E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamideHDAC8 nMHeLa Cell Extracts[1]
Indazolyl SAHA AnalogCompound 16nHDAC1, HDAC2, HDAC82.7 nM, 4.2 nM, 3.6 nM-[3]
Indazolyl SAHA AnalogCompound 16pHDAC1, HDAC2, HDAC83.1 nM, 3.6 nM, 3.3 nM-[3]
Mercaptoacetamide-based Analogs(Mercaptomethyl)fluoroalkene derivativesHDACsSubnanomolar-[5]
Kinase Inhibition

Kinases are critical components of signaling pathways that regulate cell proliferation, and their dysregulation is a hallmark of cancer. Acetamide derivatives have been developed as inhibitors of various kinases, including Src kinase.

Structure-Activity Relationship Insights:

  • N-Benzyl Substitution: In a series of thiazolyl N-benzyl-substituted acetamide derivatives designed as Src kinase inhibitors, the presence and position of substituents on the benzyl ring were critical for anticancer activity[6].

  • Substituent Position: Derivatives with substituents at the 4-position of the benzyl ring (e.g., 4-fluoro, 3,4-dichloro, or 4-methyl) showed the highest activity[6]. The 4-fluorobenzylthiazolyl derivative (Compound 8b) exhibited 64-71% inhibition of cell proliferation in BT-20 and CCRF cells[7].

  • Core Scaffold: Replacing the pyridine ring in the lead compound KX2-391 with a thiazole ring yielded potent Src kinase inhibitors, demonstrating the importance of the core heterocyclic scaffold[6][7].

Comparative Data for Acetamide-Based Kinase Inhibitors:

Compound IDDescriptionTargetGI50 Value (NIH3T3/c-Src527F)Cell Proliferation Inhibition (50 µM)Citation
8a Unsubstituted N-benzyl derivativec-Src Kinase1.34 µMWeaker than substituted analogs[6][7]
8b 4-Fluorobenzyl derivativec-Src Kinase-64-71% (BT-20 & CCRF cells)[6][7]
8d 3,4-Dichlorobenzyl derivativec-Src Kinase-69% (CCRF cells)[6]
Apoptosis Induction

Inducing apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. Certain acetamide derivatives have been shown to trigger this process.

Structure-Activity Relationship Insights:

  • Thiadiazole Scaffold: A series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were synthesized and found to induce apoptosis via the caspase pathway[8].

  • Phenyl Ring Substitution: Compounds with a chloro-substituent on the phenyl ring (compounds 4b and 4c) were the most effective at activating caspases 3 and 9 in the MCF-7 breast cancer cell line[8].

Acetamide Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Acetamide derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal potential[9].

Antibacterial Activity

Studies have focused on hybrid molecules that combine the acetamide linker with other biologically active moieties, such as 2-mercaptobenzothiazole.

Structure-Activity Relationship Insights:

  • Heterocyclic Amines: A study on 2-mercaptobenzothiazole acetamide derivatives revealed that compounds linked to heterocyclic amines (like oxadiazole, pyrrolidine, and pyridine) showed better antimicrobial potential than those linked to simple substituted anilines[10][11].

  • Specific Moieties: Compound 2i , containing an oxadiazole moiety, exhibited the highest antibacterial activity against all tested strains, comparable to the standard drug levofloxacin[10][11]. Compounds 2b (pyrrolidine) and 2c (pyridine) also showed promising activity[10][11].

  • Sulfur-Containing Heterocycles: The presence of sulfur atoms in heterocyclic systems is often associated with enhanced antimicrobial potential[10].

Comparative Data for Antibacterial Acetamide Derivatives:

The antibacterial activity was measured by the zone of inhibition against various bacterial strains.

Compound IDKey Structural FeatureS. aureus (mm)P. aeruginosa (mm)K. pneumonia (mm)E. coli (mm)Citation
2b Pyrrolidine moiety25232221[10][11]
2c Pyridine moiety24222120[10][11]
2i Oxadiazole moiety28262524[10][11]
Levofloxacin (Standard)-30282726[10][11]

Data represents the zone of inhibition in millimeters (mm).

These potent compounds also demonstrated significant antibiofilm activity, in some cases superior to the standard drug cefadroxil[10][11].

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the development of these acetamide derivatives.

Synthesis of 2-Mercaptobenzothiazole Acetamide Derivatives[10][11]

A common synthetic pathway involves a two-step process:

  • Intermediate Formation: 2-Mercaptobenzothiazole is reacted with chloroacetyl chloride to yield an acetamide intermediate (1).

  • Final Product Synthesis: The intermediate is then treated with a series of different aryl or heterocyclic amines to form the final target derivatives 2(a-j).

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Derivative Synthesis A 2-Mercaptobenzothiazole C Intermediate (1) A->C + B Chloroacetyl Chloride B->C + E Final Acetamide Derivatives (2a-j) C->E D Aryl/Heterocyclic Amines D->E

Caption: General synthesis workflow for 2-mercaptobenzothiazole acetamides.

In Vitro Anticancer Activity (MTT Assay)[8]

The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, PC3) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the acetamide derivatives and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells, and IC50 values are determined.

G A Seed Cancer Cells in 96-well plate B Treat with Acetamide Derivatives A->B C Incubate B->C D Add MTT Reagent C->D E Viable cells convert MTT to Formazan D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for the MTT cell viability assay.

In Vitro Antibacterial Activity (Agar Well Diffusion Method)[10][11]

This method is used to assess the antibacterial potential of the synthesized compounds.

  • Media Preparation: A sterile nutrient agar medium is poured into petri plates.

  • Bacterial Inoculation: The solidified agar surface is uniformly swabbed with a standardized inoculum of the test bacterium.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Loading: A defined concentration of each test compound (dissolved in a solvent like DMSO) and standard antibiotic are loaded into separate wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters.

Apoptosis and Caspase Activation Assay[8]

To confirm that the anticancer activity is due to apoptosis, the activation of key executioner enzymes like caspases can be measured.

  • Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the test compounds.

  • Cell Lysis: After incubation, the cells are lysed to release their contents.

  • Caspase Assay: The cell lysate is incubated with specific colorimetric or fluorometric substrates for caspases (e.g., Caspase-3, -8, -9).

  • Signal Detection: The cleavage of the substrate by an active caspase produces a signal (color or fluorescence) that is proportional to the enzyme's activity. This signal is quantified using a plate reader.

  • Data Analysis: The activity of caspases in treated cells is compared to that in untreated cells to determine the fold-increase in activation.

G cluster_pathway Apoptosis Induction Pathway A Acetamide Derivative (e.g., Compound 4b/4c) B Mitochondrial Pathway (Intrinsic) A->B C Caspase-9 Activation B->C D Caspase-3 Activation (Executioner Caspase) C->D E Apoptosis D->E

Caption: Simplified intrinsic apoptosis pathway induced by acetamides.

References

A Comparative Guide to Validating In Silico Predictions for N-[2-(nonylamino)ethyl]acetamide with In Vitro Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the early stages of drug discovery and chemical safety assessment, in silico predictive models offer a rapid and cost-effective means of evaluating the toxicological and pharmacokinetic profiles of novel chemical entities. However, these computational predictions must be validated through robust in vitro experimental data to ensure their accuracy and reliability. This guide provides a framework for validating in silico predictions for the hypothetical compound N-[2-(nonylamino)ethyl]acetamide by comparing predicted data with established in vitro assays.

Data Presentation: In Silico Predictions vs. In Vitro Experimental Endpoints

To effectively validate computational predictions, a direct comparison with experimental results is essential. The following table summarizes key toxicological and metabolic endpoints for N-[2-(nonylamino)ethyl]acetamide, presenting hypothetical in silico predictions that can be generated using various online platforms alongside the corresponding in vitro assays for validation.

ParameterIn Silico Prediction (Hypothetical)Corresponding In Vitro AssayEndpoint Measurement
Cytotoxicity Predicted IC50: 50 µMMTT AssayCell viability (IC50)
Genotoxicity Non-mutagenicBacterial Reverse Mutation Assay (Ames Test)Revertant colony count
Metabolic Stability HighLiver Microsomal Stability AssayHalf-life (t½), Intrinsic Clearance (CLint)

Experimental Protocols

Detailed methodologies for the key in vitro validation assays are provided below. These protocols are based on standard and widely accepted procedures in the field of toxicology and drug metabolism.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of N-[2-(nonylamino)ethyl]acetamide in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations and incubate for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.[4][5][6] It is used to assess the mutagenic potential of a chemical compound.

Protocol:

  • Strain Selection: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver).

  • Compound Exposure: Prepare various concentrations of N-[2-(nonylamino)ethyl]acetamide.

  • Plate Incorporation Method: Mix the test compound, the bacterial culture, and the S9 mix (if applicable) with molten top agar. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates and compare it to the number on the negative control plates.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Metabolic Stability: Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[7][8][9][10][11] The rate of disappearance of the parent compound over time is measured.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes, a regenerating system for NADPH (the cofactor for CYP enzymes), and a buffer solution.

  • Compound Incubation: Add N-[2-(nonylamino)ethyl]acetamide to the reaction mixture at a final concentration of 1 µM and incubate at 37°C.

  • Time Point Sampling: Collect aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the linear portion of the curve, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for validating in silico predictions and a hypothetical signaling pathway that could be investigated if initial screening suggests biological activity.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis & Comparison In_Silico_Prediction Generate Predictions for N-[2-(nonylamino)ethyl]acetamide (Toxicity, ADME) Cytotoxicity Cytotoxicity Assay (MTT) In_Silico_Prediction->Cytotoxicity Validate Cytotoxicity Genotoxicity Genotoxicity Assay (Ames Test) In_Silico_Prediction->Genotoxicity Validate Genotoxicity Metabolism Metabolic Stability Assay (Liver Microsomes) In_Silico_Prediction->Metabolism Validate Metabolism Comparison Compare In Silico and In Vitro Data Cytotoxicity->Comparison Genotoxicity->Comparison Metabolism->Comparison Conclusion Assess Predictive Model Accuracy Comparison->Conclusion

Caption: Experimental workflow for validating in silico predictions.

G Compound N-[2-(nonylamino)ethyl]acetamide Receptor Hypothetical Cell Surface Receptor Compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway for N-[2-(nonylamino)ethyl]acetamide.

References

A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides

Author: BenchChem Technical Support Team. Date: November 2025

The reproducibility of experiments is a cornerstone of scientific validity. For researchers working with N-substituted acetamides, ensuring consistent and reliable results is paramount for advancing drug discovery and development. This guide offers an objective comparison of analytical techniques and outlines key experimental considerations to enhance the reproducibility of studies involving this chemical class.

Comparison of Analytical Methods for N-Substituted Acetamides

The accurate quantification of N-substituted acetamides is fundamental to the reproducibility of pharmacological and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques. The choice of method can significantly impact the precision, sensitivity, and, ultimately, the reproducibility of the results.

ParameterHPLC-UVHPLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) ~2.5 µg/L[1]As low as 0.05 µg/mL0.03 µg/L[2]
Precision (Interday RSD) < 20%Typically < 15%< 16%[2]
Specificity Moderate; susceptible to co-eluting impuritiesHigh; mass-based detection provides excellent specificityHigh; mass-based detection and chromatographic separation
Sample Throughput HighModerate to HighModerate (derivatization step can be time-consuming)
Instrumentation Cost Low to ModerateHighModerate to High
Typical Application Quantification in less complex matrices like geothermal waters.[1]Quantification in complex biological matrices (e.g., plasma).[3]Trace level analysis in environmental samples.[2]

Key Takeaway: For high-sensitivity and high-specificity quantification, particularly in complex biological matrices, HPLC-MS/MS offers superior performance and is likely to yield more reproducible data. However, for less complex samples, HPLC-UV and GC-MS can be robust and cost-effective alternatives if properly validated.

Experimental Protocols

To ensure the reproducibility of experiments involving N-substituted acetamides, it is crucial to follow well-defined and detailed protocols. Below are example methodologies for synthesis and quantitative analysis.

Synthesis of a Representative N-Substituted Acetamide

This protocol describes a general method for the synthesis of N-substituted acetamides, which can be adapted for specific target molecules like "Acetamide, N-(2-(nonylamino)ethyl)-".

Materials:

  • Appropriate N-substituted ethylamine (e.g., N-nonylethylenediamine)

  • Acetyl chloride or acetic anhydride

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Base (e.g., triethylamine)

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Dissolve the N-substituted ethylamine and a base (e.g., triethylamine) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted acetamide.

Quantitative Analysis by HPLC-MS/MS

This protocol provides a framework for the quantitative analysis of N-substituted acetamides in a biological matrix, such as plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Reference standard of the target N-substituted acetamide

  • Internal standard (e.g., a deuterated analog of the analyte)[3]

Procedure:

  • Sample Preparation:

    • Spike plasma samples with the internal standard.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Optimize the precursor and product ion transitions, as well as collision energies, for both the analyte and the internal standard.

  • Quantification:

    • Construct a calibration curve by analyzing a series of known concentrations of the reference standard.

    • Calculate the analyte concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow for Synthesis and Purity Analysis

G cluster_synthesis Synthesis cluster_analysis Purity and Identity Confirmation start Reactants: N-substituted ethylamine Acetylating agent reaction Acylation Reaction (Anhydrous solvent, Base) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: N-substituted acetamide purification->product hplc HPLC Analysis (Purity Assessment) product->hplc ms Mass Spectrometry (Molecular Weight Confirmation) product->ms nmr NMR Spectroscopy (Structural Elucidation) product->nmr

Caption: Workflow for the synthesis and analytical confirmation of N-substituted acetamides.

Potential Signaling Pathway Involvement of N-Substituted Acetamides

Recent studies have shown that certain N-substituted acetamide derivatives can act as antagonists for the P2Y14 receptor, which is involved in inflammatory responses.[4] The diagram below illustrates a potential signaling pathway that could be modulated by such compounds.

G compound N-substituted acetamide derivative receptor P2Y14 Receptor compound->receptor Antagonism nlrp3 NLRP3 Inflammasome receptor->nlrp3 Activation caspase1 Caspase-1 Activation nlrp3->caspase1 gsdmd Gasdermin D (GSDMD) Cleavage caspase1->gsdmd inflammation Release of Inflammatory Cytokines caspase1->inflammation pyroptosis Pyroptosis (Inflammatory Cell Death) gsdmd->pyroptosis

Caption: Potential antagonistic effect of an N-substituted acetamide on the P2Y14R-NLRP3 signaling pathway.

References

Comparing the bioavailability of different N-substituted acetamides

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of N-substituted acetamides reveals a promising strategy for improving the bioavailability of parent compounds, a critical factor in drug development. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of the bioavailability of select N-substituted acetamides against their unmodified counterparts.

The modification of bioactive molecules with N-substituted acetamide moieties has been shown to significantly enhance their bioavailability. This improvement is largely attributed to alterations in physicochemical properties such as lipophilicity, which plays a crucial role in a compound's ability to permeate biological membranes. This guide focuses on a well-documented case study involving flavonoid acetamide derivatives to illustrate this principle.

Comparative In Vitro Bioavailability: Flavonoids vs. Flavonoid Acetamide Derivatives

Experimental data from in vitro studies employing a simulated digestion model with dialysis tubing demonstrates a marked increase in the bioavailability of flavonoids when their hydroxyl groups are substituted with acetamide groups. The following table summarizes the total in vitro bioavailability of several flavonoids and their corresponding N-acetamide derivatives.

CompoundParent CompoundTotal In Vitro Bioavailability (%) of Parent CompoundN-Acetamide DerivativeTotal In Vitro Bioavailability (%) of N-Acetamide DerivativeFold Increase
QuercetinUnmodified Quercetin10.78 - 19.29Quercetin Penta-acetamide20.70~1.1 - 1.9
ApigeninUnmodified Apigenin16.59Apigenin Tri-acetamide22.20~1.3
FisetinUnmodified Fisetin16.19Fisetin Tetra-acetamide34.81~2.2
KaempferolUnmodified Kaempferol15.40Kaempferol Tetra-acetamide21.34~1.4
LuteolinUnmodified Luteolin19.29Luteolin Tetra-acetamide34.87~1.8

Data sourced from studies by Isika et al.[1][2]

The data clearly indicates that the N-acetamide derivatives of all tested flavonoids exhibit significantly higher in vitro bioavailability compared to the parent compounds.[1][2] This enhancement is attributed to the introduction of acetamide groups, which increases the lipophilicity of the molecules, thereby facilitating their transport across a semi-permeable dialysis membrane in the simulated gastrointestinal environment.[3]

Experimental Protocols

The in vitro bioavailability data presented was obtained using a standardized dialysis tubing method designed to simulate the digestive processes in the human gastrointestinal tract.

In Vitro Bioavailability Study: Dialysis Tubing Method

This method involves a two-phase enzymatic digestion process to mimic gastric and intestinal conditions.

Materials:

  • Dialysis tubing (molecular weight cutoff: 12,000 Da)

  • Porcine pepsin

  • Pancreatin

  • Bile salts

  • Phosphate buffered saline (PBS)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Spectrophotometer (UV-Vis)

Procedure:

  • Sample Preparation: A known concentration of the test compound (unmodified flavonoid or flavonoid acetamide derivative) is prepared.

  • Gastric Digestion (Phase 1):

    • The sample is mixed with a pepsin solution in an acidic environment (pH adjusted with HCl) to simulate gastric fluid.

    • The mixture is placed inside a dialysis tube.

    • The sealed dialysis tube is incubated in a buffer solution at 37°C with gentle agitation for a specified period (e.g., 2 hours).

    • Aliquots are taken from the external buffer at set time intervals to determine the amount of compound that has diffused across the membrane.

  • Intestinal Digestion (Phase 2):

    • Following the gastric phase, the contents of the dialysis tube are neutralized with sodium bicarbonate.

    • A solution containing pancreatin and bile salts is added to the dialysis tube to simulate intestinal fluid.

    • The dialysis tube is placed in a fresh buffer solution and incubated at 37°C with gentle agitation for a further period (e.g., 2 hours).

    • Aliquots are again taken from the external buffer at set time intervals.

  • Quantification: The concentration of the compound in the collected aliquots is determined using UV-Vis spectrophotometry at the maximum absorbance wavelength of the compound.

  • Bioavailability Calculation: The percentage of bioavailability is calculated as the amount of the compound that has passed through the dialysis membrane into the surrounding buffer relative to the initial amount of the compound.

Visualizing Key Concepts and Processes

To further clarify the concepts discussed, the following diagrams illustrate the factors influencing bioavailability and the workflow of the in vitro experimental model.

Factors_Affecting_Bioavailability cluster_Compound Compound Properties cluster_Physiological Physiological Factors Solubility Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Lipophilicity Lipophilicity (LogP) Lipophilicity->Bioavailability pKa pKa pKa->Bioavailability MW Molecular Weight MW->Bioavailability pH Gastrointestinal pH pH->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability Efflux Efflux Transporters Efflux->Bioavailability BloodFlow Blood Flow BloodFlow->Bioavailability

Caption: Factors influencing the oral bioavailability of a compound.

In_Vitro_Bioavailability_Workflow Start Start SamplePrep Sample Preparation (Test Compound) Start->SamplePrep GastricDigestion Phase 1: Gastric Digestion (Pepsin, HCl, 37°C) SamplePrep->GastricDigestion Dialysis1 Dialysis GastricDigestion->Dialysis1 IntestinalDigestion Phase 2: Intestinal Digestion (Pancreatin, Bile Salts, 37°C) Dialysis1->IntestinalDigestion Dialysis2 Dialysis IntestinalDigestion->Dialysis2 Quantification Quantification of Diffused Compound (UV-Vis) Dialysis2->Quantification Calculation Calculate % Bioavailability Quantification->Calculation

Caption: Workflow of the in vitro bioavailability dialysis tubing method.

References

Orthogonal Validation of Acetamide, N-(2-(nonylamino)ethyl)-'s Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive biological target for Acetamide, N-(2-(nonylamino)ethyl)- has not been identified in publicly available scientific literature. While the broader class of acetamide derivatives has been investigated for a range of biological activities, data on this specific compound is limited. This guide, therefore, addresses the topic by outlining a general framework and methodologies for the orthogonal validation of a hypothesized biological target for this and similar novel compounds, a critical step in early-stage drug discovery and chemical biology research.

The successful development of a novel therapeutic agent hinges on the precise identification and validation of its biological target. Orthogonal validation, the practice of using multiple, distinct experimental approaches to confirm a target, is the gold standard for building a robust case for a compound's mechanism of action. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key experimental strategies for such validation, using hypothetical scenarios for Acetamide, N-(2-(nonylamino)ethyl)-.

Hypothetical Target and Orthogonal Validation Strategy

For the purpose of this guide, let us hypothesize that initial screening suggests Acetamide, N-(2-(nonylamino)ethyl)- targets "Protein X," a kinase implicated in a particular disease pathway. An orthogonal validation strategy would then involve a multi-pronged approach to confirm this interaction and its functional consequences.

A typical workflow for orthogonal validation would involve confirming direct target engagement, assessing the functional impact of this engagement in a cellular context, and identifying downstream pathway modulation.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Pathway Analysis Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA, DARTS) Biophysical_Assays->Cellular_Target_Engagement Confirms direct binding Enzymatic_Assay In Vitro Enzymatic Assay Cellular_Target_Engagement->Enzymatic_Assay Cell-Based_Assay Cell-Based Functional Assay Enzymatic_Assay->Cell-Based_Assay Demonstrates functional consequence Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot, Phosphoproteomics) Cell-Based_Assay->Downstream_Signaling Phenotypic_Assay Phenotypic Assays Downstream_Signaling->Phenotypic_Assay Links target to phenotype G cluster_workflow CETSA Workflow Cell_Treatment Treat cells with Acetamide, N-(2-(nonylamino)ethyl)- Heat_Shock Apply heat gradient Cell_Treatment->Heat_Shock Cell_Lysis Lyse cells Heat_Shock->Cell_Lysis Centrifugation Separate soluble and aggregated proteins Cell_Lysis->Centrifugation Protein_Quantification Quantify soluble Protein X (e.g., Western Blot) Centrifugation->Protein_Quantification Melting_Curve Generate melting curve Protein_Quantification->Melting_Curve

Benchmarking Acetamide, N-(2-(nonylamino)ethyl)-: A Comparative Analysis of Inhibitory Performance

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific performance data for Acetamide, N-(2-(nonylamino)ethyl)- as a biological inhibitor could be identified. Consequently, a direct comparison with other inhibitors, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be provided at this time.

This guide was intended to provide a detailed comparative analysis of Acetamide, N-(2-(nonylamino)ethyl)- against other relevant inhibitors for researchers, scientists, and drug development professionals. The objective was to present quantitative performance metrics, detailed experimental methodologies, and visual representations of its mechanism of action. However, the foundational data required for such a comparison—specifically, experimental results detailing the inhibitory activity of Acetamide, N-(2-(nonylamino)ethyl)- against any biological target—is not publicly available in the current body of scientific literature.

For a meaningful benchmarking analysis, key performance indicators such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are essential. These values are determined through specific experimental assays that measure the compound's effect on a particular enzyme, receptor, or cellular process. Without this primary data, any comparison would be purely speculative and would not meet the rigorous standards of a scientific comparison guide.

While the chemical structure of Acetamide, N-(2-(nonylamino)ethyl)- is known, its biological activity and potential as an inhibitor have not been characterized in published research. Future studies may elucidate its pharmacological profile, at which point a comprehensive comparative guide could be developed.

General Experimental Approaches for Inhibitor Benchmarking

For the future analysis of Acetamide, N-(2-(nonylamino)ethyl)- or any novel inhibitor, a series of standardized experimental protocols would be necessary to benchmark its performance. These typically include:

1. Target-Based Assays:

  • Enzyme Inhibition Assays: To determine the IC50 or Ki value against a specific purified enzyme. Methodologies often involve spectrophotometric, fluorometric, or luminescent readouts to measure enzyme activity in the presence of varying concentrations of the inhibitor.

  • Receptor Binding Assays: To quantify the affinity of the compound for a specific receptor, typically yielding a Ki or Kd value. Radioligand binding assays or surface plasmon resonance (SPR) are common techniques.

2. Cell-Based Assays:

  • Cell Viability/Cytotoxicity Assays: To assess the compound's effect on cell survival and proliferation (e.g., MTT or CellTiter-Glo assays). This helps to distinguish targeted inhibitory effects from general toxicity.

  • Signaling Pathway Analysis: Techniques like Western blotting, ELISA, or reporter gene assays are used to measure the modulation of specific signaling pathways within cells upon treatment with the inhibitor.

  • Functional Assays: Measuring a physiological response in a relevant cell model, such as inhibition of cytokine release, neurotransmitter uptake, or viral replication.

The visualization of the experimental workflow for such a study is presented below.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation Compound Synthesis\nand Purification Compound Synthesis and Purification Biochemical Assays\n(e.g., Enzyme Inhibition) Biochemical Assays (e.g., Enzyme Inhibition) Compound Synthesis\nand Purification->Biochemical Assays\n(e.g., Enzyme Inhibition) Test Compound Determination of IC50/Ki Determination of IC50/Ki Biochemical Assays\n(e.g., Enzyme Inhibition)->Determination of IC50/Ki Selectivity Profiling Selectivity Profiling Determination of IC50/Ki->Selectivity Profiling Lead Compounds Cell-Based Potency Assays Cell-Based Potency Assays Selectivity Profiling->Cell-Based Potency Assays Promising Candidates Cell Culture Cell Culture Cell Culture->Cell-Based Potency Assays Mechanism of Action Studies Mechanism of Action Studies Cell-Based Potency Assays->Mechanism of Action Studies Toxicity Assessment Toxicity Assessment Cell-Based Potency Assays->Toxicity Assessment

Caption: A generalized workflow for the initial benchmarking of a novel inhibitor.

Should research on Acetamide, N-(2-(nonylamino)ethyl)- become available, a detailed and data-driven comparison guide will be developed to meet the needs of the scientific community.

A Comparative Guide to the Cross-Validation of Analytical Methods for N-[2-(nonylamino)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of N-[2-(nonylamino)ethyl]acetamide. As specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common approaches used for structurally similar long-chain fatty acid amides and N-acylethanolamines. The principles, performance data, and protocols presented here serve as a robust framework for developing and cross-validating methods for the target analyte.

The primary techniques discussed are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Both are powerful tools for quantitative analysis, each with distinct advantages and suitability depending on the analyte's properties and the research objective.[1][2][3]

Comparison of Analytical Techniques

The choice between HPLC-MS/MS and GC-MS depends fundamentally on the analyte's volatility and thermal stability.[1][4][5] HPLC is highly versatile for a wide range of compounds, including non-volatile and thermally sensitive molecules, while GC-MS is ideal for compounds that are volatile or can be made volatile through derivatization.[1][2]

Table 1: General Comparison of HPLC-MS/MS and GC-MS for Amide Analysis

FeatureHPLC-MS/MSGC-MS
Principle Separation based on analyte interaction with stationary and liquid mobile phases (e.g., polarity).[1][5]Separation based on analyte volatility and interaction with a stationary phase and a gaseous mobile phase.[1][5]
Sample Volatility Suitable for non-volatile and thermally unstable compounds.[2][4]Requires volatile and thermally stable compounds. Derivatization may be needed for polar amides.[1]
Operating Temp. Typically ambient or slightly elevated (20-50°C).[4]High temperatures (150-300°C) are used to ensure vaporization.[1][4]
Sample Prep. Often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6]May require extraction followed by derivatization to increase volatility and thermal stability.[7]
Sensitivity Generally offers very high sensitivity (femtomole to picomole range).[8][9]High sensitivity, especially with selected ion monitoring (SIM), with detection limits in the picogram range.[10]
Throughput Runtimes are typically in the range of 5-20 minutes per sample.[4]Runtimes can be very fast, often a few minutes, depending on the column and temperature program.[4]
Primary Use Case Broadly used in bioanalysis for pharmaceuticals, metabolites, and biomolecules in complex matrices like plasma and urine.[1]Widely used for environmental analysis, food safety, and analysis of volatile organic compounds.[1][3]

Quantitative Performance Data for Similar Amides

The following table summarizes performance metrics from validated methods for various fatty acid amides, providing a benchmark for what can be expected when developing a method for N-[2-(nonylamino)ethyl]acetamide.

Table 2: Summary of Quantitative Performance Data from Validated Methods for Similar Amides

Analytical MethodAnalyte(s)Linearity (R²)LOD / LOQAccuracy / Recovery (%)Precision (%RSD)Matrix
UHPLC-MS/MS N-acylethanolamines>0.99LOQ: ~0.4 ng/mL80-120%3-12%Cerebrospinal Fluid
HPLC-APCI-MS Primary Fatty Acid AmidesNot SpecifiedLOD: 18.5 fmol93-95%Not SpecifiedTallow / FAMEs
GC-MS Primary Fatty Acid AmidesNot SpecifiedLOD: ~10 pg>95% (SPE recovery)Not SpecifiedLipid Extract
GC-MS Hexadecanamide, Octadecanamide, OleamideGoodLOD: 61-105 ng/gNot SpecifiedNot SpecifiedPolyethylene Film
GC-FID Primary Fatty Acid AmidesNot SpecifiedLOD: 0.002% (w/w)~100%Not SpecifiedAnimal Fat

Experimental Protocols

Below are representative protocols that can be adapted for the analysis of N-[2-(nonylamino)ethyl]acetamide.

Protocol 1: HPLC-MS/MS for Amide Quantification in a Biological Matrix

This protocol is based on methods developed for the analysis of N-acylethanolamines in biological fluids.[11]

  • Sample Preparation (Protein Precipitation & SPE)

    • To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (ACN) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • The extract can be directly injected or further purified using Solid-Phase Extraction (SPE). For SPE, use a C18 cartridge, condition with methanol and water, load the sample, wash with a low percentage of organic solvent, and elute with a high percentage of organic solvent (e.g., 90% ACN).[12]

    • Evaporate the final eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Chromatographic Conditions

    • HPLC System: Agilent 1100 series or equivalent.[12]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v).

    • Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 40% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific analyte.

    • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for N-[2-(nonylamino)ethyl]acetamide and the internal standard must be determined by infusion and optimization.

Protocol 2: GC-MS for Amide Quantification

This protocol is adapted from methods used for the analysis of primary fatty acid amides.[7][10]

  • Sample Preparation (Extraction)

    • Homogenize the sample (e.g., tissue, film) and extract with a suitable solvent like chloroform:methanol (2:1, v/v).

    • For solid samples, pressurized solvent extraction may be employed for higher efficiency.[7]

    • Add an internal standard (e.g., nonadecanoic acid amide) prior to extraction.[13]

    • The extract can be purified using Solid-Phase Extraction (SPE) on a silica cartridge to isolate the amide fraction.[10][13]

    • Evaporate the solvent and reconstitute in a small volume of a suitable solvent (e.g., ethyl acetate).

  • Derivatization (If Necessary)

    • While some methods analyze primary amides directly, derivatization (e.g., silylation) may be required to improve thermal stability and chromatographic peak shape. This step should be optimized during method development.

  • GC-MS Conditions

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.

    • Injector: Splitless mode at 250°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions

    • Mass Spectrometer: Mass selective detector.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to achieve lower detection limits.[10]

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two distinct analytical methods to ensure they produce comparable and reliable data. This is critical when data from different methods or laboratories will be combined in a single study.[14] According to FDA guidelines, cross-validation should be performed to establish inter-method and inter-laboratory reliability.[14][15]

The diagram below illustrates a typical workflow for the cross-validation of two quantitative methods, such as an established HPLC-MS/MS assay and a newly developed GC-MS assay.

CrossValidationWorkflow start Start: Define Cross-Validation Scope (e.g., HPLC-MS/MS vs. GC-MS) prep_qc 1. Prepare Validation Samples - Low, Mid, High QCs - Incurred Study Samples start->prep_qc method_a 2a. Analyze Samples with Reference Method (e.g., Validated HPLC-MS/MS) prep_qc->method_a method_b 2b. Analyze Samples with Comparator Method (e.g., New GC-MS) prep_qc->method_b data_a 3a. Generate Quantitative Data (Method A) method_a->data_a data_b 3b. Generate Quantitative Data (Method B) method_b->data_b compare 4. Compare Datasets - Calculate Percent Difference - Statistical Analysis (e.g., Bland-Altman) data_a->compare data_b->compare criteria 5. Evaluate Against Acceptance Criteria (e.g., ±20% Agreement for ≥67% of samples) compare->criteria pass Pass: Methods are Correlated criteria->pass Meets Criteria fail Fail: Investigate Discrepancy criteria->fail Does Not Meet Criteria investigate 6. Troubleshoot & Re-evaluate - Sample Preparation - Matrix Effects - Method Selectivity fail->investigate investigate->prep_qc Re-analyze

Caption: Workflow for cross-validating two analytical methods.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Acetamide, N-(2-(nonylamino)ethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Acetamide, N-(2-(nonylamino)ethyl)-.

This document provides immediate and essential safety protocols for Acetamide, N-(2-(nonylamino)ethyl)-. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its core chemical functionalities: the acetamide group and the secondary amine with a long alkyl chain. A conservative approach to handling is strongly recommended.

Hazard Assessment

  • Acetamide Moiety: The parent compound, acetamide, is classified as a suspected carcinogen (Category 2).[1][2][3]

  • Amine Group: Aliphatic amines can be corrosive or irritating to the skin and eyes and may cause respiratory irritation.[4]

  • Nonyl Group: The long alkyl chain may enhance skin absorption and could have defatting effects on the skin with prolonged contact.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for handling Acetamide, N-(2-(nonylamino)ethyl)-.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To protect against splashes and direct contact with the eyes.
Skin Protection - Gloves: Nitrile rubber gloves are recommended. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves properly. - Lab Coat: A chemically resistant lab coat or apron should be worn. - Clothing: Wear long pants and closed-toe shoes.To prevent skin contact, which could lead to irritation or absorption of the chemical. Nitrile gloves offer good resistance to a range of chemicals.[2]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[1][4] If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To minimize inhalation of any vapors, aerosols, or dust, which could cause respiratory irritation or systemic effects.

Operational and Handling Plan

Engineering Controls:

  • Always handle Acetamide, N-(2-(nonylamino)ethyl)- in a certified chemical fume hood to ensure adequate ventilation.[1][4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Safe Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not inhale any dust, vapor, mist, or gas.[4]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[4]

  • Avoid contact with strong oxidizing agents.[1]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Waste Management:

  • Dispose of Acetamide, N-(2-(nonylamino)ethyl)- and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical waste should be collected in a designated, properly labeled, and sealed container.

  • Do not dispose of this chemical down the drain or into the environment.

Spill Response:

  • In the event of a spill, evacuate the area.

  • Wear the appropriate PPE as outlined above.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been collected.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of Acetamide, N-(2-(nonylamino)ethyl)-.

start Start: Planning Experiment assess_hazards 1. Hazard Assessment (Review available data) start->assess_hazards select_ppe 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe prepare_workspace 3. Prepare Workspace (Chemical Fume Hood, Spill Kit) select_ppe->prepare_workspace handling 4. Chemical Handling (Weighing, Transfer, Reaction) prepare_workspace->handling first_aid First Aid Station (Eyewash, Safety Shower) handling->first_aid In Case of Exposure spill_response Spill Response Kit handling->spill_response In Case of Spill decontamination 5. Decontamination (Clean Glassware, Workspace) handling->decontamination Normal Workflow waste_disposal 6. Waste Disposal (Segregate and Label Waste) decontamination->waste_disposal end End: Experiment Complete waste_disposal->end

Caption: Workflow for Safe Handling of Acetamide, N-(2-(nonylamino)ethyl)-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.